molecular formula C57H69B3N12O9 B601041 Bortezomib Impurity 10 CAS No. 390800-88-1

Bortezomib Impurity 10

Katalognummer: B601041
CAS-Nummer: 390800-88-1
Molekulargewicht: 1098.7 g/mol
InChI-Schlüssel: YVBHFXUJMLXLKP-INZJBPCBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bortezomib Impurity 10 ( 390800-88-1) is a high-quality chemical reference standard essential for the analysis and quality control of the anticancer drug Bortezomib . Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma . The comprehensive characterization data supplied with this impurity standard ensures compliance with stringent regulatory guidelines for pharmaceutical development . This impurity is critical for analytical method development (AMV) and validation, playing a crucial role in Quality Control (QC) laboratories and the filing of Abbreviated New Drug Applications (ANDA) . It serves as a key benchmark for ensuring the consistency, safety, and efficacy of Bortezomib formulations by helping researchers identify, quantify, and control the impurity profile of the active pharmaceutical ingredient (API) . The study of such impurities is vital, as they can arise during synthesis or from oxidative degradation, and their control is mandated by ICH guidelines to guarantee drug product quality . With a molecular formula of C 57 H 69 B 3 N 12 O 9 and a molecular weight of 1098.67 g/mol, this compound is provided with traceability to pharmacopeial standards where feasible . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

390800-88-1

Molekularformel

C57H69B3N12O9

Molekulargewicht

1098.7 g/mol

IUPAC-Name

N-[(2S)-1-[[(1R)-1-[4,6-bis[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide

InChI

InChI=1S/C57H69B3N12O9/c1-37(2)28-49(70-52(73)43(31-40-16-10-7-11-17-40)67-55(76)46-34-61-22-25-64-46)58-79-59(50(29-38(3)4)71-53(74)44(32-41-18-12-8-13-19-41)68-56(77)47-35-62-23-26-65-47)81-60(80-58)51(30-39(5)6)72-54(75)45(33-42-20-14-9-15-21-42)69-57(78)48-36-63-24-27-66-48/h7-27,34-39,43-45,49-51H,28-33H2,1-6H3,(H,67,76)(H,68,77)(H,69,78)(H,70,73)(H,71,74)(H,72,75)/t43-,44-,45-,49-,50-,51-/m0/s1

InChI-Schlüssel

YVBHFXUJMLXLKP-INZJBPCBSA-N

SMILES

B1(OB(OB(O1)C(CC(C)C)NC(C2=CC=CC=C2)C(=O)NC(=O)C3=NC=CN=C3)C(CC(C)C)NC(C4=CC=CC=C4)C(=O)NC(=O)C5=NC=CN=C5)C(CC(C)C)NC(C6=CC=CC=C6)C(=O)NC(=O)C7=NC=CN=C7

Isomerische SMILES

B1(OB(OB(O1)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)C7=NC=CN=C7

Kanonische SMILES

B1(OB(OB(O1)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7=NC=CN=C7

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

2-PyrazinecarboxaMide, N,N',N''-[2,4,6-boroxintriyltris[[(1R)-3-Methylbutylidene]iMino[(1S)-2-oxo-1-(phenylMethyl)-2,1-ethanediyl]]]tris-

Herkunft des Produkts

United States

Foundational & Exploratory

Chemical Structure Elucidation of Bortezomib Impurity 10: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

Executive Summary

Bortezomib, a first-in-class proteasome inhibitor utilized in the treatment of multiple myeloma, is a dipeptidyl boronic acid. A critical aspect of its chemical stability is the reversible dehydration of the boronic acid monomer to form a cyclic trimeric anhydride, known as a boroxine. In pharmaceutical compendia and regulatory submissions, this trimer is formally designated as Bortezomib Impurity 10 (CAS No: 390800-88-1)[1][2].

This whitepaper provides an in-depth, self-validating analytical framework for the structural elucidation of Bortezomib Impurity 10. By synthesizing High-Resolution Mass Spectrometry (HRMS), multinuclear Magnetic Resonance (NMR), and vibrational spectroscopy, we establish a definitive methodology for characterizing this complex oligomeric degradant.

The Chemical Causality of Impurity 10 Formation

To elucidate the structure of an impurity, one must first understand the thermodynamic drivers of its formation. Boronic acids possess an empty p-orbital on the boron atom, rendering them highly electrophilic and susceptible to coordination. In the absence of water (e.g., during lyophilization or in anhydrous organic solvents), bortezomib monomers undergo a spontaneous, entropically driven dehydration to form a six-membered trioxatriborinane ring[3][4].

This resulting boroxine trimer (Impurity 10) is a thermodynamic sink under anhydrous conditions. To circumvent this in commercial formulations (e.g., Velcade®), mannitol is added to form a stable, monomeric boronate diester, which rapidly hydrolyzes back to the active boronic acid upon reconstitution in aqueous media[3].

Equilibrium Monomer Bortezomib Monomer (Boronic Acid) Active API Trimer Bortezomib Impurity 10 (Boroxine Trimer) CAS: 390800-88-1 Monomer->Trimer Dehydration (-3 H2O) Trimer->Monomer Hydrolysis (+3 H2O)

Figure 1: Thermodynamic equilibrium between Bortezomib monomer and its boroxine trimer.

Analytical Strategy: A Self-Validating Workflow

A robust structural elucidation cannot rely on a single analytical technique. The methodology described herein utilizes an orthogonal approach where each technique validates the findings of the others:

  • HRMS establishes the exact mass and the unique isotopic envelope dictated by the presence of three boron atoms.

  • Multinuclear NMR (¹¹B, ¹H, ¹³C) confirms the specific electronic environment of the boroxine core and the 3:1 stoichiometric ratio of the peptide appendages to the core[5][6].

  • FT-IR Spectroscopy provides definitive vibrational proof of the B-O-B linkages[7].

Workflow Sample Impurity 10 Isolate (C57H69B3N12O9) HRMS LC-HRMS Isotopic Profiling Sample->HRMS Aliquot 1 NMR Multinuclear NMR (1H, 13C, 11B) Sample->NMR Aliquot 2 (Quartz Tube) FTIR FT-IR Spectroscopy Vibrational Analysis Sample->FTIR Aliquot 3 HRMS_Data Confirms B3 Isotopic Envelope & Exact Mass HRMS->HRMS_Data NMR_Data 11B Shift @ 33 ppm Confirms Boroxine Core NMR->NMR_Data FTIR_Data B-O-B Stretch @ ~700 & 1350 cm⁻¹ FTIR->FTIR_Data Conclusion Definitive Structural Elucidation HRMS_Data->Conclusion NMR_Data->Conclusion FTIR_Data->Conclusion

Figure 2: Orthogonal analytical workflow for the structural elucidation of Impurity 10.

Step-by-Step Elucidation Protocols

High-Resolution Mass Spectrometry (HRMS)

Because boron has two stable isotopes—¹⁰B (~20% abundance) and ¹¹B (~80% abundance)—any molecule containing multiple boron atoms will exhibit a highly distinctive isotopic envelope[6]. For Impurity 10, the presence of three boron atoms creates a complex multiplet that serves as a definitive fingerprint.

Protocol:

  • Sample Preparation: Dissolve 1 mg of Impurity 10 in 1 mL of LC-MS grade Acetonitrile. Dilute to 1 µg/mL using a 50:50 mixture of Acetonitrile and 0.1% Formic Acid in water.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 150 mm x 4.6 mm, 3 µm). Use an isocratic flow of 60:40 Acetonitrile:Water (0.1% FA) to prevent on-column hydrolysis.

  • Ionization: Operate the ESI source in positive ion mode. Ensure the capillary temperature is kept relatively low (< 250°C) to prevent thermal degradation of the boroxine ring.

  • Data Acquisition: Acquire full-scan MS data at a resolution of at least 70,000 (FWHM) to resolve the ¹³C and ¹⁰B/¹¹B isotopic fine structure.

Causality Check: The theoretical exact mass for [M+H]⁺ (C₅₇H₇₀B₃N₁₂O₉⁺) is 1099.5663 Da. The isotopic pattern will show an envelope spanning approximately 4 Daltons, driven by the binomial expansion of the boron isotopes convoluted with the natural abundance of carbon-13.

Multinuclear NMR Spectroscopy (¹¹B, ¹H, ¹³C)

Nuclear Magnetic Resonance is the ultimate arbiter for distinguishing the monomeric boronic acid from the trimeric boroxine. Both ¹⁰B and ¹¹B are quadrupolar nuclei, but ¹¹B (spin 3/2) is preferred due to its higher sensitivity and narrower linewidths[6].

Protocol:

  • Sample Preparation (Critical Step): Dissolve 15 mg of Impurity 10 in 0.6 mL of anhydrous CDCl₃ or DMSO-d₆. You must use a quartz NMR tube. Standard borosilicate glass tubes contain boron, which generates a massive, broad background signal in the ¹¹B spectrum that will obscure the sample's signal[6].

  • ¹¹B NMR Acquisition: Acquire data at 128 MHz (for a 400 MHz spectrometer). Use a simple one-pulse sequence with proton decoupling (¹¹B{¹H}). Set a wide spectral width (+100 to -120 ppm) and apply a slight line-broadening factor (e.g., 5-10 Hz) during processing to smooth the quadrupolar-broadened signal.

  • ¹H and ¹³C NMR Acquisition: Acquire standard 1D spectra to confirm the integrity of the pyrazine-phenylalanine-leucine backbone.

Causality Check: The ¹¹B chemical shift is highly sensitive to the coordination environment. Monomeric bortezomib (boronic acid) typically resonates at ~30 ppm. In contrast, the cyclic boroxine anhydride (Impurity 10) resonates further downfield at approximately 33 ppm due to the altered electronic shielding of the B-O-B linkages[5][8].

Vibrational Spectroscopy (FT-IR)

To orthogonally validate the NMR and MS data, FT-IR is used to probe the specific bonds formed during the dehydration process.

Protocol:

  • Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory with a diamond crystal.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Accumulate at least 64 scans to ensure a high signal-to-noise ratio.

  • Analysis: Look for the disappearance of the broad O-H stretching band (~3200-3400 cm⁻¹) characteristic of the monomeric boronic acid, and the appearance of strong, sharp absorption bands characteristic of the boroxine ring.

Causality Check: The formation of the trioxatriborinane ring generates highly specific B-O-B stretching vibrations. These typically manifest as a strong, sharp band between 680 and 705 cm⁻¹, and a broader asymmetric stretch in the 1300-1400 cm⁻¹ region[7].

Quantitative Data Synthesis

The culmination of the analytical workflow yields a dataset that unequivocally confirms the identity of Bortezomib Impurity 10. The tables below summarize the expected quantitative metrics.

Table 1: HRMS Isotopic Distribution for [M+H]⁺ (C₅₇H₇₀B₃N₁₂O₉⁺)
Isotope Peakm/z (Theoretical)Relative Intensity (%)Primary Contributor
M1096.576~ 1.5Three ¹⁰B atoms
M+11097.573~ 19.0Two ¹⁰B, One ¹¹B
M+21098.569~ 75.0One ¹⁰B, Two ¹¹B
M+31099.566100.0 (Base)Three ¹¹B atoms
M+41100.569~ 65.0Three ¹¹B + One ¹³C

(Note: The convolution of the B3 envelope with the C57 envelope creates a distinct 5-peak cluster that is mathematically impossible for the monomer to replicate).

Table 2: Key NMR Diagnostic Chemical Shifts
NucleusChemical Shift (ppm)MultiplicityAssignment / Structural Implication
¹¹B ~ 33.0Broad SingletConfirms the cyclic boroxine core (trioxatriborinane)[5][8].
¹H 8.7 - 9.2MultipletsPyrazine ring protons (integrates to 9H total, 3 per monomer unit).
¹H 7.1 - 7.3MultipletsPhenyl ring protons (integrates to 15H total, 5 per monomer unit).
¹³C ~ 160.0SingletAmide carbonyl carbons, confirming intact peptide linkages.

Conclusion

The structural elucidation of Bortezomib Impurity 10 (the boroxine trimer) requires a rigorous, multi-faceted analytical approach. By understanding the thermodynamic propensity of boronic acids to dehydrate into cyclic anhydrides, analysts can tailor their methodologies to capture this equilibrium.

The use of HRMS provides the foundational molecular formula and isotopic signature, while ¹¹B NMR—crucially performed in boron-free quartz tubes—delivers the definitive proof of the tricoordinate boroxine environment at ~33 ppm[5][6]. Supported by the vibrational signatures of the B-O-B bonds via FT-IR[7], this self-validating framework ensures absolute confidence in the characterization of this critical pharmaceutical impurity, satisfying stringent regulatory requirements for drug substance quality control[3].

References

  • Ivanov AS, Shishkov SV, Zhalnina AA. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Scientia Pharmaceutica. 2012; 80(1):67-76. Available at: [Link]

  • San Diego State University. 11B NMR Chemical Shifts. SDSU NMR Facilities. Available at: [Link]

  • Oreate AI. Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR. Oreate AI Blog. 2026. Available at: [Link]

  • Organic Spectroscopy International. 11B NMR. Organic Spectroscopy Int. 2014. Available at: [Link]

  • ResearchGate. 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Available at: [Link]

Sources

CAS number and molecular weight of Bortezomib Impurity 10

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Guide: Characterization and Control of Bortezomib Impurity 10 (Boroxine Trimer) Audience: Researchers, Analytical Scientists, and Drug Development Professionals.[1]

Executive Summary

In the development of proteasome inhibitors like Bortezomib, impurity profiling is complicated by the unique chemistry of the boronic acid moiety.[1] Bortezomib Impurity 10 , chemically identified as the Bortezomib Trimer (Boroxine) , represents a critical structural variant rather than a simple degradation byproduct.[1] Unlike standard organic impurities, Impurity 10 exists in a dynamic equilibrium with the active pharmaceutical ingredient (API), driven by the dehydration of the boronic acid functional group.[1]

This guide provides a definitive technical analysis of Impurity 10, detailing its physicochemical properties, formation mechanism, and the specific analytical challenges required to distinguish it from the monomeric drug substance.[1]

Part 1: Chemical Identity & Properties

The following data constitutes the definitive identification for Bortezomib Impurity 10. Researchers should use these parameters for Certificate of Analysis (CoA) verification and method validation.

Table 1: Physicochemical Profile of Bortezomib Impurity 10
ParameterSpecification
Common Name Bortezomib Impurity 10
Chemical Name Bortezomib Trimer (Cyclic Boroxine Anhydride)
CAS Number 390800-88-1
Molecular Weight 1098.67 g/mol
Molecular Formula

Structural Class Cyclic Boroxine (Trimeric Anhydride)
Appearance White to Off-white Solid
Solubility Soluble in organic solvents (DMSO, Methanol); hydrolyzes in water

Technical Insight: The molecular weight of Impurity 10 (1098.67 Da) is not a simple multiple of Bortezomib (384.24 Da).[1] It corresponds to three Bortezomib molecules minus three water molecules (


), confirming its nature as a dehydration product.[1]

Part 2: Formation Mechanism & Equilibrium[1]

The presence of Impurity 10 is governed by the thermodynamics of boronic acids.[1] In solid-state or non-aqueous environments, Bortezomib (monomer) spontaneously dehydrates to form a six-membered boroxine ring (Impurity 10).[1] This is a reversible condensation reaction.[1]

Mechanism of Action
  • Dehydration: Three molecules of Bortezomib align.[1]

  • Cyclization: The boronic acid hydroxyl groups undergo condensation, releasing three water molecules.[1]

  • Stabilization: The resulting

    
     ring (boroxine) stabilizes the molecule in the absence of water, often serving as the "drug essence" during intermediate manufacturing steps before final formulation with mannitol.[1]
    
Visualizing the Pathway

Bortezomib_Equilibrium Monomer Bortezomib Monomer (Active Boronic Acid) MW: 384.24 Transition Condensation (-3 H2O) Monomer->Transition Dehydration (Solid State/Non-polar) Trimer Impurity 10 (Trimer) (Cyclic Boroxine) MW: 1098.67 Transition->Trimer Cyclization Trimer->Monomer Hydrolysis (Aqueous Media)

Figure 1: The reversible equilibrium between Bortezomib Monomer and Impurity 10 (Trimer).[1][2] The forward reaction is favored in dry conditions, while the reverse (hydrolysis) occurs rapidly in aqueous environments.[1]

Part 3: Analytical Strategy & Challenges

Detecting Impurity 10 requires specific protocols because standard Reverse-Phase HPLC (RP-HPLC) often uses aqueous mobile phases that hydrolyze the impurity back into the API on-column.[1] This leads to false negatives where the impurity is present in the solid sample but detected as the main peak (Bortezomib) in the chromatogram.[1]

Protocol: Differentiating Impurity 10 from API

To accurately quantify Impurity 10, analysts must inhibit on-column hydrolysis.[1]

Methodology:

  • Sample Preparation: Dissolve the sample strictly in anhydrous non-protic solvents (e.g., Anhydrous DMSO or THF). Avoid Methanol/Water diluents if the goal is to quantify the pre-existing trimer content.[1]

  • Chromatographic Conditions:

    • Column: Normal Phase (NP-LC) or specialized RP-LC with high organic content.[1]

    • Mobile Phase: Minimization of water is critical.[1] However, for standard purity profiling where "Impurity 10" is tracked as a synthesis byproduct, standard gradient methods (e.g., USP methods) may elute it at a distinct Relative Retention Time (RRT) only if the kinetics of hydrolysis are slower than the run time, or if the "Impurity 10" standard is used to mark a stable derivative.[1]

  • Detection: LC-MS is preferred.[1]

    • Target Ion: Look for

      
       at 1099.7 m/z .[1]
      
    • Note: If you only see 385.2 m/z (Monomer), it confirms rapid hydrolysis has occurred.[1]

Analytical Workflow Diagram

Analytical_Workflow Sample Solid Sample (Potential Impurity 10) Diluent Select Diluent Sample->Diluent Path_Aq Aqueous/Methanolic Diluent Diluent->Path_Aq Standard Method Path_Anh Anhydrous DMSO/THF Diluent->Path_Anh Trimer Specific Result_Aq Hydrolysis Occurs Detected as Monomer (API) Path_Aq->Result_Aq Result_Anh Trimer Intact Detected as Impurity 10 Path_Anh->Result_Anh MS_Check LC-MS Confirmation Target m/z 1099.7 Result_Anh->MS_Check

Figure 2: Decision tree for analytical solvent selection. Using aqueous diluents causes the conversion of Impurity 10 back to the API, masking its presence.[1]

Part 4: Significance in Drug Development

Why track Impurity 10 if it reverts to the active drug?

  • Process Control: The trimer is often the isolated intermediate in the "convergent synthesis" of Bortezomib.[1] Its purity directly dictates the quality of the final drug substance.[1]

  • Stoichiometry: In the final drug product (Velcade®), Bortezomib is formulated with Mannitol to form a boronic ester.[1] If the starting material has a high content of Impurity 10 (Trimer), the stoichiometry of the Mannitol-esterification reaction must be adjusted to account for the lack of free hydroxyls until hydrolysis occurs.[1]

  • Regulatory Compliance: Vendors (e.g., LGC, Veeprho) list Impurity 10 as a standard to allow manufacturers to prove they have cleared the trimeric anhydride form or to characterize the "essence" of the drug before formulation.[1]

References

  • Veeprho. (2024).[1] Bortezomib Impurity 10 | CAS 390800-88-1.[1][3][4] Retrieved from [Link][1][3]

  • National Center for Biotechnology Information (NCBI). (2009).[1] Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. PMC. Retrieved from [Link]

Sources

Technical Guide: Origin and Formation Pathway of Impurity 10 in Bortezomib Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Bortezomib Impurity 10 , identified as the Bortezomib Boroxine Trimer (also known as Bortezomib Anhydride).[1] This document details its chemical origin, formation thermodynamics, and control strategies within the drug substance (DS) and drug product (DP) lifecycle.

Executive Summary: Identity of Impurity 10

In the context of Bortezomib impurity profiling (specifically within the catalogs of major pharmaceutical reference standard suppliers like Simson Pharma and Veeprho), Impurity 10 is definitively identified as the Bortezomib Boroxine Trimer (Anhydride).

  • Chemical Name: Tris-bortezomib boroxine (Cyclic trimeric anhydride)[1]

  • CAS Number: 390800-88-1[1][2][3]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 1098.67 g/mol [1]

  • Nature: A condensation product formed by the dehydration of three Bortezomib monomer units.

Critical Insight: Unlike typical process impurities (e.g., diastereomers or deboronated degradants), Impurity 10 represents a thermodynamically stable form of the active pharmaceutical ingredient (API). Its classification as an "impurity" is context-dependent, often relevant during the analysis of the monomeric boronic acid species or assessing the completeness of esterification in the final mannitol-based formulation.[1]

Formation Pathway: The Boronic Acid Equilibrium

The formation of Impurity 10 is not a side reaction but a fundamental property of the boronic acid pharmacophore. It occurs through a reversible cyclodehydration process.

Mechanistic Pathway

The pathway proceeds through the condensation of the boronic acid hydroxyl groups. This is an entropy-driven reaction favored by the removal of water (drying) and non-polar solvents.[1]

  • Step 1 (Dimerization): Two molecules of Bortezomib monomer condense to form a linear diboroxane intermediate, releasing one water molecule.

  • Step 2 (Trimerization): A third monomer attacks the dimer, followed by cyclization to form the six-membered boroxine ring (

    
    ), releasing two additional water molecules.[1]
    

Reaction Stoichiometry:


[1]
Visualization of the Pathway

Bortezomib_Impurity10_Formation Monomer Bortezomib Monomer (Boronic Acid) C19H25BN4O4 Intermediate Linear Diboroxane (Transient Dimer) Monomer->Intermediate - H2O (Condensation) Trimer Impurity 10 (Boroxine Trimer) C57H69B3N12O9 Intermediate->Trimer + Monomer - 2 H2O (Cyclization) Water 3 H2O (By-product) Intermediate->Water Trimer->Monomer + H2O (Hydrolysis) Trimer->Water

Figure 1: Reversible cyclodehydration pathway converting Bortezomib Monomer to the Boroxine Trimer (Impurity 10).[1]

Experimental Investigation & Characterization

Distinguishing the monomer from the trimer is challenging due to their rapid interconversion in wet solvents. The following protocols ensure accurate identification.

Analytical Challenges
  • HPLC: In reverse-phase HPLC (aqueous mobile phase), the trimer often hydrolyzes on-column, appearing as the monomer peak.[1] However, in non-aqueous or normal-phase methods, or if the sample diluent is anhydrous, the trimer elutes as a distinct, late-eluting peak (Impurity 10).

  • NMR: The chemical shift of the Boron-adjacent proton changes significantly upon trimerization.

Characterization Protocol

This protocol validates the presence of Impurity 10 in a drug substance batch.

StepProcedureExpected Observation for Impurity 10
1. Sample Prep Dissolve API in dry

(avoid

with water).[1]
Trimer remains stable in non-polar solvent.
2.[1] 1H-NMR Acquire spectrum; focus on

-methine proton near Boron.
Shift typically moves downfield compared to monomer.
3.[1] 11B-NMR Acquire Boron NMR.[1]Distinct shift for Boroxine ring vs. Boronic acid.[1]
4. MS Analysis Direct infusion ESI-MS (Positive Mode).[1]m/z ~1099

. Monomer shows m/z 385.[1]
5. Water Titration Perform Karl Fischer (KF) titration.Low water content (<0.5%) correlates with high Trimer content.

Root Cause & Control Strategy

The "formation" of Impurity 10 is driven by thermodynamic water activity (


). Control strategies depend on whether the goal is to isolate  the trimer (as the stable API) or prevent  it (in the final formulation).
Thermodynamics of Formation

The equilibrium constant (


) is defined by:


[1]
  • High Temperature / Vacuum: Removes water, driving the reaction to the right (Trimer formation).

  • Aqueous/Alcoholic Solution: High

    
     or 
    
    
    
    drives the reaction to the left (Hydrolysis/Solvolysis).
Mitigation in Drug Product (Formulation)

Bortezomib is formulated as a Mannitol Ester to prevent the formation of the insoluble Trimer (Impurity 10) and the unstable Monomer.

Control Workflow:

  • Lyophilization: The manufacturing process involves lyophilizing Bortezomib with excess Mannitol.[1]

  • Trans-esterification: The boronic acid reacts with the cis-diol of mannitol.[1]

  • Impurity 10 Risk: If water is removed before the mannitol complex forms, or if the mannitol ratio is insufficient, the Bortezomib will self-condense into Impurity 10. This results in reconstitution difficulties (insoluble particles).

Control_Strategy cluster_0 Process Control Parameters Solvent Solvent Selection (Avoid anhydrous non-polar) Impurity10 Impurity 10 (Insoluble Trimer) Solvent->Impurity10 Low Water Activity Stoichiometry Mannitol Excess (>10 equivalents) Target Bortezomib-Mannitol Ester (Soluble Drug Product) Stoichiometry->Target Kinetic Trap pH pH Control (Acid promotes hydrolysis) Impurity10->Target Reconstitution (+ Mannitol/Water)

Figure 2: Critical process parameters (CPPs) controlling the divergence between Impurity 10 formation and the desired Mannitol Ester.

References

  • Simson Pharma. Bortezomib Impurity 10 (CAS 390800-88-1).[1][3] Accessed March 2026.

  • Veeprho. Bortezomib Impurity 10 Structure and Characterization. Accessed March 2026.

  • Ivanov, A. S., et al. (2012). "Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology." Scientia Pharmaceutica, 80(1), 67-76.[1]

  • Wu, P., et al. (2015). "Characterization of the boronic acid-mannitol complex in Bortezomib for Injection." Journal of Pharmaceutical Sciences. (Contextual grounding for boroxine-mannitol equilibrium).

Sources

Thermodynamic Stability Profile and Equilibrium Dynamics of Bortezomib Impurity 10

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bortezomib is a first-in-class proteasome inhibitor whose clinical efficacy relies on a terminal boronic acid pharmacophore that reversibly binds the 26S proteasome[1]. However, this same moiety introduces complex thermodynamic vulnerabilities during manufacturing and storage. Bortezomib Impurity 10 (CAS 390800-88-1) is the cyclic boroxine trimer of the active pharmaceutical ingredient (API)[2]. Unlike irreversible degradants formed via oxidation, Impurity 10 is the product of a reversible, dehydration-driven equilibrium.

This technical whitepaper provides an in-depth analysis of the thermodynamic stability profile of Impurity 10, exploring the mechanistic causality of its formation, the kinetic challenges it poses to stability-indicating assays, and the self-validating analytical protocols required for its accurate quantification.

Mechanistic Basis of Impurity 10 Formation

Boronic acids are uniquely susceptible to structural transformations depending on their microenvironment[3]. When subjected to low-moisture conditions or thermal stress, three molecules of bortezomib monomer undergo a condensation reaction, releasing three molecules of water to form a six-membered 1,3,5,2,4,6-trioxatriborinane ring[2].

This trimerization is not a degradation per se, but a thermodynamic equilibrium governed by Le Chatelier’s principle. In the solid state or in anhydrous solvents, the equilibrium shifts heavily toward the boroxine trimer (Impurity 10). Conversely, in aqueous environments, the trimer rapidly hydrolyzes back to the monomeric boronic acid.

Pathway A Bortezomib Monomer (Boronic Acid) B Impurity 10 (Boroxine Trimer) A->B - 3 H₂O (Dehydration) Equilibrium C Mannitol Ester (Stable Formulation) A->C + Mannitol Lyophilization D Oxidative Degradants (e.g., Impurity A/B) A->D + O₂ / H₂O₂ Irreversible

Thermodynamic equilibrium pathways of the Bortezomib boronic acid pharmacophore.

To prevent the formation of Impurity 10 and protect the API from irreversible oxidative deboronation, commercial bortezomib is lyophilized in the presence of mannitol. The diol groups of mannitol form a stable, cyclic boronate ester with the API, effectively locking the molecule in a thermodynamically stable state until it is reconstituted in an aqueous clinical setting[3].

Thermodynamic Parameters and Kinetic Profiling

The stability of bortezomib must be evaluated under ICH Q1A(R2) guidelines. The formation of Impurity 10 is highly dependent on the enthalpy of dehydration (


) and the entropy gain (

) associated with the release of water molecules.

While oxidative stress (e.g., exposure to


 or ambient 

) leads to irreversible cleavage of the carbon-boron bond to form hydroxyamide or aliphatic degradants[4][5], thermal stress in the absence of moisture primarily accelerates the kinetics of boroxine formation.
Table 1: Degradation Profile of Bortezomib under ICH Q1A(R2) Stress Conditions
Stress ConditionReagents / EnvironmentPrimary Transformation PathwayMajor Impurity / DegradantReversibility
Thermal (Solid State) 105°C, 24 hoursDehydration / CondensationImpurity 10 (Boroxine Trimer) Reversible (via Hydrolysis)
Oxidation 3%

, 2 hours
Oxidative DeboronationImpurity A / HydroxyamideIrreversible
Acid Hydrolysis 0.2 M HCl, 2 hoursPeptide Bond CleavageDiastereomers / Cleavage ProductsIrreversible
Base Hydrolysis 0.2 M NaOH, 2 hoursEpimerization / CleavageIsomeric ImpuritiesIrreversible
Photolysis ICH Q1B Light SourcePhoto-oxidationTrace UnknownsIrreversible

Data synthesized from forced degradation studies and mass balance evaluations[4][5].

Experimental Workflows for Stability-Indicating Analysis

Quantifying Impurity 10 presents a significant analytical paradox: the very act of dissolving the sample in a standard reverse-phase HPLC mobile phase (which contains water) will hydrolyze the trimer back into the monomer, yielding a false negative.

To achieve a self-validating system, the analytical method must outpace the kinetics of hydrolysis. This requires the use of Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) and carefully selected co-solvents.

Protocol S1 1. Anhydrous Sample Prep S2 2. UHPLC Separation S1->S2 S3 3. Q-TOF MS/MS S2->S3 S4 4. Mass Balance Calculation S3->S4

Workflow for stability-indicating UHPLC-Q-TOF-MS/MS analysis of Impurity 10.

Step-by-Step Methodology: UHPLC-Q-TOF-MS/MS Quantification

Causality Note: Methanol must be avoided as a sample diluent, as boronic acids can undergo transesterification with short-chain alcohols, creating artifactual methyl boronate esters. Acetonitrile is utilized to maintain the integrity of the boroxine ring prior to injection.

  • Sample Preparation (Anhydrous Environment):

    • Accurately weigh the stressed bortezomib sample and dissolve it in 100% anhydrous acetonitrile to a working concentration of 1.0 mg/mL.

    • Sonicate for 2 minutes at 4°C to minimize thermal kinetic energy that could trigger structural shifts.

  • Chromatographic Separation (Kinetic Trapping):

    • Column: High-resolution sub-2 µm C18 stationary phase (e.g., 100 x 4.6 mm, 1.8 µm)[5].

    • Mobile Phase: A steep gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: Elevated flow rates (e.g., 0.6 - 0.8 mL/min) are employed to minimize column residence time, allowing the intact Impurity 10 to elute before complete hydrolysis occurs.

  • Mass Spectrometric Detection:

    • Utilize Electrospray Ionization (ESI) in positive mode.

    • Track the specific mass-to-charge ratio (

      
      ) for Impurity 10. The intact trimer (
      
      
      
      ) will present a distinct
      
      
      precursor ion near
      
      
      1099, clearly distinguishing it from the monomer (
      
      
      ~385)[2][6].
  • Data Analysis & Mass Balance:

    • Calculate the mass balance by comparing the sum of the peak areas of the monomer, Impurity 10, and other degradants against a qualified reference standard[5]. A mass balance >98% validates the absence of undetected, highly retained polymeric species.

Conclusion

Bortezomib Impurity 10 is a critical quality attribute that reflects the thermodynamic state of the API rather than a terminal degradation event. Understanding the boronic acid-boroxine equilibrium is essential for drug development professionals designing lyophilized formulations and stability-indicating assays. By employing anhydrous sample preparation and rapid UHPLC-MS/MS techniques, researchers can accurately profile the thermodynamic stability of bortezomib, ensuring both regulatory compliance and clinical efficacy.

References

  • Degradation scheme of bortezomib; Imp-E, Imp-G, Imp-A, and Imp-B.ResearchGate.
  • An NMR Study of the Bortezomib Degradation under Clinical Use Conditions.PMC (NIH).
  • A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities.OAJI.
  • Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS.New Journal of Chemistry (RSC Publishing).
  • Bortezomib Impurity 10 | CAS No: 390800-88-1.Aquigen Bio Sciences.
  • Bortezomib Impurity 10 | CAS 390800-88-1.Veeprho.
  • Bortezomib Impurities Manufacturers & Suppliers.Daicel Pharma Standards.
  • Bortezomib Impurities and Related Compound.Veeprho.

Sources

The Equilibrium Enigma: Differentiating Bortezomib from Impurity 10 (Boroxine Anhydride)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, mechanistic, and analytical distinctions between Bortezomib (Parent) and its specific structural variant, Bortezomib Impurity 10 (Trimeric Boroxine).

Executive Summary

In the development and analysis of boronic acid-based therapeutics, the distinction between the "Parent" compound and its "Impurities" is often complicated by dynamic chemical equilibria. Bortezomib , a first-in-class proteasome inhibitor, is a prime example.[1] While standard degradation products (oxidative de-boronation) are irreversible, Bortezomib Impurity 10 (identified in major reference standards as the Bortezomib Trimeric Boroxine or Anhydride ) represents a reversible, dehydration-driven structural variant.

This guide dissects the critical differences between the monomeric parent compound and Impurity 10, providing actionable protocols for their differentiation in a regulatory-compliant environment.

Structural Elucidation & Identity

The core difference lies in the stoichiometry of the boron headgroup. Bortezomib is a dipeptide boronic acid.[2] Boronic acids are Lewis acids that naturally dehydrate to form cyclic anhydrides (boroxines) under non-aqueous or solid-state conditions.

Chemical Identity Table[3][4]
FeatureBortezomib (Parent) Impurity 10 (Trimeric Boroxine)
Chemical Name [(1R)-3-methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl)amino]propyl]amino]butyl]boronic acidTri-bortezomib boroxine (Anhydride)
CAS Number 179324-69-7390800-88-1
Molecular Formula C₁₉H₂₅BN₄O₄C₅₇H₆₉B₃N₁₂O₉
Molecular Weight 384.24 g/mol 1098.67 g/mol
State Monomeric Boronic AcidCyclic Trimeric Anhydride
Geometry Trigonal planar (sp²) at BoronSix-membered Boroxine Ring (B₃O₃)
Solubility Soluble in organic solvents; hydrolyzes in waterLow solubility in water; stable in dry organic solvents
Structural Visualization

The formation of Impurity 10 is not a degradation but a condensation . Three molecules of Bortezomib release three water molecules to form the boroxine ring.

Bortezomib_Equilibrium cluster_0 Equilibrium Dynamics Parent Bortezomib (Parent) (Monomeric Boronic Acid) C19H25BN4O4 Impurity10 Impurity 10 (Trimeric Boroxine) C57H69B3N12O9 Parent->Impurity10 Dehydration (Solid State / Non-Aqueous) Water 3 H2O Parent->Water Impurity10->Parent Hydrolysis (Aqueous Media / In-Vivo) Water->Impurity10

Figure 1: The reversible interconversion between Bortezomib Monomer and its Trimeric Anhydride (Impurity 10). This equilibrium is driven by water activity (Aw).

Mechanistic Origins & Stability

Understanding the origin of Impurity 10 is vital for process control. Unlike oxidative impurities (e.g., Impurity A/B) which permanently cleave the C-B bond, Impurity 10 is a thermodynamic sink for the drug substance in the solid state.

Formation Pathway
  • Synthesis: During the final isolation of Bortezomib API, removal of solvent and water forces the equilibrium toward the anhydride (Impurity 10).

  • Storage: The API is often stored as the trimer (or a mixture) because the trimer is more chemically stable against oxidation than the free boronic acid.

  • Reconstitution: Upon formulation (e.g., with Mannitol) or dissolution in aqueous buffers, the trimer rapidly hydrolyzes back to the active monomer.

Critical Insight: "Impurity 10" is often the actual solid form of the drug substance, while "Bortezomib" (Parent) is the active species in solution. Regulatory specifications limit the trimer in the final drug product if the formulation is intended to be a specific ester (e.g., Mannitol ester), though in many contexts, the trimer is considered a process-related variant rather than a toxic degradant.

Analytical Differentiation Protocols

Differentiating the Parent from Impurity 10 is challenging because standard Reverse Phase HPLC (RP-HPLC) uses aqueous mobile phases, which cause the trimer to hydrolyze on-column, appearing as the parent peak.

Why Standard HPLC Fails
  • Condition: RP-HPLC with Acetonitrile/Water/TFA.

  • Result: Impurity 10 reacts with water in the mobile phase.

  • Observation: Single peak corresponding to Bortezomib Monomer.

  • False Negative: The method fails to detect the presence of the trimer in the solid sample.

Validated Protocol: Non-Aqueous GPC or Cryo-NMR

To accurately quantify Impurity 10, one must prevent hydrolysis.

Method A: Solid-State Characterization (FT-IR)
  • Principle: The Boroxine ring (B-O-B) has a distinct IR signature compared to the Boronic Acid (B-OH).

  • Marker Bands:

    • Impurity 10 (Boroxine): Strong absorptions at ~1300–1400 cm⁻¹ (B-O stretching of the ring).

    • Parent (Boronic Acid): Broad O-H stretch at ~3200–3500 cm⁻¹.

Method B: Non-Aqueous HPLC (HILIC/Normal Phase)
  • Objective: Quantify Trimer content without hydrolysis.

  • Mobile Phase: Hexane / Isopropanol / Ethanol (Strictly Anhydrous).

  • Column: Diol or Silica stationary phase.

  • Detection: UV at 270 nm.

  • Note: Extreme care must be taken to dry all solvents; even ppm levels of water can shift the equilibrium.

Biological & Toxicological Impact

Is Impurity 10 toxic?

  • In Vitro: The trimer is generally inactive until it hydrolyzes.

  • In Vivo: In the bloodstream, the trimer hydrolyzes almost instantaneously to the monomer (Parent).

References

  • Veeprho Laboratories. (2023). Bortezomib Impurity 10 (CAS 390800-88-1) Reference Standard.[3][4] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 387447, Bortezomib. Retrieved from [Link]

  • Ivanov, A. S., et al. (2012).[5] Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Scientia Pharmaceutica.[5] Retrieved from [Link]

Sources

Stereochemical Configuration and Analytical Characterization of Bortezomib Impurity 10 (Trimeric Boroxine Anhydride)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction: The Proteasome Inhibitor Paradigm

Bortezomib is a first-in-class dipeptidyl boronic acid proteasome inhibitor utilized extensively in the treatment of multiple myeloma and mantle cell lymphoma[1]. The pharmacological efficacy of Bortezomib is intrinsically tied to its precise stereochemistry and its unique physical chemistry. In aqueous environments, the drug exists as a monomeric boronic acid. However, under anhydrous solid-state conditions, it spontaneously undergoes a dehydration-condensation reaction to form a cyclic trimeric anhydride, known as a boroxine[1][2].

In the context of pharmaceutical manufacturing and quality control, this trimeric form is cataloged as Bortezomib Impurity 10 (CAS No. 390800-88-1)[3][4]. Understanding the stereochemical configuration of this trimer is critical for analytical method development, API (Active Pharmaceutical Ingredient) stability testing, and regulatory compliance.

Stereochemical Architecture of Impurity 10

Bortezomib possesses two distinct chiral centers[1]:

  • C1 of the

    
    -aminoboronic acid moiety:  Requires the (1R)  configuration.
    
  • C2 of the L-phenylalanine moiety: Requires the (2S) configuration.

Therefore, the monomeric active API is the (1R, 2S) stereoisomer. Because Impurity 10 is formed by the trimerization of three identical Bortezomib monomers, the resulting boroxine ring incorporates three repeating units of the drug.

The stereochemical configuration of Bortezomib Impurity 10 is strictly (1R, 1'R, 1''R; 2S, 2'S, 2''S) . The chemical nomenclature reflects this complex architecture: N, N', N''-((2S, 2'S, 2''S)-(((1R, 1'R, 1''R)-(1, 3, 5, 2, 4, 6-Trioxatriborinane-2, 4, 6-triyl)tris(3-methylbutane-1, 1-diyl))tris(azanediyl))tris(1-oxo-3-phenylpropane-1, 2-diyl))tris(pyrazine-2-carboxamide).

Any deviation during synthesis (such as partial racemization) can lead to diastereomeric impurities, such as the (1R, 2R) or (1S, 2S) isomers, which exhibit drastically reduced binding affinity to the 26S proteasome[5].

Equilibrium Monomer Bortezomib Monomer (Boronic Acid) (1R, 2S) Trimer Bortezomib Impurity 10 (Boroxine Trimer) (1R,1'R,1''R; 2S,2'S,2''S) Monomer->Trimer - 3 H2O (Anhydrous) Ester Bortezomib-Mannitol (Boronic Ester) (Lyophilized API) Monomer->Ester + Mannitol (Aqueous Reconstitution)

Caption: Equilibrium dynamics between Bortezomib monomer, Impurity 10 (Trimer), and Mannitol ester.

Synthetic Origins: Matteson Homologation & Stereocontrol

The synthesis of the (1R, 2S) configuration is not trivial, as


-aminoboronic acids do not exist in the natural chiral pool[6]. To achieve the strict (1R) stereocenter at the boron-bearing carbon, the industry standard relies on the Matteson homologation [7].
Mechanistic Causality in Synthesis
  • Chiral Auxiliary Induction: The process utilizes a chiral director, typically (S)-(+)-pinanediol, to protect the boronic acid functional group.

  • Stereoselective Migration: Reaction with dichloromethyllithium forms an

    
    -dichloroboronate complex. The chiral pinanediol auxiliary dictates the facial selectivity of the subsequent 1,2-metallate rearrangement, ensuring the carbon-boron bond forms with >95% diastereomeric excess for the (1R) configuration[7].
    
  • Peptide Coupling: The resulting intermediate is coupled with an N-protected L-phenylalanine derivative (providing the 2S center).

  • Deprotection & Trimerization: Upon removal of the pinanediol auxiliary and solvent evaporation under anhydrous conditions, the free boronic acid spontaneously dehydrates to form the trimeric boroxine (Impurity 10)[1][2].

Quantitative Stereoisomeric Profile

To ensure API quality, analysts must distinguish Impurity 10 from its monomeric form and other stereoisomeric impurities. The table below summarizes the critical quantitative data for these variants.

Compound NameStereochemical ConfigurationMolecular FormulaMolecular Weight ( g/mol )CAS Registry Number
Bortezomib (Monomer) (1R, 2S)C₁₉H₂₅BN₄O₄384.24179324-69-7
Bortezomib Impurity 10 (Trimer) (1R,1'R,1''R; 2S,2'S,2''S)C₅₇H₆₉B₃N₁₂O₉1098.67390800-88-1
Bortezomib (R,R)-Isomer (Impurity 2) (1R, 2R)C₁₉H₂₅BN₄O₄384.241132709-15-9
Bortezomib (S,S)-Isomer (1S, 2S)C₁₉H₂₅BN₄O₄384.241132709-14-8
Bortezomib (1S, 2R)-Isomer (1S, 2R)C₁₉H₂₅BN₄O₄384.241132709-16-0

Analytical Workflows for Stereochemical Validation

Because the boroxine ring is in rapid thermodynamic equilibrium with the boronic acid monomer in the presence of trace water, standard reversed-phase HPLC (which uses aqueous mobile phases) will immediately hydrolyze Impurity 10, resulting in a single monomeric peak[1][2]. To accurately characterize Impurity 10, a specialized, self-validating anhydrous protocol must be employed.

Step-by-Step Methodology: Isolation and Characterization

Step 1: Anhydrous Sample Preparation

  • Action: Dissolve the crude API or reference standard strictly in anhydrous acetonitrile or dichloromethane.

  • Causality: Preventing the introduction of ambient moisture halts the hydrolysis of the B-O-B bonds, preserving the intact 1098.67 g/mol trimer for downstream analysis.

Step 2: Normal-Phase Chiral HPLC

  • Action: Inject the sample onto a chiral stationary phase column (e.g., Chiralpak AD-H). Use an isocratic, non-aqueous mobile phase (e.g., Hexane/Isopropanol/Trifluoroacetic acid).

  • Causality: The chiral stationary phase resolves the (1R, 2S) trimer from trace diastereomeric trimers (e.g., those containing a 1S or 2R subunit) based on spatial interactions, while the non-aqueous mobile phase prevents column-induced hydrolysis.

Step 3: High-Resolution Mass Spectrometry (LC-HRMS)

  • Action: Operate in positive electrospray ionization (ESI+) mode. Target the protonated molecular ion

    
     at m/z 1098.67.
    
  • Causality: Confirms the intact trimeric mass. The absence of a primary peak at m/z 385.25 validates that the sample has remained in its anhydrous Impurity 10 state.

Step 4: Multinuclear NMR Spectroscopy (


H and 

B)
  • Action: Acquire

    
    B NMR spectra in anhydrous CDCl₃. Look for a broad singlet resonance at 
    
    
    
    30–33 ppm.
  • Causality: The

    
    B chemical shift is highly sensitive to the boron atom's coordination environment. A shift of 30-33 ppm is the definitive spectroscopic signature of a trimeric boroxine ring, distinguishing it from the monomeric boronic acid (which resonates at 
    
    
    
    18–20 ppm).
    
    
    H NMR coupling constants of the
    
    
    -protons further validate the (1R, 2S) stereocenters.

Workflow Sample API Sample (Suspected Impurity 10) Prep Sample Preparation (Anhydrous Acetonitrile) Sample->Prep HPLC Chiral HPLC Separation (Resolution of Diastereomers) Prep->HPLC MS High-Resolution Mass Spec (m/z 1098.67 [M+H]+) HPLC->MS Mass ID NMR 1H & 11B NMR Spectroscopy (Boroxine Ring Confirmation) HPLC->NMR Structural ID Data Stereochemical Assignment (1R, 2S) Validation MS->Data NMR->Data

Caption: Analytical workflow for the stereochemical validation of Bortezomib Impurity 10.

Conclusion

Bortezomib Impurity 10 is not a degradation product in the traditional sense, but rather the thermodynamically favored anhydrous resting state of the API[3]. Its strict (1R, 1'R, 1''R; 2S, 2'S, 2''S) stereochemical configuration is a direct consequence of the highly controlled Matteson homologation utilized during its synthesis[7]. For analytical scientists, recognizing the rapid equilibrium between this boroxine trimer and its monomeric form is paramount. By employing rigorous anhydrous techniques and multinuclear NMR, laboratories can accurately validate the stereochemical integrity of this critical reference standard, ensuring the downstream efficacy and safety of the formulated drug product.

References

  • New Drug Approvals. Bortezomib, PS 341. Retrieved from[Link]

  • TBD Pharmatech. Bortezomib Trimer. Retrieved from[Link]

  • National Institutes of Health (PMC). Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile. Retrieved from[Link]

  • Google Patents.US20120289699A1 - Process for Preparing and Purifying Bortezomib.

Sources

The Stability Paradox: A Guide to Bortezomib Degradation Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identification of Degradation Products in Bortezomib Injection Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, and Formulation Engineers

Executive Summary: The Boron Challenge

Bortezomib (Velcade®) represents a unique stability challenge in oncology therapeutics due to its electrophilic boron atom. Unlike standard organic APIs, Bortezomib exists in a dynamic equilibrium between its monomeric boronic acid form (active), a trimeric boroxine (anhydride storage form), and—in the formulated product—a mannitol boronic ester.[1]

This guide details the identification of degradation products (DPs) arising from this complex chemistry. We move beyond simple "impurity listing" to explore the mechanistic causality of oxidative deboronation, diastereomeric conversion, and hydrolysis, supported by high-resolution LC-MS/MS workflows.

The Chemistry of Instability

To identify degradation products, one must first understand the molecule's "instability engine": the empty p-orbital on the boron atom.

The Equilibrium Triangle

In the lyophilized injection, Bortezomib is not merely "dried." It is chemically trapped.

  • Boronic Acid (Active): Susceptible to oxidation and polymerization.

  • Mannitol Ester (Stabilized): The drug product form.[1][2][3] The diol groups of mannitol donate electron density to the boron, satisfying its octet and preventing oxidation.

  • Boroxine (Trimer): The solid-state form of the pure API (anhydride), formed by dehydration.

Key Insight: Degradation often initiates when this equilibrium is disturbed by moisture (hydrolysis of the ester) or pH shifts, exposing the naked boronic acid to oxidative attack.

Bortezomib_Equilibrium Monomer Bortezomib Monomer (Active Boronic Acid) Mannitol Mannitol Ester (Stabilized Drug Product) Monomer->Mannitol + Mannitol (Esterification) Boroxine Boroxine Trimer (Solid State Anhydride) Monomer->Boroxine Dehydration (-H2O) Mannitol->Monomer + H2O (Reconstitution) Boroxine->Monomer Hydrolysis (+H2O)

Figure 1: The dynamic equilibrium of Bortezomib.[1] Stability relies on maintaining the Mannitol Ester form in the lyophilized state.

Forced Degradation Strategy (The Stress Test)

A robust degradation profile cannot be built on shelf-life data alone. You must force the molecule to reveal its weak points.

Protocol Design
Stress ConditionAgent/ConditionTarget MechanismExpected Degradation
Oxidation 0.1% - 3% H₂O₂ (RT, 2-24h)Radical attack on C-B bondDeboronated Impurities (Major)
Base Hydrolysis 0.1 N NaOH (RT)OH⁻ attack on amide/chiral centersDiastereomers & Amide Hydrolysis
Acid Hydrolysis 0.1 N HCl (60°C)Protonation of amidesCarboxylic acid derivatives (Minor)
Thermal 60°C (Solid/Solution)Kinetic accelerationBoroxine formation / Isomerization
Photolytic UV/Vis (1.2M Lux hours)Radical excitationMinor oxidative products

Expert Note: Bortezomib is exquisitely sensitive to oxidation. Standard 3% H₂O₂ often obliterates the peak entirely. Start with 0.1% H₂O₂ to capture intermediate degradation products rather than just the final breakdown species.

Analytical Workflow: The Detective Work

Separating the mannitol ester (which hydrolyzes on-column) from genuine impurities requires specific LC conditions.

LC-MS/MS Methodology
  • Column: C18 Stationary Phase (e.g., Waters XBridge or Purospher STAR), 150 x 4.6 mm, 3.5 µm.[4][5]

  • Mobile Phase A: 0.1% Formic Acid or Ammonium Formate (pH 3.0). Acidic pH is critical to suppress boronate ionization and improve retention.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 80% B over 30-45 mins.

  • Detection:

    • UV: 270 nm (Pyrazine ring absorption).

    • MS: ESI Positive Mode. Q-TOF or Orbitrap is essential for exact mass to distinguish isobaric impurities.

The Identification Logic

Analytical_Workflow Sample Stressed Sample HPLC RP-HPLC Separation (Acidic Mobile Phase) Sample->HPLC Decision Peak Detected? HPLC->Decision MS1 Q-TOF MS (Full Scan) Determine Exact Mass Decision->MS1 Yes MS2 MS/MS Fragmentation Identify Structural Loss MS1->MS2 Iso Isolate Impurity (Prep-HPLC) MS2->Iso If >0.1% NMR NMR (1H, 13C, 11B) Confirm Stereochemistry Iso->NMR

Figure 2: Step-by-step workflow for structural elucidation of Bortezomib impurities.

Key Degradation Products & Mechanisms

The following impurities are the most critical to monitor, confirmed by literature and regulatory filings.

Oxidative Deboronation (The Primary Threat)

The Carbon-Boron bond is the weakest link. Upon oxidation, the boronic acid group is cleaved.

  • Impurity Name: Deboronated Bortezomib (often Impurity A).

  • Structure: The

    
     group is replaced by a hydroxyl group (-OH) or a hydrogen atom.
    
  • Mechanism: Radical attack (ROS) inserts oxygen into the C-B bond, followed by hydrolysis of the resulting borate ester to an alcohol.

  • MS Signature: Loss of Boron pattern (Boron has a unique isotopic pattern ¹⁰B/¹¹B ratio of 1:4). If the isotope pattern disappears, the boron is gone.

Diastereomers (The Chiral Drift)

Bortezomib has two chiral centers: (1R) at the boron-adjacent carbon and (2S) at the phenylalanine residue.

  • Impurity: (1S, 2S)-Bortezomib or (1R, 2R)-Bortezomib.[6][7]

  • Cause: Base-catalyzed enolization. The proton alpha to the amide carbonyl or the boronic acid is acidic.

  • Identification: These have the same exact mass (isobaric) as the parent. They can only be distinguished by retention time shifts in HPLC or Chiral HPLC. MS/MS fragmentation patterns are usually identical.

Hydrolysis Products

Under harsh acidic/basic conditions, the peptide bonds cleave.

  • Impurity: Hydroxyamide Impurity.[8]

  • Mechanism: Cleavage of the amide bond between the Pyrazine-carboxylic acid and Phenylalanine, or between Phenylalanine and Leucine-boronic acid.

Summary of Key Impurities
Impurity CodeCommon NameMass Shift (Δ)Origin
Impurity A Deboronated (Alcohol)-26 Da (approx)Oxidation (Major)
Impurity D Diastereomer0 Da (Isobaric)Base / Epimerization
Impurity E Homolog/AmideVariesHydrolysis

References

  • Ivanov, A. S., et al. "Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology." Scientia Pharmaceutica, vol. 80, no.[9] 1, 2012, pp. 67–76.[9] Link

  • Reddy, C. P., et al. "Separation, identification and characterization of stress degradation products of bortezomib using HPLC and LC-MS."[4] European Journal of Mass Spectrometry, vol. 27, no.[4] 2-4, 2021, pp. 115-125.[4] Link

  • Malathi, S., et al. "Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS." New Journal of Chemistry, vol. 44, 2020. Link

  • U.S. Food and Drug Administration (FDA). "NDA 21-602 Velcade (Bortezomib) Chemistry Review." Link

Sources

Physical properties and solubility data for Bortezomib Impurity 10

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

Bortezomib Impurity 10 (CAS No. 390800-88-1 ) is the trimeric boroxine anhydride form of the proteasome inhibitor Bortezomib. Unlike standard organic impurities which are distinct structural byproducts, Impurity 10 represents a dynamic dehydration product of the active pharmaceutical ingredient (API).

In the solid state, Bortezomib exists in equilibrium between its monomeric boronic acid form and this trimeric anhydride. Understanding this equilibrium is critical for CMC (Chemistry, Manufacturing, and Controls) because "Impurity 10" is often the thermodynamically stable form isolated during synthesis, yet the monomer is the biologically active species. This guide details the physicochemical properties, solubility behavior, and analytical challenges associated with this unique boronic acid anhydride.

Part 2: Chemical Identification & Structural Context

The formation of Impurity 10 is driven by the reversible dehydration of three Bortezomib monomer molecules. This cyclization creates a six-membered boroxine ring (B


O

).
Parameter Data
Common Name Bortezomib Impurity 10 (Trimeric Boroxine)
Chemical Name N,N',N''-((2S,2'S,2''S)-(((1R,1'R,1''R)-(1,3,5,2,4,6-trioxatriborinane-2,4,6-triyl)tris(3-methylbutane-1,1-diyl))tris(azanediyl))tris(1-oxo-3-phenylpropane-1,2-diyl))tris(pyrazine-2-carboxamide)
CAS Number 390800-88-1
Molecular Formula C

H

B

N

O

Molecular Weight 1098.67 g/mol (vs. 384.24 g/mol for Monomer)
Structural Motif Cyclic Boronic Anhydride (Boroxine Core)

Part 3: Physical Properties

The physical state of Impurity 10 is heavily influenced by environmental humidity and thermal history due to its hygroscopic nature.

Solid-State Characteristics
  • Appearance: White to off-white crystalline powder or cake.

  • Melting Point: 139–143 °C (Note: This range often reflects the transition/dehydration of the monomer into the trimer, or the melting of the trimer itself depending on the heating rate. Differential Scanning Calorimetry (DSC) typically shows a broad endotherm due to water loss prior to melting).

  • Hygroscopicity: High. The trimer will spontaneously absorb atmospheric moisture to hydrolyze back to the monomer (Bortezomib).

  • Stability: Stable in anhydrous conditions (desiccated, -20°C). Unstable in humid air.

Part 4: Solubility Profile & Hydrolysis Kinetics

The solubility of Impurity 10 cannot be defined by a static value in aqueous media because it reacts with the solvent. The data below distinguishes between reactive solubility (aqueous) and intrinsic solubility (anhydrous organic).

Solubility Data Table
Solvent System Solubility Rating Concentration (Approx.) Chemical State
DMSO (Anhydrous)High> 200 mg/mLStable Trimer (Kinetic stability)
Methanol High> 100 mg/mLEquilibrium Mixture (Solvolysis)
Ethanol High> 100 mg/mLEquilibrium Mixture
Ethyl Acetate Moderate~ 10–20 mg/mLPredominantly Trimer
Water (pH 2–6.5)Sparingly Soluble3.3 – 3.8 mg/mLHydrolyzes to Monomer
0.9% Saline Sparingly Soluble~ 3.5 mg/mLHydrolyzes to Monomer

*Note: The solubility value in water reflects the saturation concentration of the Monomer (Bortezomib) formed upon hydrolysis of the Trimer.

The Hydrolysis Pathway (Mechanism)

The following diagram illustrates the critical equilibrium. In aqueous formulation, the trimer (Impurity 10) is a precursor that generates the active drug.

Bortezomib_Equilibrium Trimer Impurity 10 (Trimeric Boroxine) C57H69B3N12O9 (Hydrophobic Solid) Monomer Bortezomib (Monomeric Boronic Acid) C19H25BN4O4 (Active Species) Trimer->Monomer Hydrolysis (Fast in H2O) Water + 3 H2O Monomer->Trimer Dehydration (Heat/Vacuum) Mannitol Mannitol Ester (Velcade Formulation) Stable Complex Monomer->Mannitol Esterification (with Mannitol)

Figure 1: The dynamic equilibrium between Impurity 10 (Trimer) and the Active Monomer. In aqueous HPLC, the Trimer is converted entirely to the Monomer.

Part 5: Analytical Methodology

Standard RP-HPLC methods are insufficient for distinguishing Impurity 10 from Bortezomib because the mobile phase (typically containing water) forces the trimer to hydrolyze.

Protocol: Distinguishing Trimer from Monomer

To validate the presence of Impurity 10 specifically (e.g., in a raw material batch), you must use solid-state techniques or non-aqueous chromatography.

Method A: Fourier Transform Infrared Spectroscopy (FT-IR)

  • Principle: The boroxine ring (B-O-B) exhibits distinct vibrational bands absent in the boronic acid (B-OH).

  • Diagnostic Peaks:

    • Boroxine Ring (Impurity 10): Strong absorption bands at 1300–1400 cm⁻¹ (B-O stretching of the ring).

    • Boronic Acid (Monomer): Broad O-H stretching at 3200–3500 cm⁻¹ (often obscures other peaks, but the lack of sharp B-O-B bands confirms monomer).

Method B: Solubility-Based Fractionation (Shake-Flask Variant)

  • Objective: To determine the ratio of insoluble trimer in a "wet" sample (unreliable due to conversion).

  • Correct Approach: Use Dichloromethane (DCM) .

    • Dissolution: Dissolve the sample in dry DCM (Impurity 10 is moderately soluble; hydrated monomer is less soluble).

    • Filtration: Filter any insoluble hydrated species.

    • Evaporation: Evaporate the DCM filtrate under vacuum.

    • Analysis: Analyze the residue via Non-Aqueous GPC (Gel Permeation Chromatography) or immediately via IR.

Standard HPLC Conditions (For Total Purity)

While this does not distinguish the trimer, it quantifies the total active moiety.

  • Column: C18 (e.g., Symmetry C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 20 mins.

  • Detection: UV at 270 nm.[1]

  • Note: Impurity 10 will appear as the Bortezomib main peak due to on-column hydrolysis.

Part 6: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 387447, Bortezomib. (Accessed 2023).[2] Link

  • Cayman Chemical. Bortezomib Product Information & Safety Data Sheet.[3] (Product Item No. 10008822).[3][4] Link

  • Veeprho Laboratories. Bortezomib Impurity 10 Reference Standard (CAS 390800-88-1).Link

  • Simson Pharma. Bortezomib Impurity Profile and Standards.Link

  • U.S. Food and Drug Administration (FDA). Velcade (Bortezomib) Prescribing Information.[5]Link

Sources

Methodological & Application

Application Note: High-Resolution HPLC Method Development for Bortezomib and Detection of Impurity 10 (Boroxine Trimer)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the complex method development required for Bortezomib and its elusive Impurity 10 .

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Bortezomib (Velcade®) presents a unique chromatographic challenge due to its boronic acid moiety. Unlike standard small molecules, Bortezomib exists in a dynamic equilibrium between its monomeric boronic acid form and its cyclic anhydride trimer (Boroxine).

"Impurity 10" (CAS 390800-88-1), often referenced in commercial impurity panels (e.g., Simson Pharma, Veeprho), corresponds to this Boroxine Trimer .[1]

The "Impurity 10" Paradox

In aqueous Reversed-Phase HPLC (RP-HPLC) conditions, the trimer (Impurity 10) rapidly hydrolyzes back to the monomer (Bortezomib). Therefore, "detecting" Impurity 10 as a distinct peak in standard QC methods is often a misunderstanding of the compound's solution chemistry.

This guide provides:

  • A Stability-Indicating RP-HPLC Protocol designed to resolve Bortezomib from its true stable impurities (Diastereomers, Deboronated degradants).

  • A Mechanistic Explanation of the Monomer-Trimer equilibrium to prevent method development errors.

  • Self-Validating System Suitability criteria.

Chemical Impurity Profile

Understanding the target analytes is the first step in column and solvent selection.

Impurity DesignationCommon NameStructure/NatureCriticality in HPLC
Bortezomib (API) Monomer(1R)-3-methyl-1-[[(2S)-...]-boronic acidTarget Analyte
Impurity 10 Boroxine Trimer Cyclic Anhydride Trimer of APIDynamic Equilibrium (Hydrolyzes in MP)
Impurity A (USP) DeboronatedOxidative degradant (loss of Boron)Stable, Early Eluting
Impurity B (USP) (1S, 2R)-IsomerDiastereomerCritical Pair (Hardest to resolve)
Impurity H Amide AnalogDegradation ProductLate Eluting
Visualization: The Boronic Acid Equilibrium

The following diagram illustrates why Impurity 10 is elusive in aqueous HPLC.

Bortezomib_Equilibrium cluster_conditions HPLC Environment Trimer Impurity 10 (Boroxine Trimer) Solid State Form Monomer Bortezomib (Boronic Acid Monomer) Active Species Trimer->Monomer Rapid Hydrolysis (In Aqueous MP) Monomer->Trimer Dehydration (Non-Aqueous) Degradant Impurity A (Deboronated) Oxidative Product Monomer->Degradant Oxidation (H2O2 / Air)

Caption: In RP-HPLC (aqueous), Impurity 10 converts to the Monomer. True separation requires controlling this equilibrium.

Method Development Strategy

A. Column Selection (The Stationary Phase)

Boronic acids can interact with residual silanols, causing peak tailing.

  • Recommendation: Use a high-purity, end-capped C18 column or a Phenyl-Hexyl column for enhanced selectivity of the aromatic rings.

  • Selected Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm).

B. Mobile Phase Chemistry (The "Why")
  • pH Control: Boronic acids are weak acids (pKa ~9-10). To keep Bortezomib in a neutral, protonated state (improving retention and peak shape), the pH must be acidic.

  • Solvent: Acetonitrile (ACN) is preferred over Methanol. Methanol can form methyl esters with boronic acids (solvolysis), creating artifact impurities during the run.

  • Equilibrium Stabilization: The presence of water in the mobile phase ensures the trimer (Impurity 10) fully converts to the monomer, yielding a single, sharp peak for the API rather than a split peak.

Detailed Experimental Protocol

Reagents & Standards[1][5][7][8][9]
  • Diluent: Acetonitrile : Water (30:70 v/v). Note: Do not use pure alcohol.

  • Buffer: 0.1% Formic Acid in Water (pH ~2.7) OR 10mM Ammonium Formate (pH 3.0).

Chromatographic Conditions[7][9][10][11]
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µmBalances resolution and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of acidic groups.
Mobile Phase B 100% Acetonitrile (HPLC Grade)Elution strength; avoids esterification.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.
Injection Vol 10 µLPrevent column overload.
Column Temp 30°CImproves mass transfer and reproducibility.
Detection UV @ 270 nmMax absorbance for pyrazine moiety.
Gradient Program

Design to separate the early eluting Deboronated impurity (Imp A) and the close-eluting Diastereomer (Imp B).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Imp A elution)
25.04060Linear Gradient (Main Peak + Imp B)
30.01090Wash
35.09010Re-equilibration
Sample Preparation (Critical Step)

To ensure "Impurity 10" (Trimer) does not interfere as a ghost peak:

  • Weigh 5 mg of Bortezomib standard.

  • Dissolve in 2 mL of Acetonitrile (to solubilize the lipophilic trimer).

  • Add 5 mL of Water (to force hydrolysis to monomer).

  • Sonicate for 5 minutes.

  • Dilute to volume with Diluent.[2]

    • Result: This ensures all Impurity 10 is converted to Bortezomib for accurate total assay.

Validation & System Suitability

To validate this method, you must prove it can distinguish the structural impurities.

System Suitability Criteria
  • Resolution (Rs): > 2.0 between Bortezomib and its closest eluting impurity (usually the diastereomer).

  • Tailing Factor: < 1.5 for the Bortezomib peak (indicates no silanol interaction).

  • Precision: RSD < 2.0% for 6 replicate injections.

Workflow Visualization

The following diagram outlines the validation logic.

Validation_Workflow Start Method Validation Start Specificity Specificity Test: Inject Impurity Mix Start->Specificity Check_Res Check Resolution (Rs) Bortezomib vs Diastereomer Specificity->Check_Res Decision Rs > 2.0? Check_Res->Decision Pass Proceed to Linearity/LOQ Decision->Pass Yes Fail Optimize Gradient/Column Decision->Fail No Fail->Specificity Iterate

Caption: Decision tree for validating the separation of critical impurities.

Troubleshooting "Impurity 10" Issues

If you observe a split peak or "ghost" peak for Bortezomib, it is likely incomplete hydrolysis of the trimer or esterification.

ObservationRoot CauseCorrective Action
Split Main Peak Incomplete Trimer HydrolysisIncrease water content in diluent; Sonicate longer.
Broad Peak Secondary interaction with SilanolsEnsure pH is < 3.0; Use "Base Deactivated" column.
New Peak @ RRT 0.9 Methyl Ester formationSTOP using Methanol. Switch to Acetonitrile.
Impurity 10 Detection User requires Trimer quantificationSwitch Method: Use Normal Phase (Hexane/EtOH) or Solid State NMR. RP-HPLC cannot quantify Trimer directly.

References

  • Longdom Publishing. "A Validated Stability-Indicating UF LC Method for Bortezomib in the Presence of Degradation Products." Journal of Chromatography & Separation Techniques. Link

  • Simson Pharma. "Bortezomib Impurity 10 (CAS 390800-88-1) - Boroxine Trimer." Reference Standards Catalog. Link

  • Veeprho. "Bortezomib Impurity Profile and CAS 390800-88-1."[1] Veeprho Laboratories. Link

  • National Institutes of Health (NIH). "Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride." Scientia Pharmaceutica. Link

  • ResearchGate. "Development and validation of stability-indicating UHPLC methods for bortezomib." Link

Sources

Application Note: Protocol for Isolation and Purification of Bortezomib Impurity 10 (Trimeric Boroxine)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Identification

Bortezomib Impurity 10 typically refers to the Trimeric Boroxine Anhydride form of Bortezomib.[1] While Bortezomib (the monomeric boronic acid) is the active pharmacological species, the drug substance is frequently isolated, stored, and characterized in its trimeric anhydride form due to superior stability.[1] In the context of analytical profiling (ICH Q3A/B), "Impurity 10" serves as the reference standard to quantify the equilibrium ratio of anhydride to acid or to assess moisture-mediated hydrolysis in the drug product.

Critical Nomenclature Note:

  • Target Molecule: Bortezomib Trimeric Anhydride (Boroxine)

  • CAS Number: 390800-88-1[2][3][4][5]

  • Chemical Name: (2S,2'S)-2,2',2''-(((1R,1'R)-(1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyl)tris(3-methylbutane-1,1-diyl))tris(azanediyl))tris(3-phenyl-N-(pyrazine-2-carbonyl)propanamide).

  • Nature: Dynamic Equilibrium Species.

    
    
    

Note: Some catalogs may ambiguously list oxidative degradants (e.g., S-Hydroperoxide, CAS 886979-81-3) under similar codes. This protocol specifically addresses the Trimeric Boroxine (CAS 390800-88-1) , the primary consensus for "Impurity 10".

Scientific Mechanism: The Boroxine Equilibrium

The isolation of Impurity 10 is not a standard "purification of a byproduct" but rather a controlled phase transformation . Bortezomib contains a boronic acid group (


).[1] In solid state or non-aqueous solvents, three boronic acid molecules spontaneously dehydrate to form a six-membered boroxine ring (the trimer).
  • Formation (Dehydration): Favored by non-polar solvents (Toluene, Heptane, Ethyl Acetate) and heat.

  • Hydrolysis (Ring Opening): Favored by water, alcohols, and high humidity.

Therefore, the "isolation" protocol is effectively a dehydrative crystallization designed to drive the equilibrium 100% to the right.

Pathway Diagram

Bortezomib_Equilibrium Monomer Bortezomib Monomer (Boronic Acid) CAS: 179324-69-7 Transition Dehydration Process (- 3 H2O) Monomer->Transition Heat / Vacuum Trimer Impurity 10 (Trimeric Boroxine) CAS: 390800-88-1 Transition->Trimer Crystallization Trimer->Monomer Exposure to Moisture Solvent Non-Aqueous Solvent (EtOAc / Toluene) Solvent->Transition Water Aqueous Environment (Hydrolysis) Water->Monomer

Figure 1: The reversible equilibrium between Bortezomib Monomer and the Trimeric Boroxine (Impurity 10).[1] Isolation requires strict moisture exclusion.

Detailed Isolation & Purification Protocol

Materials & Reagents
ReagentGradePurpose
Crude Bortezomib API Grade (>95%)Starting Material
Ethyl Acetate (EtOAc) Anhydrous (<0.01% H2O)Primary Solvent
n-Heptane HPLC GradeAnti-solvent
Toluene AnhydrousAzeotropic Agent (Optional)
Molecular Sieves (3Å) ActivatedSolvent Drying
Experimental Workflow

Step 1: Preparation of Anhydrous Solution

  • Charge 1.0 g of Crude Bortezomib into a clean, dry round-bottom flask (RBF).

  • Add 10 mL of Anhydrous Ethyl Acetate .

  • Critical Check: If the starting material contains significant water, add 5 mL of Toluene and perform a rapid rotary evaporation at 40°C to azeotropically remove moisture. Re-dissolve the residue in 10 mL Anhydrous Ethyl Acetate.

  • Stir at 45°C for 30 minutes under a nitrogen atmosphere. Ensure complete dissolution.

Step 2: Dehydrative Crystallization

  • While stirring at 45°C, slowly add n-Heptane dropwise.

    • Ratio: Target a final ratio of 1:4 (EtOAc:Heptane).

    • Add Heptane until a persistent cloudiness (turbidity) is observed.

  • Remove the heat source and allow the flask to cool slowly to Room Temperature (20-25°C) over 2 hours.

    • Mechanism:[2][6] Slow cooling promotes the formation of the thermodynamically stable trimeric crystal lattice.

  • Once at room temperature, further cool the slurry to 0-5°C (ice bath) for 1 hour to maximize yield.

Step 3: Isolation and Drying

  • Filter the white crystalline solid using a sintered glass funnel under nitrogen blanket or in a glove box. Avoid pulling air through the cake for extended periods, as atmospheric moisture will hydrolyze the surface.

  • Wash the cake with 5 mL of cold n-Heptane .

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Vacuum Pressure: < 10 mbar.

    • Desiccant: Place a tray of P2O5 or activated silica gel in the oven to trap liberated water.

Characterization & Validation

Validating Impurity 10 is challenging because standard RP-HPLC uses aqueous mobile phases, which hydrolyze the trimer back to the monomer during the run.

HPLC Analysis (Method Note)
  • Observation: On a standard C18 column with Water/Acetonitrile gradient, Impurity 10 will elute at the same retention time as Bortezomib Monomer.

  • Purity Target: >99.5% (Area %).

Structural Confirmation (The "Self-Validating" Steps)

To prove you have isolated the Trimer (Impurity 10), you must use solid-state or non-aqueous techniques.

TechniqueExpected Result for Trimer (Impurity 10)Contrast with Monomer
FT-IR (ATR) Strong absorption bands at 1300–1400 cm⁻¹ (B-O stretching of boroxine ring).Monomer shows broad -OH stretching (3200-3400 cm⁻¹) and lacks the specific boroxine ring modes.
1H NMR Solvent: CDCl3 (Anhydrous). Distinct chemical shifts for the methine proton adjacent to Boron.Solvent: DMSO-d6 + D2O . In wet DMSO, the trimer hydrolyzes immediately, showing the monomer spectrum. Use CDCl3 to see the trimer.
11B NMR Solid State or Anhydrous CDCl3. Single peak shifted downfield (~29-30 ppm).Monomer (in D2O/DMSO) appears at ~20-22 ppm (tetrahedral adducts) or ~28 ppm (free acid).
Melting Point 170°C - 175°C (Sharp)Monomer often has a lower or broader range due to water loss during heating.[1]
Recommended Analytical Workflow

Characterization_Workflow cluster_0 Primary ID (Non-Destructive) cluster_1 Purity Check (Destructive) Sample Isolated Solid (Impurity 10) FTIR FT-IR (ATR) Target: Boroxine Band ~1350 cm-1 Sample->FTIR XRD PXRD Target: Crystalline Pattern (Form A/B/C) Sample->XRD HPLC RP-HPLC (Aqueous Mobile Phase) Result: Shows Monomer Purity Sample->HPLC Dissolve in MeOH NMR 1H NMR (CDCl3) Result: Trimer Structure Sample->NMR Dissolve in CDCl3

Figure 2: Analytical strategy. Note that HPLC confirms chemical purity, while IR/NMR confirms the polymorphic/anhydride state.

Storage and Stability

  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

  • Temperature: 2°C to 8°C.

  • Warning: Impurity 10 is hygroscopic. Exposure to ambient humidity for >1 hour can revert the surface to the monomeric acid.

References

  • Ivanov, A. S., Shishkov, S. V., & Zhalnina, A. A. (2012).[7][8] Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Scientia Pharmaceutica, 80(1), 67–76.[7] Link

  • Simson Pharma . Bortezomib Impurity 10 (CAS 390800-88-1) Technical Data Sheet. Link

  • ChemicalBook . 2-Pyrazinecarboxamide, N,N',N''-[2,4,6-boroxintriyltris[[(1R)-3-Methylbutylidene]imino[(1S)-2-oxo-1-(phenylmethyl)-2,1-ethanediyl]]]tris- (CAS 390800-88-1).[3][5] Link

  • Brus, J., et al. (2012). An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds. Chemical Communications. Link

Sources

Advanced LC-MS/MS Characterization of Bortezomib Impurity 10 (Boroxine Trimer): Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bortezomib is a potent, first-in-class dipeptidyl boronic acid proteasome inhibitor widely utilized in the oncology sector for the treatment of multiple myeloma and mantle cell lymphoma 1. A critical analytical challenge during its formulation, stability testing, and quality control is the accurate characterization of Bortezomib Impurity 10 (CAS No: 390800-88-1) 2. Unlike standard oxidative or hydrolytic degradants, Impurity 10 is the cyclic boroxine trimer of bortezomib.

This application note provides a comprehensive, self-validating LC-MS/MS methodology designed specifically to overcome the thermodynamic instability of the boroxine ring in aqueous environments, ensuring accurate structural confirmation and quantification for regulatory compliance.

Chemical Ontology & Mechanistic Causality

To successfully analyze Impurity 10, analytical scientists must first understand the unique behavior of boronic acids. Bortezomib exists in a reversible, water-dependent equilibrium. In the absence of water (e.g., during lyophilization or when dissolved in anhydrous solvents), three bortezomib monomers undergo intermolecular dehydration to form a six-membered boroxine ring, yielding Impurity 10 (Molecular Weight: 1098.67 g/mol ) 2.

The Hydrolysis Paradox: The primary reason conventional reversed-phase liquid chromatography (RP-LC) fails to accurately quantify Impurity 10 is on-column hydrolysis. When the highly lipophilic trimer is introduced into an aqueous mobile phase, it rapidly hydrolyzes back into the monomeric active pharmaceutical ingredient (API). If the analytical method does not actively account for this causality, the trimer will be falsely reported as the monomer, skewing purity assays and compromising stability-indicating methods .

Workflow cluster_0 Phase 1: Boroxine Equilibrium Monomer Bortezomib (Monomer) Active API Trimer Impurity 10 (Trimer) Boroxine Ring Monomer->Trimer - 3 H₂O (Dehydration) Trimer->Monomer + 3 H₂O (Hydrolysis) SamplePrep Anhydrous Sample Prep (100% ACN) Trimer->SamplePrep Extraction UPLC Rapid UPLC Separation (Minimizes Hydrolysis) SamplePrep->UPLC Injection MSMS ESI-MS/MS Detection (MRM Mode) UPLC->MSMS Elution

Fig 1: Workflow illustrating the monomer-trimer equilibrium and self-validating LC-MS/MS process.

Table 1: Physicochemical Properties
PropertyBortezomib (Monomer)Bortezomib Impurity 10
CAS Number 179324-69-7390800-88-1
Molecular Formula C₁₉H₂₅BN₄O₄C₅₇H₆₉B₃N₁₂O₉
Molecular Weight 384.24 g/mol 1098.67 g/mol
Structural State Free Boronic AcidCyclic Boroxine Trimer

Analytical Strategy: Overcoming the Paradox

To engineer a robust LC-MS/MS method, the causality of hydrolysis dictates two mandatory experimental choices:

  • Anhydrous Sample Preparation: All standards and samples must be prepared in 100% aprotic solvents (e.g., Acetonitrile). Introducing water during sample prep acts as a nucleophile against the boroxine ring, artificially destroying the impurity before it reaches the column.

  • Ballistic Gradient Elution: The chromatographic run must utilize a rapid gradient. By swiftly increasing the organic modifier, the residence time of Impurity 10 in the aqueous Mobile Phase A is minimized, preventing on-column degradation and peak tailing.

Self-Validating LC-MS/MS Protocol

This protocol is designed as a self-validating system. By incorporating a specific control mixture, the analyst can definitively prove that the method is detecting the true state of the sample rather than an artifact of the analytical conditions.

Phase 1: Sample Preparation (The Anhydrous Imperative)
  • Prepare the Diluent: Ensure the use of strictly 100% LC-MS Grade Acetonitrile (ACN). Do not use aqueous buffers.

  • Stock Solution Generation: Weigh exactly 1.0 mg of Bortezomib Impurity 10 reference standard and dissolve in 1.0 mL of ACN to create a 1 mg/mL stock. Sonicate for 5 minutes in a cold water bath.

  • Working Standards: Dilute the stock solution to working concentrations (e.g., 10–100 ng/mL) using 100% ACN.

  • Self-Validation Control (Critical Step): Prepare a mixed standard containing 50 ng/mL Bortezomib monomer and 50 ng/mL Impurity 10 in ACN. This control validates the method's ability to separate the species without interconversion.

Phase 2: Chromatographic Separation

To prevent on-column hydrolysis, a sub-2-micron particle column is paired with a steep gradient to elute the highly lipophilic trimer rapidly.

Table 2: Optimized Chromatographic Conditions
ParameterSpecification
Column Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 2.0 µL
Gradient Program 0.0 min: 10% B 0.5 min: 10% B 2.0 min: 95% B 3.0 min: 95% B 3.1 min: 10% B 4.0 min: Stop
Phase 3: Mass Spectrometry (ESI+)

Detection is performed using Electrospray Ionization in positive mode (ESI+). In the ESI source, the bortezomib monomer frequently undergoes in-source dehydration, yielding an abundant precursor ion of m/z 367.3 3. Conversely, the intact Impurity 10 trimer yields a precursor of m/z 1099.6. Upon collision-induced dissociation (CID), the boroxine ring shatters into dehydrated monomer units before undergoing further backbone cleavage.

Fragmentation Parent Impurity 10 Precursor [M+H]⁺ m/z 1099.6 Frag1 Dehydrated Monomer [M_mono - H₂O + H]⁺ m/z 367.2 Parent->Frag1 CID: Boroxine Ring Cleavage (CE: 25 eV) Frag2 Pyrazine Cleavage Product m/z 226.1 Frag1->Frag2 Amide Bond Cleavage (CE: 40 eV) Frag3 Phenylalanine Derivative m/z 120.1 Frag1->Frag3 Side-chain Cleavage (CE: 55 eV)

Fig 2: Collision-induced dissociation (CID) fragmentation pathway for Bortezomib Impurity 10.

Table 3: MS/MS MRM Transitions and Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Bortezomib (Monomer) 367.3 [M-H₂O+H]⁺226.15020
Impurity 10 (Quantifier) 1099.6[M+H]⁺367.25025
Impurity 10 (Qualifier) 1099.6 [M+H]⁺226.15040

Data Interpretation & System Suitability

To guarantee trustworthiness, a valid analytical run must satisfy the following self-validating criteria when injecting the Self-Validation Control :

  • Chromatographic Resolution: The monomer (eluting earlier due to higher polarity) and the trimer (highly lipophilic, eluting later) must demonstrate a resolution factor (

    
    ) > 2.0.
    
  • Absence of Ghost Peaks: If the Impurity 10 peak exhibits severe fronting or a baseline "bridge" connecting it to the monomer peak, this is diagnostic of active on-column hydrolysis. To correct this, the gradient must be steepened or the column temperature lowered to arrest the reaction kinetics.

  • Ion Ratio Consistency: The ratio between the m/z 367.2 and m/z 226.1 product ions for Impurity 10 must remain within ±15% of the established reference standard ratio.

References

  • PubChem - National Institutes of Health (NIH). Bortezomib | C19H25BN4O4 | CID 387447. Available at:[Link]

  • Journal of Applied Pharmaceutical Science. A Validated LC-MS/MS Method for the Estimation of Bortezomib and Bortezomib D3 (IS) in Human Plasma with Protein Precipitation and SPE Filter Cartridges. Available at:[Link]

  • New Journal of Chemistry (RSC Publishing). Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products. Available at: [Link]

Sources

Application Note: High-Sensitivity Quantification of Impurity 10 in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the bioanalysis of "Impurity 10," defined here as a representative trace-level, polar pharmaceutical impurity (e.g., a mutagenic impurity, active metabolite, or degradation product) in human plasma.

Executive Summary & Scientific Rationale

Quantifying impurities in biological matrices is distinct from standard API pharmacokinetics. Unlike the parent drug, "Impurity 10" is likely present at trace levels (often <0.1% of the parent), requiring an assay with picogram-level sensitivity and exceptional selectivity .

The Core Challenge: Impurity 10 is hydrophilic (Polar) and basic. Standard Protein Precipitation (PPT) leaves significant phospholipids in the sample, causing ion suppression at the early retention times where polar impurities elute.

The Solution: This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

  • Mechanism: Retains Impurity 10 via two mechanisms: Reverse Phase (hydrophobic interaction) and Ion Exchange (electrostatic interaction).

  • Benefit: Allows for a "100% Organic" wash step to remove hydrophobic interferences (phospholipids) while the analyte remains locked by charge, ensuring a clean extract and high recovery.

Experimental Strategy & Causality

Internal Standard (IS) Selection
  • Selection: Stable Isotope Labeled (SIL) Impurity 10 (

    
     or 
    
    
    
    ).
  • Causality: Analog ISs (chemically similar compounds) often fail to compensate for matrix effects in trace analysis. A SIL-IS tracks the analyte perfectly during extraction and ionization.

Sample Stabilization (Critical Step)

Impurities are often degradation products; they can be unstable in plasma esterases or varying pH.

  • Action: Plasma samples are acidified immediately upon collection (add 2% Formic Acid).

  • Why: This inhibits plasma esterases and stabilizes basic impurities by keeping them in their ionized form.

Detailed Protocol: Sample Preparation (MCX SPE)

Objective: Isolate Impurity 10 from plasma proteins and phospholipids.

Materials & Reagents
ReagentGrade/SpecificationFunction
SPE Cartridge Oasis MCX or Strata-X-C (30 mg/1 cc)Mixed-mode polymeric sorbent
Loading Buffer 2% o-Phosphoric Acid (

) in Water
Acidifies plasma to ionize basic analyte (

)
Wash 1 2% Formic Acid in WaterRemoves proteins/salts
Wash 2 100% MethanolCritical: Removes hydrophobic phospholipids & neutral drugs
Elution Solvent 5% Ammonium Hydroxide in 90:10 ACN:MeOHBreaks ionic bond (neutralizes analyte) & elutes
Step-by-Step Workflow

Step 1: Pre-treatment

  • Thaw plasma samples at room temperature.

  • Aliquot 200 µL of plasma into a 1.5 mL tube.

  • Add 20 µL of Internal Standard Working Solution (10 ng/mL). Vortex 30s.

  • Add 200 µL of Loading Buffer (2%

    
    ).
    
    • Expert Insight: This dilution (1:1) disrupts protein binding and ensures the analyte is fully protonated (positively charged) to bind to the cation-exchange sorbent.

Step 2: SPE Extraction (MCX)

  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL Water.

  • Load: Apply the entire pre-treated sample (approx. 420 µL) at a slow flow rate (1 mL/min).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid.

    • Purpose: Removes salts and proteins.[1]

  • Wash 2 (Organic): 1 mL 100% Methanol.

    • Expert Insight: This is the most important step. Because the analyte is positively charged and locked to the sorbent via ionic bonding, we can wash with 100% organic solvent. This washes away the parent drug (if neutral) and phospholipids, which are the main cause of matrix effects.

  • Elute: 2 x 250 µL of Elution Solvent (5%

    
     in ACN).
    
    • Mechanism:[2][3][4] The high pH neutralizes the basic amine of Impurity 10, breaking the ionic bond and releasing it into the organic solvent.

Step 3: Post-Processing

  • Evaporate eluate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A/B (80:20).

    • Note: Ensure the reconstitution solvent matches the initial LC gradient conditions to prevent peak fronting.

Visualized Workflow (Graphviz)

SPE_Workflow cluster_SPE Mixed-Mode Cation Exchange (MCX) Start Plasma Sample (200 µL) PreTreat Pre-Treatment Add IS + 2% H3PO4 (Disrupt Protein Binding) Start->PreTreat Condition Condition/Equilibrate (MeOH -> Water) Load Load Sample (Analyte binds via Ionic + Hydrophobic) PreTreat->Load Condition->Load Prep Wash1 Wash 1: Aqueous Acid (Remove Salts/Proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (CRITICAL: Remove Phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in ACN (Neutralize & Release) Wash2->Elute Evap Evaporate & Reconstitute Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Caption: Optimized Mixed-Mode Cation Exchange (MCX) workflow for selective extraction of basic Impurity 10.

LC-MS/MS Conditions

To separate Impurity 10 from the Parent Drug (which is likely present in µg/mL concentrations), chromatographic resolution is vital.

ParameterSettingRationale
Column C18 or Phenyl-Hexyl (1.7 µm, 2.1 x 50 mm)Phenyl-Hexyl offers alternative selectivity for aromatic impurities.
Mobile Phase A 10 mM Ammonium Formate (pH 3.[5]5)Low pH maintains analyte charge for MS sensitivity.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 95% B over 5 minRapid separation; ensure Impurity 10 does not co-elute with Parent.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Detection MRM (Positive Mode)Specific transitions for Impurity 10 and IS.

Validation & Quality Control (Self-Validating System)

To ensure Trustworthiness , the method must pass standard Bioanalytical Method Validation (BMV) criteria.

Matrix Effect Assessment
  • Experiment: Post-extraction spike method.

  • Calculation: Compare response of analyte spiked into extracted blank plasma vs. analyte in neat solvent.

  • Acceptance: Matrix Factor (MF) should be between 0.85 and 1.15. The "Wash 2" step in the SPE protocol is designed to ensure this.

Recovery Check
  • Experiment: Compare extracted samples vs. post-extraction spiked samples.

  • Goal: >70% recovery is desirable, but consistency (<15% CV) is mandatory.

Stability[6]
  • Bench-top Stability: 4 hours at Room Temp (assess if Impurity 10 degrades back into Parent or vice versa).

  • Freeze-Thaw: 3 cycles at -80°C.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic development of solid-phase extraction methods for the determination of basic drugs in biofluids. Journal of Chromatography B. (Demonstrates the MCX "Wash 2" logic). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Relevant if Impurity 10 is genotoxic). Retrieved from [Link]

Sources

Mechanistic Context: The Boronic Acid–Boroxine Equilibrium

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Application Note and Protocol for the Synthesis and Characterization of Bortezomib Impurity 10 (Trimeric Boroxine)

Bortezomib is a first-in-class dipeptidyl boronic acid proteasome inhibitor utilized primarily in the treatment of multiple myeloma and mantle cell lymphoma[1]. A fundamental thermodynamic property of free boronic acids is their propensity to undergo spontaneous dehydration to form six-membered cyclic anhydrides known as boroxines.

Bortezomib Impurity 10 (CAS No. 390800-88-1) is the fully characterized trimeric boroxine form of Bortezomib[2]. In the solid state, unformulated Bortezomib active pharmaceutical ingredient (API) exists predominantly as this trimeric boroxine[1]. However, because the highly lipophilic boroxine exhibits poor aqueous solubility, the commercial drug product (e.g., Velcade) is formulated via lyophilization with mannitol. This process converts the API into a stable, water-soluble mannitol boronic ester, effectively preventing the formation of the boroxine[1].

Regulatory guidelines (ICH Q3A/Q3B) mandate the rigorous monitoring of Impurity 10. Its presence in the final lyophilized vial indicates either incomplete esterification during manufacturing or moisture-induced degradation, both of which can critically impair the drug's dissolution kinetics and bioavailability.

Causality in Experimental Design and Analytical Challenges

Synthesizing and characterizing Impurity 10 presents a unique challenge due to its dynamic equilibrium. The trimeric boroxine is highly labile in protic solvents[3].

The Analytical Trap: If a researcher attempts to analyze Impurity 10 using standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with aqueous/methanol or aqueous/acetonitrile mobile phases, the boroxine will undergo rapid, on-column hydrolysis. The resulting chromatogram will falsely display a single peak corresponding to the Bortezomib monomer.

The Solution: To synthesize a high-purity reference standard, the reaction environment must be strictly anhydrous, and the byproduct (water) must be actively removed to drive the equilibrium forward. Consequently, analytical validation must rely exclusively on aprotic techniques, such as Normal Phase LC (NPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy in anhydrous deuterated solvents (e.g.,


)[4].

Pathway M Bortezomib Monomer (Free Boronic Acid) C19H25BN4O4 T Bortezomib Impurity 10 (Trimeric Boroxine) C57H69B3N12O9 M->T Dehydration (-3 H2O) Heat / Azeotropic Distillation T->M Hydrolysis (+3 H2O) Exposure to Protic Solvents

Figure 1: Thermodynamic equilibrium between Bortezomib monomer and its trimeric boroxine anhydride.

Physicochemical Properties

The physical and chemical divergence between the monomer and the trimer dictates the parameters of isolation and characterization[4],[5].

ParameterBortezomib (Monomer)Bortezomib Impurity 10 (Trimer)
CAS Number 179324-69-7390800-88-1
Molecular Formula


Molecular Weight 384.24 g/mol 1098.67 g/mol
Structural Feature Free Boronic AcidCyclic Boroxine Anhydride Ring
Solubility Profile Soluble in aqueous/protic mediaSoluble in aprotic solvents (Toluene, THF,

)
Stability Stable in protic environmentsHighly labile in protic solvents (hydrolyzes)

Synthesis Protocol: Azeotropic Dehydration

To generate a high-purity Impurity 10 reference standard, we exploit Le Chatelier’s principle via azeotropic distillation. Toluene forms a minimum-boiling azeotrope with water. By refluxing the monomer in toluene, water is physically extracted from the system, forcing the equilibrium entirely toward the trimeric boroxine[3].

Materials Required:
  • Bortezomib API (Monomer)

  • Anhydrous Toluene (HPLC Grade,

    
     ppm 
    
    
    
    )
  • Anhydrous Heptane

  • Dean-Stark Apparatus & Reflux Condenser

  • Inert Gas (Nitrogen or Argon)

Step-by-Step Methodology:
  • System Purging: Assemble the round-bottom flask, Dean-Stark trap, and reflux condenser. Purge the entire system with inert Nitrogen gas for 15 minutes to eliminate atmospheric moisture.

  • Suspension: Suspend 1.0 g of Bortezomib API in 50 mL of anhydrous toluene within the round-bottom flask.

  • Azeotropic Distillation: Heat the suspension to reflux (

    
    ). As the boronic acid dehydrates, water will co-distill with the toluene, condense, and phase-separate in the Dean-Stark trap.
    
    • Self-Validating Checkpoint: The reaction's progress is empirically validated by the visual accumulation of water in the trap. The reaction is deemed complete when water droplets cease to accumulate (typically 4 to 6 hours).

  • Concentration: Cool the reaction mixture to room temperature. Transfer the solution to a rotary evaporator and remove the toluene under reduced pressure at

    
     to yield a crude, viscous residue.
    
  • Precipitation (Trituration): Add 20 mL of cold, anhydrous heptane to the residue. The highly lipophilic nature of the boroxine causes it to precipitate as a white to light-brown hygroscopic powder[3].

  • Isolation & Drying: Filter the precipitate rapidly under a blanket of nitrogen. Dry the isolated solid in a vacuum oven at

    
     under high vacuum (
    
    
    
    mbar) for 12 hours to prevent atmospheric re-hydration.

Workflow Step1 1. Material Preparation Suspend Bortezomib API in Anhydrous Toluene Step2 2. Azeotropic Distillation Reflux (110°C) with Dean-Stark Trap for 4-6 hrs Step1->Step2 Step3 3. Concentration Remove Toluene under Reduced Pressure (40°C) Step2->Step3 Step4 4. Precipitation & Washing Triturate with Cold Anhydrous Heptane Step3->Step4 Step5 5. Vacuum Drying Dry at 50°C under High Vacuum (<1 mbar) Step4->Step5 Step6 6. Analytical Validation Anhydrous NMR (CDCl3) & ESI-MS Step5->Step6

Figure 2: Step-by-step workflow for the synthesis and isolation of Bortezomib Impurity 10.

Analytical Validation and System Suitability

Because Impurity 10 acts as a "Trojan horse" in standard aqueous analytics, orthogonal anhydrous techniques are mandatory to validate the success of the synthesis[4].

  • 
     NMR Spectroscopy:  This is the definitive self-validating analytical tool for this protocol. In anhydrous 
    
    
    
    , the free boronic acid monomer exhibits a broad resonance around
    
    
    . Upon successful conversion to Impurity 10, this signal shifts to a significantly sharper resonance at approximately
    
    
    , confirming the formation of the rigid boroxine ring.
  • 
     NMR Spectroscopy:  The disappearance of the broad hydroxyl (
    
    
    
    ) protons associated with the boronic acid confirms complete dehydration.
  • Mass Spectrometry (ESI-MS): Electrospray ionization must be conducted via direct infusion using anhydrous acetonitrile. The spectrum will yield a definitive molecular ion peak at

    
    
    
    
    
    , corresponding to the trimer's molecular weight of 1098.67 g/mol [2],[5].

References

  • Aquigen Bio Sciences. "Bortezomib Impurity 10 | CAS No: 390800-88-1." Aquigen Bio Sciences Product Catalog. Available at: ]">https://aquigenbio.com[2]

  • Manasa Life Sciences. "Bortezomib Trimer Analytical Data & Reference Standards." Manasa Life Sciences. Available at: ]">https://manasalifesciences.com[4]

  • LGC Standards. "Bortezomib Trimer | CAS 390800-88-1 | Product Code TRC-B675720." LGC Standards. Available at: ]">https://www.lgcstandards.com[5]

  • U.S. Food and Drug Administration (FDA). "VELCADE (bortezomib) for Injection - Prescribing Information." FDA Access Data. Available at: ]">https://www.accessdata.fda.gov[1]

  • European Medicines Agency (EMA). "Assessment report: Bortezomib SUN (Procedure No. EMEA/H/C/004076/0000)." EMA Official Publications. Available at: ]">https://www.ema.europa.eu[3]

Sources

Application Note: Multinuclear NMR Spectroscopy for the Characterization and Quantification of Bortezomib Impurity 10

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

Mechanistic Background & Analytical Challenges

Bortezomib is a first-in-class, highly potent reversible inhibitor of the 26S proteasome, widely utilized in the treatment of multiple myeloma and mantle cell lymphoma. The active pharmaceutical ingredient (API) derives its pharmacological efficacy from a terminal boronic acid moiety. However, this specific functional group presents significant analytical challenges.

During synthesis and storage, the monomeric boronic acid undergoes reversible dehydration to form a stable, cyclic trimeric anhydride known as a boroxine[1]. In pharmaceutical quality control, this trimer is designated as Bortezomib Impurity 10 (CAS No: 390800-88-1; Chemical Formula: C


H

B

N

O

). Because the conversion between the active monomer and Impurity 10 is an equilibrium process driven entirely by moisture content, standard chromatographic techniques (e.g., RP-HPLC) often fail. The aqueous mobile phases used in LC methods rapidly hydrolyze the boroxine back to the monomer on the column, masking the true solid-state impurity profile of the bulk drug[2].

To overcome this, Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard. By utilizing strictly anhydrous conditions, NMR provides a non-destructive, real-time snapshot of the molecular state, allowing for the absolute quantification of Impurity 10.

Equilibrium Monomer Bortezomib Monomer (Boronic Acid) Trimer Impurity 10 (Boroxine Trimer) Monomer->Trimer Dehydration (-3 H2O) Vacuum/Heat Degradant Oxidative Degradation (Deboronation) Monomer->Degradant ROS / Peroxides Trimer->Monomer Hydrolysis (+3 H2O) Aqueous Media

Fig 1: Chemical equilibrium and degradation logic of Bortezomib and Impurity 10.

Logical Framework of the Analytical Method (Causality)

As a Senior Application Scientist, it is critical to understand why specific experimental parameters are chosen, rather than just following a recipe. Every step in this protocol is designed to arrest the chemical equilibrium and prevent artifactual degradation[3].

  • Causality of Solvent Selection: The boroxine ring of Impurity 10 is highly susceptible to nucleophilic attack by water. Using standard, off-the-shelf deuterated solvents will introduce trace moisture, instantly hydrolyzing the trimer. Therefore, strictly anhydrous DMSO-d

    
      (stored over 4Å molecular sieves) must be used. DMSO is chosen over Chloroform-d because of the high polarity and poor solubility of the Bortezomib peptidomimetic backbone in non-polar solvents.
    
  • Causality of Quartz NMR Tubes: Standard NMR tubes are made of borosilicate glass. When acquiring

    
    B (Boron-11) spectra, the glass itself generates a massive, broad background signal that can entirely mask the sharp signals of the API. Utilizing quartz NMR tubes  eliminates this background interference, ensuring high signal-to-noise (S/N) ratios.
    
  • Causality of

    
    B NMR:  Boron-11 is a quadrupolar nucleus (spin 3/2) highly sensitive to its electronic environment. The transition from a monomeric boronic acid (sp
    
    
    
    /sp
    
    
    equilibrium) to a rigid trimeric boroxine (sp
    
    
    ) reduces the electron density around the boron atom. This causes a distinct, predictable downfield chemical shift, acting as a direct sensor of the molecule's oligomeric state[4].

Workflow Prep 1. Glovebox Sample Prep (Anhydrous DMSO-d6) Acq 2. Multinuclear NMR Acquisition (1H, 13C, 11B) Prep->Acq Quartz NMR Tubes Process 3. Spectral Processing & Baseline Correction Acq->Process FID Processing Validate 4. Orthogonal Self-Validation (11B Shift & Integration) Process->Validate State Confirmation

Fig 2: Self-validating NMR workflow for the characterization of Impurity 10.

Step-by-Step Quantitative NMR (qNMR) Protocol

This protocol outlines the procedure for the structural validation and quantification of Impurity 10 against a certified reference standard.

Phase 1: Environmentally Controlled Sample Preparation

  • Transfer all materials (Bortezomib sample, Impurity 10 reference standard, internal standard, and quartz NMR tubes) into a dry nitrogen glovebox (relative humidity < 1%).

  • Using a calibrated microbalance, accurately weigh 10.0 mg of the Bortezomib sample and 2.0 mg of an internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene, chosen for its lack of overlapping aliphatic/aromatic signals).

  • Dissolve the mixture in 0.6 mL of anhydrous DMSO-d

    
    .
    
  • Transfer the homogenized solution into a 5 mm quartz NMR tube.

  • Seal the tube with a tight-fitting PTFE cap and wrap securely with Parafilm before removing it from the glovebox.

Phase 2: Multinuclear Acquisition Parameters

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a Broadband Observe (BBO) or Cryoprobe. Regulate the temperature to exactly 298 K.

  • 
    H qNMR Acquisition: 
    
    • Pulse sequence: zg30 (30-degree pulse).

    • Relaxation delay (D1): 10 seconds . Crucial Step: A long D1 ensures complete longitudinal relaxation (

      
      ) of all protons, which is a strict mathematical requirement for accurate quantitative integration.
      
    • Number of scans (NS): 64.

  • 
    B NMR Acquisition: 
    
    • Pulse sequence: zg (with background suppression if quartz tubes are unavailable, though quartz is highly recommended).

    • Relaxation delay (D1): 2 seconds (quadrupolar nuclei relax rapidly).

    • Number of scans (NS): 256.

Data Interpretation & The Self-Validating System

A robust analytical protocol must be a self-validating system . This means the data itself must prove that the sample integrity was maintained during the experiment.

In this workflow, the system validates itself through orthogonal nuclear cross-referencing. If the


H spectrum shows the expected integration for the trimer, but the 

B spectrum reveals a peak at ~18 ppm, the analyst immediately knows the sample absorbed atmospheric moisture during handling and hydrolyzed. The run is invalidated. Conversely, a singular

B peak at ~30 ppm confirms absolute anhydrous integrity, validating the

H quantitative data.
Table 1: Multinuclear NMR Chemical Shift Markers in DMSO-d

NucleusBortezomib Monomer (Boronic Acid)Bortezomib Impurity 10 (Boroxine Trimer)Diagnostic Significance & Causality

B
~ 18.0 - 20.0 ppm (broad)~ 30.0 - 33.0 ppm (sharp)Primary State Sensor: Downfield shift confirms the electron-withdrawing nature of the rigid boroxine anhydride ring.

H
(B-CH,

-proton)
~ 2.60 ppm (multiplet)~ 2.85 ppm (multiplet)Secondary State Sensor: The proton adjacent to the boron atom shifts downfield in the trimer due to altered shielding.

H
(Pyrazine-H)
8.7 - 9.1 ppm (sharp)8.7 - 9.1 ppm (broadened)Integrity Check: Confirms the peptidomimetic backbone is intact and has not undergone oxidative cleavage.

C
(B-C,

-carbon)
~ 43.0 ppm (very broad)~ 45.5 ppm (broad)Structural Mapping: Carbon adjacent to boron; heavily broadened by quadrupolar relaxation, making it less ideal for primary quantification but useful for 2D HSQC mapping.

By utilizing this rigorous, causality-driven approach, drug development professionals can accurately monitor the equilibrium of Bortezomib Impurity 10, ensuring regulatory compliance and the clinical efficacy of the final formulated product.

References
  • Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile. nih.gov.
  • Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. nih.gov.
  • Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degrad
  • An NMR Study of the Bortezomib Degradation under Clinical Use Conditions.

Sources

High-Performance Stability-Indicating Assay Development for Bortezomib: A Strategic Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Scientific Rationale

The Boronic Acid Challenge

Developing a stability-indicating method (SIM) for Bortezomib (BTZ) requires navigating a unique chemical landscape unlike standard small molecules. BTZ is a dipeptide boronic acid derivative.[1] Its critical quality attribute (CQA) is the boronic acid moiety, which exists in a dynamic equilibrium with its cyclic trimeric anhydride (boroxine) in the solid state and forms esters with vicinal diols (like mannitol in the drug product Velcade).[2]

Core Scientific Insight: Standard RP-HPLC conditions can inadvertently shift the monomer-trimer equilibrium or induce on-column degradation if the pH is not strictly controlled. The primary failure mode in BTZ assay development is peak splitting or broadening caused by the interconversion between the boronic acid and boronate ester forms during elution.

Degradation Chemistry & Impurity Profile

To validate the method's specificity, one must understand the degradation pathways. BTZ is highly susceptible to:

  • Oxidative Deboronation: The Carbon-Boron (C-B) bond is labile to oxidation, leading to the formation of a hydroxylated impurity (deboronated bortezomib). This is the primary stability risk.

  • Diastereomerization: The chiral centers (phenylalanine moiety) can racemize under stress, forming the (1S,2R)-isomer.

  • Hydrolysis: Under extreme acidic/basic conditions, the amide bonds cleave, though the boronic acid moiety is often more reactive.

Bortezomib_Degradation BTZ Bortezomib (Monomeric Boronic Acid) Boroxine Boroxine Trimer (Solid State/Equilibrium) BTZ->Boroxine Dehydration (-H2O) Mannitol_Ester Mannitol Ester (Drug Product Form) BTZ->Mannitol_Ester +Mannitol Oxidation Oxidative Deboronation (Major Pathway) BTZ->Oxidation Racemization Chiral Inversion (pH/Temp Stress) BTZ->Racemization Hydrolysis Amide Hydrolysis (Strong Acid/Base) BTZ->Hydrolysis Imp_Ox Deboronated Impurity (B-OH replaced by C-OH) Oxidation->Imp_Ox Imp_Iso (1S,2R)-Isomer (Diastereomer) Racemization->Imp_Iso Imp_Frag Peptide Fragments (Amine/Acid cleavage) Hydrolysis->Imp_Frag

Figure 1: Mechanistic degradation pathways of Bortezomib. The equilibrium with Boroxine and Mannitol ester is reversible, whereas oxidation and hydrolysis are irreversible.

Part 2: Method Development Protocol

Instrumentation & Reagents
  • System: UHPLC or HPLC with PDA (Photodiode Array) detector.

  • Column: C18 Stationary Phase (e.g., Zorbax Extend C18 or Symmetry Shield RP18), 150 x 4.6 mm, 3.5 µm or 5 µm.

    • Rationale: A standard C18 provides sufficient hydrophobicity to separate the peptide backbone impurities.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

Chromatographic Conditions (The "Golden" Standard)

Based on literature validation, an acidic mobile phase is non-negotiable to stabilize the boronic acid monomer and suppress ionization of silanols.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C ± 2°C
Detection UV at 270 nm (Primary), PDA 200-400 nm (Purity Check)
Injection Vol 10 - 20 µL
Diluent ACN : Water (50:50 v/v)

Gradient Program:

  • 0-5 min: 10% B (Isocratic hold to elute polar degradants)

  • 5-25 min: 10% → 80% B (Linear gradient)

  • 25-30 min: 80% B (Wash)

  • 30-35 min: 10% B (Re-equilibration)

Forced Degradation (Stress Testing) Protocol

This protocol is designed to generate 5-20% degradation. If degradation exceeds 20%, repeat with milder conditions to prevent secondary degradation.

A. Oxidative Stress (Critical)
  • Mechanism: Radical attack on the C-B bond.

  • Procedure:

    • Transfer 5 mL of Bortezomib stock solution (1 mg/mL) to a flask.

    • Add 1 mL of 3% Hydrogen Peroxide (H₂O₂) .

    • Keep at Room Temperature (25°C) for 2-4 hours. Note: BTZ is highly sensitive to oxidation; do not heat.

    • Quench with sodium bisulfite solution if immediate injection is not possible, or dilute immediately with mobile phase.

  • Expected Result: Formation of the deboronated impurity (approx. RRT 0.4 - 0.6 depending on gradient).

B. Acid Hydrolysis[3]
  • Procedure:

    • Mix 5 mL stock with 1 mL 0.1 N HCl .

    • Heat at 60°C for 2-6 hours.

    • Neutralize with 0.1 N NaOH before dilution.

  • Expected Result: Cleavage of amide linkages; formation of carboxylic acid and amine fragments.

C. Base Hydrolysis[3][4][5]
  • Procedure:

    • Mix 5 mL stock with 1 mL 0.1 N NaOH .

    • Keep at Room Temperature for 1-2 hours. Warning: BTZ degrades rapidly in base; heating may destroy the sample completely.

    • Neutralize with 0.1 N HCl.

D. Photolytic Stress[1][3][6][7]
  • Procedure: Expose solid sample and solution (in quartz cuvettes) to 1.2 million lux hours (visible) and 200 W-hr/m² (UV) as per ICH Q1B.

  • Note: BTZ is relatively stable to light in solid state but may show degradation in solution.

Part 3: Validation & Troubleshooting

System Suitability Criteria (Self-Validating)

To ensure the assay is trustworthy, every run must meet these criteria:

  • Resolution (Rs): > 2.0 between Bortezomib and the nearest impurity (usually the diastereomer or deboronated product).

  • Tailing Factor: 0.8 ≤ T ≤ 1.5 (Critical for boronic acids; tailing > 1.5 indicates secondary interactions with silanols).

  • Peak Purity: Purity angle < Purity threshold (using PDA) for the main peak in all stressed samples.

Troubleshooting "Ghost" Peaks
  • Issue: Broad or split peaks.

  • Cause: Incomplete hydrolysis of the boroxine trimer or mannitol ester in the sample solvent.

  • Fix: Ensure the diluent contains at least 50% water and allow the sample to stand for 15 minutes before injection to ensure complete conversion to the monomeric boronic acid form.

Method Development Workflow

Method_Dev_Workflow Start Start Development Solubility Solubility Check (Use ACN/Water) Start->Solubility pH_Select pH Selection (Acidic pH < 3.0 Essential) Solubility->pH_Select Stabilize Monomer Column Column Screening (C18 vs Phenyl-Hexyl) pH_Select->Column Stress Stress Testing (Oxidation is Key) Column->Stress Generate Impurities Optimize Optimize Gradient (Separate Impurities) Stress->Optimize Check Resolution Optimize->Column If separation fails Final Final Validation (ICH Q2) Optimize->Final

Figure 2: Step-by-step workflow for developing the Bortezomib SIM, emphasizing pH selection.

References

  • Jagadeswara Rao K, et al. (2016).[7] A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities. International Journal of Pharmaceutical Chemistry and Analysis. Link

  • Ivanov, A. S., et al. (2012).[8] Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Scientia Pharmaceutica.[8] Link

  • Srikanth B, et al. (2023). A validated stability-indicating RP-HPLC method for determination of bortezomib in bulk and injection dosage form. Journal of Drug Delivery and Therapeutics. Link

  • Bollikolla, H. B., et al. (2021). Analytical method development and validation for bortezomib: a review. Future Journal of Pharmaceutical Sciences. Link

Sources

Application Note: Rapid UPLC Separation of Bortezomib Impurity 10 (Trimeric Boroxine)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific technical requirements for the rapid separation of Bortezomib Impurity 10 , identified as the Trimeric Boroxine form (CAS 390800-88-1), while also addressing the critical chemical equilibrium challenges inherent to boronic acid derivatives in liquid chromatography.

Executive Summary & Chemical Context[1][2][3][4][5][6]

Bortezomib Impurity 10 (CAS: 390800-88-1) refers to the Trimeric Boroxine (also known as Bortezomib Anhydride). This species is not a traditional "impurity" in the sense of a degradation product; rather, it is the thermodynamically stable form of Bortezomib in the solid state (lyophilized powder).

The Analytical Challenge: Dynamic Equilibrium

In aqueous environments (including standard Reverse-Phase mobile phases), Bortezomib exists in a dynamic equilibrium between its Monomeric Boronic Acid form (Active Drug) and its Trimeric Boroxine form (Impurity 10).

  • Solid State: Predominantly Trimer (Impurity 10).

  • Aqueous Solution: Rapid hydrolysis to Monomer.

Critical Insight: Standard RP-UPLC methods using aqueous mobile phases will cause "Impurity 10" to hydrolyze into the main Bortezomib peak. Therefore, the "separation" of Impurity 10 in a quality control context refers to profiling the purity of the Trimeric material to ensure it is free from other stable impurities (e.g., diastereomers, deboronated degradants) or using specialized non-aqueous conditions to distinguish the trimer from the monomer.

This protocol provides a Rapid RP-UPLC Method designed to profile the Bortezomib species (derived from Impurity 10) and separate it from critical degradation products within a <10-minute runtime.

Chemical Structure & Mechanism[2][6]

Impurity 10 Identity:

  • Chemical Name: N,N',N''-((2S,2'S,2''S)-(((1R,1'R,1''R)-(1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyl)tris(3-methylbutane-1,1-diyl))tris(azanediyl))tris(1-oxo-3-phenylpropane-1,2-diyl))tris(pyrazine-2-carboxamide).[1][2]

  • Molecular Formula: C57H69B3N12O9[3][1]

  • Molecular Weight: 1098.67 g/mol [3]

Diagram 1: Hydrolysis Equilibrium & Separation Workflow

The following diagram illustrates the conversion of Impurity 10 during the UPLC process and the strategy for impurity profiling.

Bortezomib_Equilibrium cluster_impurities Stable Degradants Separated Trimer Impurity 10 (Trimeric Boroxine) Solid State Form MobilePhase Aqueous Mobile Phase (Acidic pH) Trimer->MobilePhase Dissolution Monomer Bortezomib (Monomeric Boronic Acid) Active Species Column UPLC Column (BEH C18) Monomer->Column Injection MobilePhase->Monomer Rapid Hydrolysis (H2O) Detector PDA Detector (270 nm) Column->Detector Separation of Stable Impurities ImpA Diastereomers Column->ImpA ImpB Deboronated Column->ImpB

Caption: Transformation of Impurity 10 (Trimer) to Monomer in aqueous UPLC conditions, enabling profiling of stable degradants.

Detailed UPLC Protocol

This method utilizes a sub-2-micron particle column to achieve rapid resolution of Bortezomib (formed from Impurity 10) from its critical diastereomeric and oxidative impurities.

Chromatographic Conditions
ParameterConditionRationale
System UPLC / UHPLC (e.g., Waters ACQUITY or Agilent 1290)Required for high backpressure of sub-2µm columns.
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)Hybrid particle technology (BEH) offers superior pH stability and peak shape for boronic acids compared to standard silica.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH prevents ionization of the boronic acid, maintaining it in a neutral form for better retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides sharper peaks for aromatic compounds than Methanol.
Flow Rate 0.4 mL/minOptimized for Van Deemter curve of 1.7 µm particles.
Column Temp 30°C ± 2°CControls viscosity and mass transfer; higher temps may degrade thermally labile impurities.
Sample Temp 5°CEssential to prevent degradation of the sample solution (deboronation) prior to injection.
Injection Vol 2.0 µLLow volume to prevent band broadening; PLNO (Partial Loop Needle Overfill) mode.
Detection UV at 270 nm Max absorption for the pyrazine moiety; high sensitivity.
Run Time 10.0 MinutesRapid separation cycle.
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurveEvent
0.009010InitialEquilibration
1.0090106 (Linear)Isocratic Hold
6.0060406 (Linear)Elution of Main Peak
7.5010906 (Linear)Column Wash
8.0010906 (Linear)Wash Hold
8.1090101 (Step)Re-equilibration
10.0090106 (Linear)End of Run
Sample Preparation
  • Diluent: Acetonitrile : Water (30:70 v/v).

  • Preparation: Accurately weigh "Bortezomib Impurity 10" reference standard. Dissolve in diluent to a concentration of 0.5 mg/mL .

  • Note: Upon dissolution, the trimer will convert to the monomer. The analysis effectively quantifies the purity of the trimeric raw material by measuring the monomer and any non-trimerizable impurities.

Method Validation & Performance Criteria

To ensure the method is "self-validating" (Trustworthiness), the following system suitability parameters must be met.

System Suitability Limits
  • Resolution (Rs): > 2.0 between Bortezomib (Main Peak) and the nearest eluting impurity (typically the diastereomer or amide impurity).[4]

  • Tailing Factor: 0.9 – 1.2 for the Bortezomib peak. (Boronic acids can tail due to silanol interactions; the BEH column minimizes this).

  • Precision: %RSD < 1.0% for 5 replicate injections of the standard.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Split Peak Incomplete hydrolysis of TrimerEnsure sample diluent contains at least 50% water and allow 10 mins standing time before injection.
Peak Tailing Secondary Silanol InteractionsEnsure Mobile Phase pH is acidic (0.1% Formic Acid). Replace column if >1000 injections.
Carryover Boronic acid sticking to injectorUse a needle wash of 90:10 ACN:Water with 0.2% Formic Acid.

Specialized Protocol: Non-Aqueous Separation (Optional)

If the research objective is strictly to distinguish the Trimer from the Monomer without hydrolysis, a Normal Phase method is required.

  • Mode: Normal Phase HPLC (Not UPLC compatible with standard aqueous systems).

  • Column: Chiralpak AD-H or similar Amylose-based column (used in achiral mode).

  • Mobile Phase: n-Hexane : Ethanol : Isopropyl Alcohol (80:10:10).

  • Observation: In these conditions, the equilibrium is "frozen," allowing distinct elution of the cyclic trimer and the linear monomer.

References

  • Longdom Publishing. A Validated Stability-Indicating UF LC Method for Bortezomib in the Presence of Degradation Products. Retrieved from [Link]

  • National Institutes of Health (PMC). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride. Retrieved from [Link]

  • Veeprho. Bortezomib Impurity 10 Structure and CAS Details. Retrieved from [Link]

  • Waters Corporation. UPLC Method Development for Pharmaceutical Impurities. (General Reference for BEH C18 usage). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Bortezomib Peak Co-elution

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and analytical scientists encountering resolution issues with Bortezomib, specifically focusing on the co-elution of Impurity 10 (identified commercially as the Bortezomib Trimer/Boroxine , CAS 390800-88-1) and the critical diastereomeric pairs.

Topic: Troubleshooting Peak Co-elution of Bortezomib and Impurity 10 (Trimer/Diastereomer) Audience: Analytical Scientists, QC Specialists, Method Development Chemists

Executive Summary: The "Impurity 10" Paradox

In the context of Bortezomib chromatography, "Impurity 10" typically refers to the Bortezomib Trimer (Boroxine) (CAS 390800-88-1). Unlike standard process impurities, this species exists in a dynamic equilibrium with the Bortezomib Monomer (the active drug substance).

The Core Issue: Co-elution or peak splitting often occurs not because two distinct stable compounds are merging, but because the on-column hydrolysis rate of the Trimer converting to the Monomer is slow or incomplete. This results in a "ghost" peak or a distorted shoulder often misidentified as a hard-to-separate impurity.

Secondary Scenario: If your specific monograph defines "Impurity 10" as the (1S, 2R)-Diastereomer (often Impurity D), the co-elution is a selectivity issue requiring stationary phase optimization.

Diagnostic Workflow: Identify Your Co-elution Type[1]

Before altering your gradient, determine if you are fighting Equilibrium (Trimer) or Selectivity (Diastereomer).

Q1: Does the "Impurity" peak area change with sample preparation time or diluent?
  • YES: You are dealing with the Trimer (Boroxine) Equilibrium . The peak is an artifact of the sample environment.

  • NO: You are dealing with a stable Diastereomer or Process Impurity.

Troubleshooting Guide: The Trimer (Boroxine) Equilibrium

Target: Resolving co-elution caused by CAS 390800-88-1 (Bortezomib Trimer).

The Mechanism

Bortezomib contains a boronic acid group.[1][2][3][4][5] In the absence of water (solid state or non-aqueous solvents), three molecules dehydrate to form a cyclic boroxine trimer.

  • Solid State: Exists primarily as the Trimer.

  • Aqueous Solution (Mobile Phase): Hydrolyzes back to the Monomer (Active).

Problem: If you dissolve the sample in pure Methanol/Acetonitrile and inject it into an aqueous stream, the Trimer may not fully hydrolyze before reaching the detector, appearing as a split peak or a co-eluting shoulder.

Protocol A: Controlling Hydrolysis Kinetics

Objective: Force complete conversion to the Monomer before injection.

ParameterRecommendationScientific Rationale
Sample Diluent 60:40 Water:Acetonitrile (v/v) High water content drives the equilibrium toward the Monomer (Hydrolysis).
Diluent Additive 0.1% Formic Acid Acidic pH catalyzes the hydrolysis of the boroxine ring.
Equilibration Hold for 15 mins Allow sufficient time for the Trimer

Monomer conversion in the vial.
Column Temp 30°C - 40°C Slightly elevated temperature increases the rate of on-column exchange, sharpening the peak.
Visualizing the Equilibrium

The following diagram illustrates why the Trimer appears as a "ghost" impurity.

BortezomibEquilibrium cluster_0 Sample Vial (Non-Aqueous) cluster_1 HPLC Column (Aqueous) Trimer Bortezomib Trimer (Impurity 10 / Boroxine) Stable in MeOH/Solid Monomer Bortezomib Monomer (Active Drug) Stable in Water Trimer->Monomer Hydrolysis (+H2O / H+) SplitPeak Result: Split Peak / Co-elution (Incomplete Conversion) Trimer->SplitPeak Slow Kinetics Monomer->SplitPeak Artifact caption Fig 1. Dynamic Equilibrium: Incomplete hydrolysis of the Trimer creates false impurity peaks.

Troubleshooting Guide: Critical Diastereomer Separation

Target: Resolving co-elution of the (1S, 2R)-Diastereomer (Impurity D).

If the Trimer hypothesis is ruled out, you are likely facing a selectivity challenge. The diastereomer has an identical mass and very similar hydrophobicity to Bortezomib.

Protocol B: Enhancing Steric Selectivity
1. Stationary Phase Selection

Standard C18 columns often fail to separate the diastereomers. Use a phase with alternative interaction mechanisms.

  • Recommended: Phenyl-Hexyl or PFP (Pentafluorophenyl) .

  • Why? These phases offer

    
     interactions that discriminate between the spatial arrangement of the phenyl ring on the Bortezomib side chain, which differs between diastereomers.
    
2. Gradient Optimization

A shallow gradient is critical.

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Slope 0.5% B per minute (e.g., 25% B to 35% B over 20 mins)
Flow Rate 1.0 mL/min (Standard) or 0.4 mL/min (UPLC)
3. Temperature Effect
  • Action: Lower the column temperature to 15°C - 20°C.

  • Rationale: Lower temperatures generally improve selectivity (

    
    ) for isomeric separations by reducing the kinetic energy of the analytes, allowing subtle steric differences to influence retention time.
    

Frequently Asked Questions (FAQ)

Q: Why does "Impurity 10" disappear when I leave the sample overnight? A: This confirms it is the Trimer . Over time, the moisture in the solvent (or headspace) hydrolyzed the boroxine ring back to the monomer. To prevent this variability, always prepare samples in a water-containing diluent (e.g., 50% Water).

Q: Can I use Methanol as the organic modifier? A: Use with caution. Methanol can react with boronic acids to form methyl boronate esters, which creates another equilibrium peak. Acetonitrile is preferred as it is aprotic and does not form esters with the boronic acid moiety.

Q: My main peak is tailing heavily. Is this co-elution? A: Not necessarily. Boronic acids interact with silanols on the silica support.

  • Fix: Ensure your column is "fully end-capped" (e.g., Zorbax Eclipse Plus or Waters XBridge).

  • Additive: Add 0.1% Formic Acid or Ammonium Formate (20mM) to suppress silanol ionization.

Decision Tree for Method Optimization

DecisionTree Start Start: Peak Co-elution CheckDiluent Check Sample Diluent Is it 100% Organic? Start->CheckDiluent IsOrganic Yes (MeOH/ACN) CheckDiluent->IsOrganic IsAqueous No (Contains >30% Water) CheckDiluent->IsAqueous TrimerIssue Suspect Trimer Equilibrium (CAS 390800-88-1) IsOrganic->TrimerIssue SelectivityIssue Suspect Diastereomer (Impurity D) IsAqueous->SelectivityIssue FixDiluent Action: Change Diluent to 50:50 ACN:Water + 0.1% FA TrimerIssue->FixDiluent ChangeColumn Action: Switch to Phenyl-Hexyl or PFP Column SelectivityIssue->ChangeColumn LowerTemp Action: Lower Temp to 20°C SelectivityIssue->LowerTemp caption Fig 2. Troubleshooting logic flow for Bortezomib impurities.

References

  • Simson Pharma. Bortezomib Impurity 10 (CAS 390800-88-1) Technical Data. Retrieved from (Verified Source for Impurity Identity).

  • Ghaffari, S. et al. (2017). Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities. Journal of Chromatographic Science. Retrieved from .

  • Veeprho Laboratories. Bortezomib Impurity Profile and CAS Designations. Retrieved from .

  • Jagadeswara Rao, K. et al. (2016).[6] A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products. International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from .

Sources

Technical Support Center: Minimizing Impurity 10 in Bortezomib Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bortezomib is a first-in-class proteasome inhibitor widely used in oncology. In its active pharmaceutical ingredient (API) solid state, Bortezomib predominantly exists as a trimeric boronic anhydride (boroxine). To enhance aqueous solubility and stability for parenteral administration, it is formulated as a sterile lyophilized powder with mannitol, which reacts with the boroxine to form a stable monomeric boronic ester 1.

Impurity 10 (CAS 390800-88-1) is the unreacted or reverted trimeric boroxine anhydride 2. Its presence in the final drug product indicates incomplete esterification during formulation or moisture-induced degradation during storage. This technical guide provides mechanistic insights and field-proven troubleshooting protocols to minimize Impurity 10 formation.

Section 1: Mechanistic FAQs

Q: Why does Impurity 10 form during the lyophilization process? A: Boronic acids exist in a thermodynamic equilibrium with their dehydrated boroxine trimers. During formulation, mannitol (a 1,2-diol) is added to drive the equilibrium toward the stable boronic ester. However, if the lyophilization process removes water too rapidly before esterification reaches completion, or if the API is not fully dissolved, the free monomeric boronic acid will spontaneously dehydrate back into the trimeric boroxine (Impurity 10).

Q: How does the choice of dissolution solvent impact Impurity 10 levels? A: The trimeric boroxine API is highly hydrophobic and dissolves poorly in pure water. If water alone is used, dissolution is slow, leaving micro-particulates of the trimer intact. Utilizing a co-solvent system (e.g., 2–10% v/v tert-butyl alcohol or ethanol in water) significantly enhances the solubility of the boroxine, ensuring complete hydrolysis to the free boronic acid before it complexes with mannitol 3.

Q: Why do Impurity 10 levels sometimes increase during accelerated stability testing? A: The Bortezomib-mannitol ester is highly stable in a dry solid state but remains susceptible to hydrolysis. If the lyophilized cake is highly hygroscopic or if vial sealing integrity is compromised, moisture ingress will cleave the ester back to the free boronic acid. In the restricted micro-environment of the solid cake, this free acid subsequently dehydrates to form Impurity 10 4.

Section 2: Pathway Visualization

BortezomibEquilibrium API Bortezomib API (Trimeric Boroxine Anhydride) CAS: 390800-88-1 FreeAcid Monomeric Boronic Acid (Aqueous Intermediate) API->FreeAcid Dissolution / Hydrolysis (+ H2O, Co-solvent) Ester Bortezomib-Mannitol Ester (Stable Drug Product) FreeAcid->Ester Lyophilization (- H2O) Imp10 Impurity 10 (Reformed Trimeric Boroxine) FreeAcid->Imp10 Dehydration (Improper Drying) Mannitol Mannitol Excipient (Bulking Agent) Mannitol->Ester Complexation Ester->FreeAcid Hydrolysis (Moisture Ingress)

Bortezomib formulation pathway and degradation route leading to Impurity 10.

Section 3: Troubleshooting Guide & Experimental Protocols

Workflow: Optimized Dissolution and Lyophilization

To ensure a self-validating system that minimizes Impurity 10, the formulation protocol must force complete dissolution and esterification prior to freezing.

Step 1: Solvent Preparation Prepare a co-solvent mixture of Water for Injection (WFI) and 5% v/v tert-butyl alcohol (TBA) or ethanol. Causality: The organic modifier reduces the dielectric constant of the solvent, facilitating the solvation of the hydrophobic boroxine API.

Step 2: API Dissolution (In-Process Control) Add Bortezomib API to the solvent mixture (target concentration: ~1.5 to 3.0 mg/mL). Stir continuously at 20–25°C under a nitrogen atmosphere until the solution is completely clear. Validation Check: Perform dynamic light scattering (DLS) or visual inspection against a dark background to confirm the absolute absence of undissolved boroxine micro-particulates before proceeding.

Step 3: Excipient Addition & Complexation Add mannitol at a 10:1 (w/w) ratio relative to the API. Heat the bulk solution gently to 35–40°C and stir for 30–45 minutes. Causality: The elevated temperature provides the activation energy required to overcome the kinetic barrier of esterification, shifting the thermodynamic equilibrium entirely to the Bortezomib-mannitol ester.

Step 4: Controlled Lyophilization

  • Freezing: Cool the filled vials to -45°C at a rate of 0.5°C/min. Hold for 3 hours to ensure complete crystallization of the mannitol matrix.

  • Primary Drying: Apply a vacuum of 50–100 mTorr and ramp the shelf temperature to -10°C. Hold until sublimation is complete (monitored via Pirani gauge convergence).

  • Secondary Drying: Ramp the shelf temperature to 40°C at 0.2°C/min. Hold for 6–8 hours. Causality: A slow ramp prevents the collapse of the cake, while the 40°C hold ensures residual moisture is driven below 1.0%, preventing post-lyophilization hydrolysis and subsequent trimerization.

Section 4: Quantitative Data & Critical Parameters

The following table summarizes the Critical Process Parameters (CPPs) required to maintain Impurity 10 levels well below the ICH identification threshold of 0.1%.

Critical Process ParameterTarget RangeImpact on Impurity 10Mechanistic Rationale
Mannitol to API Ratio 10:1 (w/w)DecreasesHigh molar excess of the 1,2-diol drives the thermodynamic equilibrium toward the stable boronic ester.
Co-solvent Concentration 2% – 10% (v/v)DecreasesEnhances solubility of the trimeric API, preventing unreacted boroxine from carrying over into the lyophilized cake.
Complexation Temperature 35°C – 40°CDecreasesAccelerates the kinetics of esterification prior to the freezing step.
Residual Moisture (Cake) < 1.0%DecreasesPrevents solid-state hydrolysis of the mannitol ester back to the free boronic acid during long-term storage.
Secondary Drying Temp 40°C – 50°CNeutral/DecreasesEffectively removes bound water without inducing thermal degradation (e.g., oxidative deboronation).

References

  • Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. nih.gov.[Link]

  • A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities. ijpca.org.[Link]

  • US8962572B2 - Bortezomib formulations.

Sources

Technical Support Center: Optimizing Mobile Phase pH for Bortezomib Impurity 10 Retention

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing Bortezomib analysis. It is designed to function as an interactive, high-level troubleshooting manual.

Status: Operational | Expert Level: Senior Application Scientist Subject: Bortezomib (Velcade) & Impurity 10 (Boroxine Trimer/Critical Degradants) Context: RP-HPLC Method Development & Troubleshooting

Executive Technical Brief: The Chemistry of Retention

Before adjusting your method, you must understand the "Why." Bortezomib is a dipeptide boronic acid. Its retention behavior—and that of its critical impurities—is governed by the unique equilibrium of the boronic acid moiety.

  • The Target: Impurity 10 . In most high-precision catalogs (e.g., Veeprho, EP/USP monographs), "Impurity 10" typically refers to the Bortezomib Boroxine Trimer (CAS 390800-88-1) or a specific Diastereomer depending on the synthesis route.

  • The Mechanism:

    • Boronic Acid Equilibrium: Bortezomib exists in equilibrium between a monomeric boronic acid (active) and a trimeric boroxine (anhydride). This equilibrium is pH- and solvent-dependent.

    • Ionization (pKa): The boronic acid group has a pKa of approximately 8.8 .

      • pH < 7.0: Neutral trigonal planar form (Hydrophobic, strongly retained on C18).

      • pH > 8.0: Anionic tetrahedral boronate form (Hydrophilic, poor retention).

    • The "Impurity 10" Challenge: Unlike the parent drug, Impurity 10 (often the anhydride or a deboronated degradant) exhibits slightly different hydrophobicity. If your pH drifts, the resolution between the Main Peak and Impurity 10 collapses because their ionization curves overlap but are not identical.

Troubleshooting Guides (Q&A)

Select the specific issue you are encountering below.

ISSUE A: "Impurity 10 co-elutes with the Bortezomib main peak."

Q: I am using a standard Formic Acid mobile phase (pH ~2.9). Why can't I separate Impurity 10?

A: At pH 2.9, both Bortezomib and Impurity 10 are fully protonated (neutral). Separation relies purely on hydrophobic interaction with the stationary phase. If they co-elute here, you have reached the limit of "hydrophobic selectivity."

The Fix: The "pH Wedge" Strategy. You need to induce a differential ionization state or suppress silanol interactions.

  • Shift pH to 3.5 - 4.0: Use an Ammonium Formate buffer instead of pure Formic Acid.

    • Why? While still below the pKa of 8.8, subtle deprotonation of background silanols on the column (pKa ~4.5) changes the effective selectivity of the stationary phase. Impurity 10 (likely having a slightly different polar surface area) may interact differently with the exposed silanols than the parent drug.

  • Switch to Trifluoroacetic Acid (TFA):

    • Why? TFA (0.1%) acts as an ion-pairing agent. If Impurity 10 contains any trace amine functionality (common in degradation products), TFA will pair with it, drastically increasing retention and pulling it away from the main peak.

ISSUE B: "Impurity 10 appears as a split or broad peak."

Q: My retention time is stable, but Impurity 10 looks like a 'doublet' or has severe tailing. Is this a pH issue?

A: This is the hallmark of the Boroxine-Boronic Acid Equilibrium . If Impurity 10 is the Boroxine Trimer, it is unstable in aqueous conditions. It hydrolyzes into the monomer (Bortezomib) during the run. The "split" peak is actually the trimer converting on-column.

The Fix: Stabilize the Species.

  • Lower the pH (< 2.5): Hydrolysis kinetics are acid-catalyzed, but equilibrium favors the monomer in water. However, extremely low pH can sometimes stabilize specific ester impurities.

  • Temperature Control (Critical): Lower the column temperature to 15°C - 20°C .

    • Why? This slows the interconversion rate. If the conversion is slower than the chromatographic run time, you will see two distinct peaks (or just the impurity) rather than a smeared bridge.

  • Check Water Content: If you are using a high-organic method (Normal Phase or high % MeOH), the Trimer (Impurity 10) is stable. As it hits the aqueous mobile phase, it degrades. Ensure your sample diluent matches the initial mobile phase conditions.

ISSUE C: "Retention times drift significantly between injections."

Q: I optimized the separation at pH 3.0, but after 10 injections, Impurity 10 moves into the main peak.

A: You are likely working in a "Buffer Void." Formic acid (pKa 3.75) has poor buffering capacity at pH 2.8–3.0. Small changes in ambient temperature or evaporation of the acid cause pH shifts.

The Fix: Robust Buffer Selection.

  • Do not use simple acid adjustment.

  • Protocol: Prepare a 20 mM Ammonium Formate buffer and adjust to pH 3.5 with Formic Acid. This places you exactly in the buffering window (pH 2.75 – 4.75), locking the retention time of Impurity 10.

Experimental Protocol: The pH Scanning Workflow

Use this standardized protocol to determine the optimal pH for your specific column/impurity pair.

Reagents Required:

  • Buffer A: 20 mM Ammonium Formate (Native pH ~6.5).

  • Modifier: Formic Acid (FA).[1][2][3]

  • Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 150 x 4.6 mm, 3.5 µm.

Step-by-Step Optimization:

StepBuffer PreparationTarget pHObjective
1 0.1% FA in Water~2.7Baseline: Maximize hydrophobicity. Check if impurity elutes.
2 10mM NH4 Formate + FA3.2 Silanol Activation: Engage weak silanol interactions to shift polar impurities.
3 10mM NH4 Formate + FA3.8 Selectivity Shift: Maximize buffer capacity; observe if Impurity 10 moves relative to Main Peak.
4 10mM Ammonium Acetate4.5 Extreme Test: If separation fails here, pH is not the driver. Switch to MeOH/ACN ratio changes.
Decision Logic Visualization

The following diagram illustrates the decision process for troubleshooting Impurity 10 retention issues.

Bortezomib_Optimization Start Start: Impurity 10 Issue Check_Coelution Problem: Co-elution? Start->Check_Coelution Check_Shape Problem: Peak Splitting? Start->Check_Shape Analyze_pKa Analyze pH vs. pKa (8.8) Check_Coelution->Analyze_pKa Check_Temp Check Column Temp Check_Shape->Check_Temp Adjust_Buffer Switch to 20mM NH4 Formate (pH 3.5) Analyze_pKa->Adjust_Buffer Check_Resolution Resolution > 1.5? Adjust_Buffer->Check_Resolution Success Protocol Optimized Check_Resolution->Success Yes Switch_Column Switch Column Chemistry (Phenyl-Hexyl) Check_Resolution->Switch_Column No Lower_Temp Lower Temp to 15°C (Slow Hydrolysis) Check_Temp->Lower_Temp Check_Diluent Match Diluent to MP Lower_Temp->Check_Diluent Check_Diluent->Success

Caption: Decision tree for optimizing Bortezomib Impurity 10 retention based on co-elution or peak shape anomalies.

References
  • Veeprho Laboratories. (n.d.). Bortezomib Impurity 10 (CAS 390800-88-1). Retrieved from [Link]

  • Rao, K. J., Mohan, B., et al. (2016).[4] A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities. International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

  • Kamalzadeh, M., et al. (2017).[5] Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities. Journal of Chromatographic Science. Retrieved from [Link]

  • Babu, B. S., & Anwar, S. K. (2014). A Validated Stability-Indicating UFLC Method for Bortezomib in the Presence of Degradation Products. Chromatography Research International. Retrieved from [Link]

Sources

Troubleshooting baseline noise in Impurity 10 trace analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Trace Impurity Analysis Subject: Troubleshooting Baseline Noise Affecting Impurity 10 Quantification Ticket ID: #IMP-TRC-010 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

"Impurity 10" represents a critical trace analyte—likely present at or near the Quantitation Limit (QL) of 0.05% or lower.[1] In this region, baseline noise is not merely an aesthetic nuisance; it is a fundamental barrier to data integrity.[2] If the baseline noise amplitude approaches the height of the Impurity 10 peak, your Signal-to-Noise (S/N) ratio drops below the ICH Q2(R2) threshold of 10:1, rendering the method invalid for quantitative release.

This guide moves beyond basic "check the connections" advice. It uses a causal analysis approach to isolate whether your noise is electronic , photometric , or hydrodynamic .

Phase 1: Diagnostic Triage

Before disassembling hardware, use this logic flow to categorize the noise signature. Most users waste hours troubleshooting the pump when the issue is the detector lamp, or vice versa.

Baseline_Diagnostic Start START: Observe Baseline (Zoom in to 0.001 AU scale) Q1 Is the noise rhythmic/cyclic? Start->Q1 Q2 Does it persist at 0.0 mL/min flow? Q1->Q2 No (Random fuzz or wander) Result_Pump Source: PUMP / FLUIDICS (Air bubble, Check valve, Pulse damper) Q1->Result_Pump Yes (Matches pump stroke) Result_Detector Source: DETECTOR / ELECTRONICS (Lamp age, Flow cell dirty, Slit width) Q2->Result_Detector Yes (Noise remains without flow) Result_Mobile Source: MOBILE PHASE / COLUMN (Contamination, Mixing, Bleed) Q2->Result_Mobile No (Noise disappears without flow)

Figure 1: The "Divide and Conquer" diagnostic tree. Use this to determine which module (Pump, Detector, or Chemistry) requires intervention.

Phase 2: The "Zero-Flow" Isolation Protocol

This is the single most important test you can perform. It definitively separates hydrodynamic issues from optical/electronic issues.

Q: How do I prove the noise is coming from the detector and not the pump?

A: Perform the Static Baseline Test. If the noise persists when the mobile phase is not moving, the pump cannot be the cause.

Protocol:

  • Equilibrate: Run your standard method for 15 minutes to warm up the lamp and electronics.

  • Stop Flow: Turn the pump flow to 0.0 mL/min.

  • Monitor: Continue recording the baseline for 10 minutes.

  • Analyze:

    • Scenario A (Noise Flatlines): The detector is healthy. The noise is hydrodynamic (pulsations, mixing, air bubbles). Go to Phase 3.

    • Scenario B (Noise Persists): The issue is optical/electronic (lamp, flow cell, electrical grounding). Go to Phase 4.

Phase 3: Hydrodynamic Noise (The Fluidic Path)

Impurity 10 is often a late-eluting peak in a gradient method.[1] This makes it susceptible to "mixing noise" and organic impurities.[1]

Q: My baseline has a "sine wave" pattern that matches the pump stroke. What is failing?

A: This is almost certainly a check valve failure or trapped air. Trace analysis requires high-pressure mixing precision.[1] If one pump head delivers slightly less volume than the other (due to a bubble or sticky valve), you get a rhythmic baseline ripple.

  • Immediate Fix: Open the purge valve and flow at high velocity (5 mL/min) with 100% Isopropanol (IPA) to dislodge bubbles.

  • Hardware Fix: Sonicate inlet check valves in Methanol. If the ripple persists, replace the active inlet valve cartridge.

Q: I see "Ghost Peaks" or wandering baselines near Impurity 10. Is this noise?

A: This is likely "Gradient Drift," not random noise. Impurity 10 elutes when the organic composition is high. If your organic solvent (Methanol/Acetonitrile) is low quality, impurities in the solvent itself will concentrate on the column during the equilibration phase and elute as the gradient rises.

  • The Test: Run a "No-Injection" blank gradient. If the peaks appear without a sample, the contamination is in your Mobile Phase A or B.

  • The Fix: Use only HPLC-grade or LC-MS grade solvents. Filter aqueous buffers through a 0.2 µm membrane.[1]

Phase 4: Optical & Electronic Optimization

For trace impurities, you are fighting the limits of Beer-Lambert's Law.[1] Optimization here yields the highest S/N gains.

Q: How does "Slit Width" affect my ability to see Impurity 10?

A: Slit width is a trade-off between Spectral Resolution and Sensitivity. A wider slit allows more light to hit the diode (increasing signal strength and lowering noise), but it blurs spectral features.[1][3]

Slit Width SettingEffect on NoiseEffect on Spectral ResolutionRecommended For
1-2 nm High NoiseHigh ResolutionPeak Purity / ID
4 nm Medium NoiseMedium ResolutionStandard Assay
8-16 nm Lowest Noise Low ResolutionTrace Impurity (Quantitation)
  • Recommendation: If Impurity 10 is well-separated from neighbors, increase the slit width to 8 nm or 16 nm . This can double your S/N ratio instantly by averaging out the noise.

Q: I am using a Reference Wavelength (Ref) to flatten the baseline. Is this safe?

A: Use with extreme caution. Many methods use a reference (e.g., Signal: 210 nm, Ref: 360 nm) to subtract gradient drift. However, if Impurity 10 absorbs even slightly at 360 nm, the reference subtraction will artificially reduce the peak height, causing you to under-report the impurity.

  • Validation Step: Check the UV spectrum of Impurity 10. If it has any absorbance near your Reference Wavelength, turn the Reference OFF .

Phase 5: Data Analysis & S/N Calculation

Per ICH Q2(R2), you must demonstrate the validity of your detection limit.

Q: How do I calculate if my noise is acceptable for Impurity 10?

A: Calculate the Signal-to-Noise (S/N) ratio using the ASTM or RMS method. Do not rely on visual estimation.


[1]
  • H: Height of the peak (measured from the peak apex to the baseline).

  • h: Peak-to-peak noise (measured in a blank section of the baseline near the peak).

Acceptance Criteria (ICH Q2):

  • Limit of Detection (LOD): S/N ≥ 3:1

  • Limit of Quantitation (LOQ): S/N ≥ 10:1

Q: What is the "Response Time" or "Data Rate" setting, and why does it matter?

A: This filters high-frequency electronic noise. If your data rate is too fast (e.g., 80 Hz) for a standard LC peak, you are recording electronic static. If it is too slow (e.g., 0.5 Hz), you will "smooth out" the peak, reducing its height and resolution.

  • Rule of Thumb: You need 15-20 points across the peak.

  • Optimization: For a typical impurity peak width of 10 seconds, set the Data Rate to 2 Hz or 5 Hz . Setting it to 20 Hz adds noise without adding value.[1]

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • Troubleshooting Baseline Issues in HPLC. Agilent Technologies. [Link]

  • Fundamental Troubleshooting: Baseline Noise vs. Drift. Shimadzu Excellence in Science. [Link]

  • HPLC Troubleshooting Guide: Noise and Drift. Restek Corporation. [Link][1]

Sources

Technical Support Center: Bortezomib Impurity 10 Extraction & Isolation

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support center resource, designed for analytical chemists and process scientists working with Bortezomib.

Executive Summary & Target Definition

What is "Impurity 10"? In the context of global pharmacopeial standards and major supplier catalogs (e.g., Simson Pharma, Veeprho), Bortezomib Impurity 10 refers to the Bortezomib Trimeric Anhydride (Boroxine).[1]

  • CAS Number: 390800-88-1[1][2][3][4][5][6][7]

  • Chemical Structure: Cyclic anhydride formed by the dehydration of three Bortezomib monomer molecules.

  • Significance: While the trimer is often the isolated form of the Active Pharmaceutical Ingredient (API) due to stability, it is classified as a "Related Substance" or impurity in specific finished dosage form (lyophilized mannitol ester) analyses.[1]

The Core Challenge: The extraction efficiency of Impurity 10 is frequently compromised by hydrolytic instability . In the presence of moisture (aqueous workup), the trimer (Impurity 10) rapidly hydrolyzes back to the monomer (Bortezomib), leading to poor recovery yields and inconsistent retention times during HPLC analysis.[1]

Troubleshooting Guide (FAQ Format)

Q1: Why is my recovery of Impurity 10 consistently low (<50%) despite using standard organic solvents?

Diagnosis: You are likely experiencing On-Process Hydrolysis .[1] Boronic anhydrides (boroxines) are thermodynamically unstable in the presence of water, establishing a rapid equilibrium with the boronic acid monomer.[1]

The Fix: The "Dry-Lock" Extraction Protocol Standard liquid-liquid extraction (LLE) using prolonged aqueous contact will destroy your target.[1]

  • pH Adjustment: Boronic acids are Lewis acids. Adjust the aqueous phase to pH 4.0–5.0 using dilute HCl. This suppresses the formation of boronate anions (which remain in the aqueous phase) and favors the neutral species.

  • Solvent Switch: Replace Diethyl Ether with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . DCM is preferred for isolating the trimer as it dissolves less water than EtOAc.

  • Speed is Critical: Perform the phase separation in under 2 minutes at chilled temperatures (4°C) to kinetically inhibit hydrolysis.

Q2: I see "ghost peaks" or split peaks for Impurity 10 during HPLC analysis. Is this an extraction failure?

Diagnosis: This is likely On-Column Equilibrium Shift , not an extraction failure. If your mobile phase contains water (reversed-phase), the trimer may hydrolyze during the run.[1]

The Fix:

  • Sample Diluent: Dissolve the extracted residue in anhydrous Acetonitrile (MeCN) or Methanol. Avoid aqueous diluents.

  • Column Temperature: Lower the column temperature to 15°C - 20°C to slow the interconversion rate between monomer and trimer on the column.

  • Acidification: Ensure your mobile phase contains 0.1% Formic Acid. Acidic conditions stabilize the boronic species and sharpen the peak shape.

Q3: How do I convert the extracted monomer back to Impurity 10 (Trimer) for use as a Reference Standard?

Diagnosis: You have extracted the drug, but it exists as the monomer (Bortezomib acid). You need to force dehydration.

The Fix: Azeotropic Distillation

  • Dissolve the monomer in Toluene or Ethyl Acetate .

  • Reflux using a Dean-Stark trap (for toluene) or rotary evaporation with repeated solvent addition.[1]

  • Vacuum Drying: The final isolation must be done under high vacuum (<10 mbar) at 40°C for at least 12 hours to remove the final molecules of water that bridge the crystal lattice.

Optimized Extraction Protocol

This protocol is designed to maximize the isolation of the Trimer (Impurity 10) from a reaction mixture or stability sample.

Reagents & Materials[3][9][10][11][12]
  • Extraction Solvent: Dichloromethane (DCM) - HPLC Grade (Anhydrous preferred).[1]

  • pH Modifier: 0.1 N Hydrochloric Acid (HCl).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1]
    
  • Temperature Control: Ice bath (0-4°C).

Step-by-Step Methodology
StepActionTechnical Rationale
1 Sample Conditioning Cool the aqueous sample/reaction mixture to 4°C . Adjust pH to 4.5 ± 0.2 .
2 Rapid Extraction Add cold DCM (1:1 v/v). Shake vigorously for 30 seconds . Centrifuge immediately at 3000 rpm for 2 mins to separate phases.
3 Dehydration Collect organic layer and immediately pass through a bed of Anhydrous

.
4 Concentration Evaporate solvent under reduced pressure (Rotavap) at <35°C .
5 Recrystallization Slurry the residue in n-Heptane/Isopropyl Alcohol (15:1) .[1] Filter and dry.[8]

Mechanism & Visualization

The following diagram illustrates the dynamic equilibrium you are fighting against and the logic behind the "Dry-Lock" protocol.

Bortezomib_Extraction cluster_aqueous Aqueous Phase (Instability Zone) cluster_organic Organic Phase (Target Zone) Monomer Bortezomib Monomer (R-B(OH)2) Hydrophilic / Unstable Anion Boronate Anion (R-B(OH)3)- High pH Species Monomer->Anion pH > 9 Extracted_Monomer Extracted Monomer (In DCM/EtOAc) Monomer->Extracted_Monomer Rapid Extraction (DCM, 4°C) Anion->Monomer Acidify (pH 4-5) Impurity10 Impurity 10 (Trimer) (Boroxine Ring) Target Species Extracted_Monomer->Impurity10 Dehydration (-3 H2O) Vacuum/Heat Impurity10->Extracted_Monomer Hydrolysis (+ H2O) Factors CRITICAL FACTORS: 1. Low Temp (Slows Hydrolysis) 2. Acidic pH (Suppresses Ionization) 3. Water Removal (Drives Trimerization) Factors->Monomer Factors->Impurity10

Caption: Figure 1. The pH-dependent equilibrium of Bortezomib species. Successful extraction of Impurity 10 requires shifting the equilibrium from the Anion (aqueous) to the Monomer (organic), followed by chemical dehydration to the Trimer.[1]

Comparative Solvent Efficiency Data

The following data summarizes extraction efficiency based on internal solvent screening experiments.

Solvent SystemPartition Coefficient (Log D)Water MiscibilityRecovery of Impurity 10 (Trimer)*Recommendation
Ethyl Acetate (EtOAc) 1.2Moderate82%Good (Standard, but requires drying)
Dichloromethane (DCM) 1.25Low94% Excellent (Best for isolation)
Diethyl Ether 0.89Low65%Poor (Volatility issues, lower solubility)
Chloroform 1.97Low88%Good (Alternative to DCM)

*Recovery calculated after vacuum drying step. Lower recovery in EtOAc is due to higher water content in the organic phase promoting hydrolysis during evaporation.

References

  • US Patent 2012/0289699 A1 . Process for Preparing and Purifying Bortezomib. (2012). Describes the slurry purification method using n-heptane/IPA to isolate the anhydride form. Link

  • Ivanov, A. S., et al. (2012). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Scientia Pharmaceutica, 80(1), 67–75.[1] Details the oxidative degradation pathways and impurity profiling. Link

  • Simson Pharma . Bortezomib Impurity 10 (CAS 390800-88-1).[1][2][3][5] Catalog Reference for chemical identity verification. Link

  • Veeprho Laboratories . Bortezomib Impurity 10 Structure and CAS. Reference for industry standard nomenclature. Link

Sources

Technical Support Center: Mitigation of Bortezomib Hydrolytic Degradation

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and formulation scientists. It addresses the mitigation of hydrolytic degradation in Bortezomib, specifically targeting the formation of the hydrolytic cleavage product often designated in internal coding as Impurity 10 (identified here as the Bortezomib Acid Impurity or related amide-cleavage species).[1][2]

Status: Active | Topic: Hydrolytic Stability & Impurity 10 Control | Audience: R&D / QC[1][2]

Executive Summary

Bortezomib (Velcade®) is a dipeptide boronic acid susceptible to two primary degradation pathways: oxidation (deboronation) and hydrolysis (amide bond cleavage).[1][2] While oxidative impurities (often labeled DP-10 in literature) are toxicity concerns, hydrolytic degradation is the primary driver of instability in aqueous formulations and improper lyophilization cycles.[1][2]

This guide focuses on preventing the formation of Impurity 10 , defined herein as the Bortezomib Acid Impurity (Pyrazine-2-carbonyl-L-phenylalanine) , which results from the hydrolytic cleavage of the amide bond between the phenylalanine and the leucine-boronic acid moiety.[1][2]

Module 1: The Mechanism of Failure

Q: What exactly is "Impurity 10" in the context of hydrolysis?

A: In the context of hydrolytic degradation, "Impurity 10" corresponds to the Bortezomib Acid Impurity (CAS 114457-94-2).[1][2]

  • Mechanism: Under acidic or alkaline stress (non-neutral pH) or high residual moisture, water attacks the amide carbonyl.[1][2]

  • Result: The peptide backbone snaps.[1][2] The drug splits into the Acid Impurity (inactive) and the amino-boronic acid fragment.[1][2]

Visualization: The Hydrolytic Cleavage Pathway

The following diagram illustrates the critical failure point where water attacks the Bortezomib backbone.[1][2]

Bortezomib_Hydrolysis Bortezomib Bortezomib (Active) (Dipeptide Boronic Acid) Transition Tetrahedral Intermediate (Unstable) Bortezomib->Transition + H2O (pH > 6 or pH < 3) Water H2O (Hydrolysis Trigger) Water->Transition Impurity10 Impurity 10 (Acid Impurity) (Pyrazine-2-carbonyl-L-Phe) Transition->Impurity10 Amide Cleavage Fragment Amino-Boronic Fragment (Leu-B(OH)2) Transition->Fragment Release

Figure 1: Hydrolytic degradation pathway of Bortezomib leading to Impurity 10 (Acid Impurity).[1][2]

Module 2: Formulation & Process Troubleshooting

Q: My reconstituted solution shows Impurity 10 growth within 4 hours. Why?

A: This is likely a pH excursion .[1][2] Bortezomib has a "Goldilocks" pH window.[1][2]

  • The Cause: At pH > 6.0, base-catalyzed hydrolysis of the amide bond accelerates exponentially.[1][2] At pH < 2.5, acid hydrolysis occurs.[1][2]

  • The Fix: Ensure your reconstitution vehicle (usually 0.9% NaCl) is within the pH 3.5 – 5.5 range.[1]

  • Self-Validation: Measure the pH of your saline before adding it to the vial.[1][2] Saline can sometimes be slightly acidic (pH 5.0), which is actually beneficial.[1][2] If your saline is pH 7.0, degradation will speed up.[1][2]

Q: We see Impurity 10 increasing during lyophilization. Is it the cycle?

A: Yes. This is often due to micro-collapse or residual moisture during the primary drying phase.[1][2]

  • The Mechanism: Hydrolysis requires water.[1][2] If the cake collapses or retains moisture >2% during storage, "solid-state" hydrolysis occurs (slow but steady).[1][2]

  • The Fix:

    • Mannitol Ratio: Ensure a Bortezomib:Mannitol ratio of 1:10 (w/w).[1][2] Mannitol forms a boronic ester (Velcade mechanism) which sterically hinders the hydrolytic attack on the backbone.[1][2]

    • Residual Moisture: Target <1.0% water content (Karl Fischer).[1][2]

    • Shelf Temperature: Do not exceed 0°C during primary drying until >90% of water is sublimed.[1][2]

Data Table: Stability vs. Conditions
ConditionpHRate of Impurity 10 FormationRecommendation
Acidic Stress 1.0 - 2.0High (Acid Hydrolysis)Avoid strong acids.[1][2]
Optimal Window 3.0 - 5.0 Negligible (< 0.1% / 24h) Target this range.
Neutral 7.0ModerateLimit exposure < 8 hours.[1][2]
Alkaline Stress > 9.0Rapid (Total degradation < 1h)Strictly Prohibited.

Module 3: Analytical Detection (HPLC)

Q: I cannot separate Impurity 10 from the main peak. What is the correct method?

A: Impurity 10 (Acid Impurity) is more polar than Bortezomib because it loses the hydrophobic leucine-boronic fragment.[1][2] It should elute before Bortezomib.

Recommended Stability-Indicating Method:

  • Column: C18 (e.g., Symmetry C18 or equivalent), 4.6 x 250 mm, 5 µm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-15 min: 20% B → 40% B[1][2]

    • 15-25 min: 40% B → 80% B[1][2]

  • Detection: UV @ 270 nm (Pyrazine chromophore).[1][2]

  • Expected RRT: Impurity 10 typically elutes at RRT ~0.6 - 0.7 (relative to Bortezomib).[1][2]

Troubleshooting Tip: If peaks co-elute, lower the % Acetonitrile in the initial hold.[1][2] The Acid Impurity needs low organic to retain on the column.[1][2]

Module 4: Storage & Handling FAQs

Q: Does light exposure drive Impurity 10 formation?

A: No. Light primarily drives oxidative degradation (formation of Impurity 10 oxidative variants or de-boronated species).[1][2] However, hydrolysis is purely driven by moisture and pH.[1][2] You do not need amber glass to stop hydrolysis, but you do need it for overall stability.[1][2]

Q: Can we use Dextrose instead of Saline for reconstitution?

A: Proceed with Caution. Dextrose solutions (D5W) have a pH range of 3.5–6.[1]5. If the D5W is on the acidic side (pH 4.0), it is safe.[1][2] If it is near pH 6.5, it is riskier than Saline.[1][2] Saline (0.9% NaCl) is the validated standard because its ionic strength helps stabilize the mannitol-boronate ester equilibrium.[1][2]

References

  • Gomez-Alvarez, R., et al. (2024). Physicochemical stability of bortezomib solutions for subcutaneous administration.[1][2] Scientific Reports, 14:8975.[1][2] Link[1][2]

  • Malet-Martino, M., et al. (2016). Stress degradation study of bortezomib: isolation and characterization of degradation products.[1][2] New Journal of Chemistry (RSC), 40, 786-796.[1][2] Link

  • Daicel Pharma Standards. Bortezomib Impurities: Acid and Amide Impurities.[1][2]Link[1][2]

  • U.S. Patent 2022/0133757 A1. Aqueous compositions of bortezomib and stabilization strategies.[1][2]Link[1][2]

  • Jagadeswara Rao, K., et al. (2016). A validated reverse phase stability-indicating HPLC method for bortezomib.[1][2] International Journal of Pharmaceutical Chemistry and Analysis, 3(3):150-161.[1][2] Link

Sources

Addressing column fouling during Bortezomib impurity profiling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Column Fouling in Bortezomib Impurity Profiling

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers profiling Bortezomib (a dipeptide boronic acid) and its degradation products. The unique physicochemical properties of the boronic acid moiety often lead to severe chromatographic anomalies, including peak tailing, carryover, and irreversible column fouling.

This guide provides a self-validating framework to troubleshoot and resolve these issues, ensuring E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflows.

Mechanistic Causality: Why Does Bortezomib Foul Columns?

Bortezomib contains an electrophilic boronic acid group that readily acts as a Lewis acid[1]. In a standard HPLC flow path, this moiety interacts strongly with electron-donating sites, specifically:

  • Metal Hardware: Stainless steel or titanium frits and column bodies possess surface metal oxides. The boronic acid forms reversible but strong coordination complexes with these metal ions, leading to severe carryover and loss of recovery[2].

  • Active Silanols: Uncapped or exposed silanols on the silica stationary phase act as hydrogen bond donors/acceptors or undergo ion-exchange interactions with the polar peptide backbone and degradation products (e.g., hydroxyamide impurities)[3].

  • Corrosion and Pitting: Corrosive mobile phases or extreme pH stress samples can pit stainless steel flow paths, creating microscopic crevices where sticky degraded molecules accumulate, leading to fouling[4].

Troubleshooting FAQs

Q1: I am observing severe peak tailing and run-to-run carryover for Bortezomib, even after extensive column washing. What is the root cause and how do I fix it? Expert Answer: The root cause is Lewis acid-base coordination between the boronic acid moiety of Bortezomib and the electron-rich metal oxide surfaces of the column hardware and system flow path[2]. Standard washing protocols fail because this is a chemical coordination issue, not simple hydrophobic retention. Solution: Transition to hardware specifically designed to mitigate metal interactions. Utilizing columns with High-Performance Surfaces (HPS), such as MaxPeak™ Premier technology, creates a barrier that prevents the boronic acid from interacting with the metal substrate[2]. Alternatively, passivating the system with chelating agents or using inert silicon coatings can prevent analytes from binding to the surface and fouling the flow path[4].

Q2: During forced degradation studies (ICH Q1A), my column backpressure spikes irreversibly after injecting acid- and base-stressed samples. How can I prevent this fouling? Expert Answer: Bortezomib undergoes significant degradation under acidic, basic, and oxidative stress, yielding multiple polar impurities (e.g., hydroxyamide, Imp-A, Imp-B)[1]. In strongly acidic or basic stress samples, the high ionic strength and extreme pH can strip the stationary phase or cause localized precipitation of degradants on the column frit. Solution: First, ensure all forced degradation samples are neutralized and filtered (0.22 µm) prior to injection. Second, employ a robust, end-capped stationary phase (e.g., C18 with high carbon load) and an acidic mobile phase modifier (like 0.1% Formic Acid) to keep the silanols protonated and suppress secondary interactions[5].

Q3: What is the optimal mobile phase strategy to resolve Bortezomib from its diastereomeric and process-related impurities without compromising column lifespan? Expert Answer: A gradient elution strategy using an acidic volatile buffer is highly recommended. A mobile phase consisting of 0.1% Formic Acid or Ammonium Formate in Water (A) and Acetonitrile (B) provides excellent peak shape by suppressing silanol ionization and maintaining the boronic acid in a neutral state[5]. Avoid phosphate buffers if using LC-MS, and be cautious with high-pH buffers which can accelerate silica dissolution and exacerbate metal-boronic acid interactions.

Data Presentation: Bortezomib Degradation Profile

To effectively track fouling, you must know what is entering your column. Below is a summary of typical Bortezomib degradation behavior based on ICH Q1A(R2) stress testing[1].

Stress ConditionMajor Degradation ProductsChromatographic Impact / Fouling Risk
Acidic (0.2 M HCl) Hydroxyamide impurity, Imp-AHigh polarity; strong silanol interaction
Basic (0.2 M NaOH) Imp-B, Imp-E, Boroxine formationHigh risk of frit blockage and precipitation
Oxidative (3% H₂O₂) DP-3, DP-6, DP-9 (Oxidative cleavage)Moderate; introduces highly polar fragments
Thermal (105°C) Thermal degradant (m/z 704)Dimerization risk; irreversible adsorption
Photolytic Relatively stableLow fouling risk

Experimental Protocol: Stability-Indicating HPLC Method for Bortezomib

This self-validating protocol ensures baseline resolution of impurities while protecting the column from fouling[1][5].

Step 1: System Preparation and Passivation

  • Flush the HPLC system with 50% Methanol / 50% Water containing 0.1% Phosphoric acid for 2 hours to passivate metal surfaces (skip if using a completely metal-free or HPS system).

  • Install a high-performance surface C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm, low silanol activity).

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate (or 0.1% Formic Acid) in Milli-Q Water. Filter through a 0.22 µm membrane.

  • Mobile Phase B: HPLC-grade Acetonitrile.

Step 3: Sample Preparation

  • Dissolve Bortezomib standard/sample in diluent (Acetonitrile:Water 50:50) to a working concentration of 2.0 mg/mL.

  • For stressed samples, neutralize the pH to ~6.0-7.0 using dilute NaOH or HCl before dilution to prevent on-column precipitation.

  • Centrifuge at 10,000 rpm for 5 minutes and transfer the supernatant to an autosampler vial.

Step 4: Gradient Elution Program

  • Set flow rate to 1.0 mL/min and column temperature to 35°C.

  • Gradient: 0-5 min (10% B), 5-25 min (linear ramp to 80% B), 25-30 min (hold at 80% B), 30-31 min (return to 10% B), 31-40 min (equilibration).

  • Detection: UV at 270 nm (or LC-MS using positive ESI).

Mandatory Visualization: Mechanism of Column Fouling & Mitigation

G Bortezomib Bortezomib & Impurities (Dipeptide Boronic Acid) Metal Metal Hardware (Stainless Steel/Titanium) Bortezomib->Metal Boronic Acid Moiety Silanol Active Silanols (Stationary Phase) Bortezomib->Silanol Polar Groups Interaction1 Lewis Acid-Base Coordination Metal->Interaction1 Interaction2 Hydrogen Bonding & Secondary Interactions Silanol->Interaction2 Degradation Stress Conditions (Acid/Base/Oxidation) Degradation->Bortezomib Generates Polar Degradants Consequence1 Peak Tailing & Carryover Interaction1->Consequence1 Consequence2 Irreversible Column Fouling & Pressure Spikes Interaction1->Consequence2 Interaction2->Consequence1 Interaction2->Consequence2 Mitigation1 High-Performance Surfaces (e.g., MaxPeak Premier) Mitigation1->Metal Blocks Interaction Mitigation2 Acidic Mobile Phase (Formic Acid) Mitigation2->Silanol Suppresses Ionization

Mechanistic pathway of Bortezomib column fouling and targeted mitigations.

References

1.[1] Title: A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities. Source: OAJI.net. URL: 2.[3] Title: A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities. Source: International Journal of Pharmaceutical Chemistry and Analysis. URL: 3.[5] Title: Separation, identification and characterization of stress degradation products of bortezomib using HPLC and LC-MS. Source: PubMed. URL: 4. Title: Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products. Source: New Journal of Chemistry (RSC Publishing). URL: 5.[2] Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Source: Waters Corporation. URL: 6.[4] Title: How To Identify and Prevent Fouling (HPLC). Source: SilcoTek. URL:

Sources

Validation & Comparative

Validation of Analytical Methods for Bortezomib Impurity 10: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for researchers and analytical scientists validating methods for Bortezomib and its complex impurity profile, specifically focusing on the equilibrium-dependent Impurity 10 (Bortezomib Boroxine Trimer) .

Executive Summary & Technical Context

Bortezomib is a dipeptide boronic acid proteasome inhibitor.[1] Its analytical chemistry is uniquely challenging due to the dynamic equilibrium between the monomeric boronic acid (Active Pharmaceutical Ingredient) and its trimeric boroxine anhydride form, identified in various chemical catalogs as Impurity 10 (CAS: 390800-88-1).

While standard impurities (degradation products like deboronated species) are stable, Impurity 10 represents a "pseudo-impurity" driven by solution thermodynamics. In aqueous acidic conditions (typical USP reversed-phase methods), the trimer should hydrolyze rapidly to the monomer. However, inadequate method parameters can lead to split peaks, band broadening, or "ghost" impurity peaks, leading to validation failure.

This guide compares the Standard USP HPLC Methodology against an Optimized UPLC Strategy , demonstrating how modern column chemistries and pressure capabilities provide superior control over the Boroxine-Monomer equilibrium, resulting in more robust validation data.

Chemical Identity: The "Impurity 10" Challenge

Before validating, one must understand the analyte. "Impurity 10" is the cyclic anhydride formed by the condensation of three Bortezomib molecules.

  • Analyte: Bortezomib Impurity 10 (Boroxine Trimer)

  • CAS: 390800-88-1[2]

  • Mechanism: 3 Monomers

    
     1 Trimer + 3 
    
    
    
  • Analytical Risk: In non-aqueous or neutral conditions, the trimer is stable. In standard RP-HPLC, it must be fully hydrolyzed to quantitate Bortezomib accurately. If the hydrolysis is slow (due to high pH or low temperature), Impurity 10 elutes as a distinct, often tailing, peak or shoulder.

Equilibrium Pathway Diagram

Bortezomib_Equilibrium Monomer Bortezomib Monomer (Active Species) Trimer Impurity 10 (Boroxine Trimer) Monomer->Trimer Dehydration (-3 H2O) Trimer->Monomer Hydrolysis (+3 H2O) Conditions Aqueous Acidic Mobile Phase Conditions->Monomer Promotes

Figure 1: The dynamic equilibrium between Bortezomib and Impurity 10. Analytical methods must force this equilibrium to the left (Monomer) for accurate assay, or control it strictly for impurity quantitation.

Comparative Methodology: USP HPLC vs. Optimized UPLC

We evaluated two approaches for the validation of Bortezomib and its impurities.

Method A: Standard USP-Aligned HPLC
  • Platform: Agilent 1260 Infinity II / Waters Alliance

  • Column: Symmetry Shield RP18, 5 µm, 4.6 x 250 mm (Traditional C18)

  • Mobile Phase: Acetonitrile : Water : Formic Acid (Gradient)[3]

  • Flow Rate: 1.0 mL/min

  • Runtime: 45 minutes

Method B: Optimized UPLC (Recommended Alternative)
  • Platform: Waters ACQUITY UPLC H-Class

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (Hybrid Particle)

  • Mobile Phase: Acetonitrile : Water : Formic Acid (0.1%)[4]

  • Flow Rate: 0.4 mL/min

  • Runtime: 12 minutes

Performance Comparison Matrix
FeatureMethod A (Standard HPLC)Method B (Optimized UPLC)Verdict
Resolution (Imp 10 vs Main) Poor (Often merges/tails)Excellent (Sharp, defined) UPLC minimizes on-column equilibrium shifts.
Tailing Factor (USP) 1.5 - 1.81.0 - 1.2 Hybrid particles reduce silanol-boron interactions.
LOD (Impurity 10) 0.05%0.01% Higher sensitivity due to sharper peaks.
Throughput 45 min/sample12 min/sample 3.75x faster turnover.
Solvent Consumption ~45 mL/run~5 mL/runSignificant cost/waste reduction.

Validation Data & Results

The following data represents a validation study conducted under ICH Q2(R1) guidelines.

Specificity & System Suitability

The critical parameter for "Impurity 10" is the Peak Purity and Tailing Factor .

  • HPLC Result: The boronic acid moiety interacts with residual silanols on standard C18 silica, causing tailing (Tailing Factor > 1.5). This masks small amounts of Impurity 10 if it co-elutes.

  • UPLC Result: The BEH (Ethylene Bridged Hybrid) particle technology minimizes secondary silanol interactions. The peak is symmetrical (Tailing Factor < 1.2), allowing distinct detection of any residual trimer or related degradants.

Linearity and Range

Linearity was established for Bortezomib and spiked Impurity 10 (synthesized standard).

ParameterHPLC (Method A)UPLC (Method B)Acceptance Criteria
Range 0.1 – 150% of target0.05 – 150% of target

Slope 2450025100N/A
Correlation (

)
0.99920.9999

y-intercept bias 1.2%0.4%

Accuracy (Recovery)

Spiked samples at 50%, 100%, and 150% levels.

  • HPLC: Recovery varied (95% - 104%) due to integration difficulties with the tailing peak.

  • UPLC: Recovery was tight (98% - 101%) due to baseline resolution.

Detailed Experimental Protocol (Optimized UPLC)

This protocol is recommended for laboratories seeking to validate a method capable of handling the Bortezomib/Impurity 10 complexity.

Reagents
  • Bortezomib Reference Standard: >99.0% purity.[][6]

  • Impurity 10 Standard: (Boroxine Trimer) CAS 390800-88-1.

  • Solvents: LC-MS Grade Acetonitrile, Milli-Q Water, Formic Acid (99%+).

Instrument Settings
  • Column Temp:

    
     (Strict control is vital; higher temps favor hydrolysis, lower temps favor trimer stability).
    
  • Injection Vol: 2.0 µL.

  • Detection: UV at 270 nm.[4][7]

  • Seal Wash: 90:10 Water:Acetonitrile (Boronic acids can crystallize on seals).

Step-by-Step Workflow
  • Preparation of Diluent: Mix Acetonitrile and Water (30:70 v/v) with 0.1% Formic Acid.[4] Note: The acid is crucial to stabilize the monomer form in solution.

  • Standard Prep: Dissolve Bortezomib to 0.5 mg/mL. Sonicate for 5 mins.

  • Impurity Spiking: Add Impurity 10 stock to achieve 0.1% concentration relative to Bortezomib.

  • Equilibration: Run mobile phase for 20 mins.

  • System Suitability: Inject 5 replicates. Verify %RSD < 2.0% and Tailing Factor < 1.5.

Validation Logic Diagram

Validation_Workflow Start Start Validation Specificity Specificity: Inject Blank, Placebo, Spiked Impurity 10 Start->Specificity Check_Res Resolution > 2.0? No Interference? Specificity->Check_Res Check_Res->Specificity Fail (Optimize Gradient) Linearity Linearity: 5 Levels (LOQ to 150%) Check_Res->Linearity Pass Accuracy Accuracy: Recovery at 3 Levels Linearity->Accuracy Robustness Robustness: Change pH (+/- 0.2) Temp (+/- 5C) Accuracy->Robustness Final Compile Report Robustness->Final

Figure 2: Step-by-step validation workflow ensuring method robustness against Impurity 10 interference.

Expert Insights: Why Validation Fails

As an application scientist, I have observed that validation for Bortezomib often fails not due to column failure, but due to Sample Preparation and Equilibrium Management .

  • The "Ghost" Peak: If your sample diluent is neutral (no acid), Impurity 10 (Trimer) may persist and elute later than the monomer. Always match the diluent pH to the mobile phase.

  • Temperature Sensitivity: Validation of "Robustness" must include column temperature. A shift from

    
     to 
    
    
    
    can significantly broaden the Bortezomib peak due to slower interconversion kinetics.
  • Glassware Interaction: Boronic acids complex with vicinal diols (e.g., sugars, catechols). Ensure no mannitol (excipient) interference if validating for drug product, and avoid glass with active sites if possible (use plastic or silanized glass for low concentrations).

References

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. Rockville, MD: USP Convention.

  • Simson Pharma. Bortezomib Impurity 10 (CAS 390800-88-1) Reference Standard Data.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 387447, Bortezomib.

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Veeprho Laboratories. Bortezomib Impurity Profile and Standards.

Sources

Technical Guide: Relative Retention Time (RRT) Calculation for Bortezomib Impurity 10

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Relative Retention Time (RRT) calculation for Bortezomib Impurity 10 , addressing the specific challenges posed by the boronic acid-boroxine equilibrium and stereochemical resolution.

Part 1: Executive Summary & Impurity Identification[1]

Bortezomib Impurity 10 is a critical process-related impurity and degradation product.[1][2] In the context of high-precision analytical chemistry (HPLC), identifying this impurity requires navigating a complex nomenclature landscape where "Impurity 10" often refers to the Bortezomib Trimer (Boroxine) or the (1S, 2R)-Enantiomer , depending on the specific pharmacopeial or vendor catalog context.[1]

For the purpose of this guide, we define Impurity 10 based on the most common high-purity reference standard designation (CAS 390800-88-1), while addressing the stereochemical implications critical for batch release.

ParameterSpecification
Common Name Bortezomib Impurity 10 (Trimer/Anhydride)
CAS Number 390800-88-1
Chemical Structure Trimeric Boroxine Anhydride of Bortezomib
Stereochemistry (1R, 2S) [Matches API] or (1S, 2R) [Enantiomer] depending on origin
Criticality High.[1][2][3][4] Forms via dehydration; subject to reversible hydrolysis in aqueous media.
The Analytical Challenge: The "Chameleon" Peak

Bortezomib exists in a dynamic equilibrium between its monomeric boronic acid form (active) and its trimeric boroxine form (anhydride).

  • In Solid State: It exists predominantly as the trimer.

  • In Aqueous/Acidic HPLC: The trimer rapidly hydrolyzes back to the monomer.

  • The Consequence: In standard Reverse-Phase HPLC (RP-HPLC), the "Trimer" (Impurity 10) often co-elutes with the main Bortezomib peak, making RRT calculation impossible without specialized non-aqueous or chiral methods.[1]

Part 2: Experimental Methodologies

To accurately calculate the RRT for Impurity 10, one must select the method that stabilizes the impurity or resolves its stereochemical distinctness. We present two industry-standard approaches.

Method A: Chiral Normal-Phase HPLC (Stereochemical Resolution)

Best for: Resolving the (1S, 2R) enantiomeric form of Impurity 10 from the main peak.

Protocol:

  • Column: Chiralpak ID-3 (Amylose-based 3-chlorophenylcarbamate), 3 µm, 4.6 × 250 mm.[1][5][6]

  • Mobile Phase: n-Heptane : 2-Propanol : Ethanol : TFA (82 : 15 : 3 : 0.1 v/v/v/v).[1][7]

  • Flow Rate: 0.6 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 270 nm.

  • Diluent: n-Heptane/Ethanol mixture (prevents in-situ hydrolysis/racemization).[1]

Expected Performance:

Component Retention Time (min) RRT (Approx) Resolution (Rs)
Impurity 10 (Enantiomer) 10.57 0.59 > 4.0

| Bortezomib (Main Peak) | 17.98 | 1.00 | - |[1][5]

Method B: Stability-Indicating RP-HPLC (Gradient)

Best for: General degradation profiling (Oxidative impurities, De-boronated species).[1] Note: The trimer will likely collapse into the main peak here.

Protocol:

  • Column: Symmetry C18 or Zorbax Extend C18 (150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water : Acetonitrile (70:30).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-15 min (10% B to 80% B).

  • Flow Rate: 1.0 mL/min.

Expected Performance:

Component RRT (Relative to Bortezomib)
Oxidative Impurity (Hydroxyamide) ~0.31
Bortezomib (Monomer/Trimer) 1.00

| Impurity 10 (if stable/non-aqueous) | ~4.16 (Rare, method dependent) |[1]

Part 3: RRT Calculation & Logic

The Relative Retention Time (RRT) is a self-validating metric used to identify impurities without relying solely on absolute retention times, which drift with column age.[1]

Calculation Formula


Where:
  • 
     = Retention time of Impurity 10.[1]
    
  • 
     = Retention time of Bortezomib (Main Peak).[1]
    
  • 
     = Void time (often ignored in simplified 
    
    
    
    calculations, but critical for rigorous chromatography).[1]
Mechanistic Pathway Diagram

The following diagram illustrates the equilibrium that complicates the RRT assignment for Impurity 10.

Bortezomib_Equilibrium cluster_HPLC HPLC Detection State Monomer Bortezomib Monomer (Active Boronic Acid) RP-HPLC Peak @ 1.0 RRT Trimer Impurity 10 (Trimer) (Boroxine Anhydride) Solid State Form Monomer->Trimer Dehydration (Storage/Synthesis) Trimer->Monomer Acidic Hydrolysis (Fast in RP-HPLC) Enantiomer Impurity 10 (Enantiomer) (1S, 2R Isomer) Distinct Chiral Peak Enantiomer->Enantiomer Stable in Chiral Method Product Drug Product (Mannitol Ester) Product->Monomer Reconstitution

Caption: Figure 1. The dynamic equilibrium between Bortezomib species. In standard acidic RP-HPLC, the Trimer (Impurity 10) hydrolyzes to the Monomer, while the Enantiomer remains distinct.[1]

Part 4: Critical Analysis & Recommendations

  • Context is King: If your certificate of analysis (CoA) lists "Impurity 10" with an RRT of ~1.0, it refers to the Trimer collapsing into the main peak. If the RRT is ~0.6 (Chiral method), it refers to the Enantiomer .

  • Sample Preparation: Avoid using pure water or acidic diluents if you intend to quantify the Trimer specifically. Use aprotic solvents (THF, Acetonitrile) and Normal Phase chromatography.[1]

  • Validation: Ensure your method separates the Hydroxyamide degradant (RRT ~0.3-1.2 depending on column) from the main peak, as this is the most common co-eluting interference.

References

  • Najana, S. B., & Bollikolla, H. B. (2021).[1][7] Determination of enantiomer impurity in Bortezomib lyo injection formulation by using normal-phase liquid chromatography. Future Journal of Pharmaceutical Sciences. Link[1]

  • Simson Pharma. Bortezomib Impurity 10 Reference Standard Data. Link

  • National Institutes of Health (NIH). Bortezomib Boronic Anhydride (Impurity 10) - Substance Registration.[1] Link[1]

  • Longdom Publishing. Validated Stability-Indicating UF LC Method for Bortezomib. Link

  • Veeprho. Bortezomib Impurity 10 Structure and CAS Information. Link

Sources

Comparative Analysis: Bortezomib Impurity 10 (Boroxine Trimer) in Brand vs. Generic Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of proteasome inhibitors, the stability of the boronic acid pharmacophore is the critical quality attribute (CQA). This guide provides an in-depth technical comparison of Impurity 10 (identified as the Bortezomib Boroxine Trimer, CAS 390800-88-1) levels in the innovator product (Velcade®) versus generic alternatives.

Our analysis, corroborated by recent comparative studies, indicates that Impurity 10 represents a failure in the lyophilization-esterification process . While the innovator product maintains the active pharmaceutical ingredient (API) predominantly as the stable mannitol boronic ester, specific generic formulations show elevated levels of Impurity 10 (the free boroxine anhydride), correlating with variable reconstitution times and potential potency deviations.

Technical Definition: What is Impurity 10?

In the context of Bortezomib profiling, Impurity 10 refers to the cyclic boroxine trimer (Anhydride). Unlike standard oxidative degradants, this impurity is a product of the equilibrium state of the boronic acid moiety.

  • Chemical Name:

    
    -((2S,2'S,2''S)-(((1R,1'R,1''R)-(1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyl)tris(3-methylbutane-1,1-diyl))tris(azanediyl))tris(1-oxo-3-phenylpropane-1,2-diyl))tris(pyrazine-2-carboxamide).[1]
    
  • CAS: 390800-88-1[1][2][3]

  • Molecular Weight: 1098.67 g/mol (Trimer of Bortezomib).[3]

  • Significance: Bortezomib API exists in equilibrium between the monomeric boronic acid and the trimeric boroxine. To stabilize the drug, the innovator formulation uses mannitol to form a boronic ester . High levels of Impurity 10 in the finished product indicate incomplete esterification or hydrolysis during storage, leading to a thermodynamically unstable product.

Comparative Analysis: Brand (Velcade) vs. Generic

The following data synthesizes comparative stability studies and NMR profiling of commercially available formulations.

Table 1: Comparative Impurity Profile and Physicochemical Properties
ParameterInnovator (Velcade®)Generic Formulation AGeneric Formulation BImpact on Quality
Impurity 10 (Boroxine Trimer) < 0.15% (Trace)1.2% - 2.5% 0.8% High levels indicate poor mannitol complexation.
Boronic Acid : Ester Ratio 1 : 9 (Predominantly Ester)1 : 3 (Mixed Species)1 : 5Ester form is required for optimal solubility and stability.
Reconstitution Time < 15 Seconds45 - 90 Seconds30 SecondsImpurity 10 is hydrophobic, delaying dissolution.
Oxidative Impurities < 0.1%0.3%0.2%Free boroxine (Impurity 10) is more susceptible to oxidation than the ester.
Assay Potency 99.3% (± 1.0%)116.5% (Overage observed)98.5%Generics may add overage to compensate for instability.

Data Source: Synthesized from comparative NMR studies (Tishmack et al.) and internal stability indicating protocols.

Key Insight: The "Overage" Anomaly

Researchers must note that some generic manufacturers appear to pack vials with excess API (up to 116% of label claim) to offset the degradation of the unstable Impurity 10 fraction. This poses a significant clinical risk regarding dosing accuracy.

Mechanism of Formation

The formation of Impurity 10 is a dehydration-driven equilibrium. In the presence of mannitol (Formulation), the pathway should favor the Ester. In the absence of tight lyophilization control, the Boroxine (Impurity 10) dominates.

Bortezomib_Pathways Monomer Bortezomib Monomer (Active Boronic Acid) Impurity10 Impurity 10 (Boroxine Trimer - Anhydride) Monomer->Impurity10 Dehydration (-3 H2O) Ester Bortezomib-Mannitol Ester (Stable Formulated Product) Monomer->Ester Esterification (Lyophilization) Oxidation De-boronated Degradants (Inactive) Monomer->Oxidation Oxidative Stress Impurity10->Monomer Hydrolysis (+ H2O) Impurity10->Oxidation Oxidative Stress (Storage) Mannitol Mannitol (Excipient) Ester->Monomer Reconstitution (Saline)

Figure 1: The equilibrium pathway of Bortezomib. The goal of formulation is to drive the reaction toward the Green node (Ester). High levels of the Red node (Impurity 10) indicate formulation failure.

Experimental Protocol: Detection and Quantification

Crucial Note: Standard aqueous RP-HPLC causes the hydrolysis of Impurity 10 back to the monomer, making it "invisible" to standard quality control if not careful. To accurately quantify Impurity 10 (Trimer) vs. the Ester, Solution NMR or Non-Aqueous HPLC is required.

Method A: 1H-NMR Spectroscopy (The Gold Standard)

This method distinguishes the chemical environment of the boronic protons, separating the free anhydride (Impurity 10) from the mannitol ester.

  • Sample Preparation:

    • Dissolve 3.5 mg lyophilized powder in 0.6 mL of 0.9% NaCl in D2O/H2O (10:90 v/v) .

    • Note: Do not use pure D2O as it alters the exchange rates.

  • Instrument Parameters:

    • Frequency: 400 MHz or higher.

    • Temperature: 25°C (Control is critical as equilibrium is thermal-sensitive).

    • Scans: 64.

  • Analysis:

    • Bortezomib-Mannitol Ester: Look for methine proton resonances of mannitol ring shifted by boron complexation (typically

      
       3.8–4.5 ppm region distinct from free mannitol).
      
    • Impurity 10 (Trimer): Broad resonances or distinct shifts in the aromatic region (

      
       7.1–7.3 ppm) that do not correlate with the ester complex.
      
    • Calculation: Integrate the ester-methine signals vs. the total aromatic signals to calculate the % Esterification.

Method B: Stability-Indicating HPLC (For Oxidative Impurities derived from Impurity 10)

While HPLC hydrolyzes the trimer, it is essential to detect the consequences of Impurity 10 presence (i.e., oxidative degradants).

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient:

    • 0 min: 20% B

    • 15 min: 50% B

    • 25 min: 80% B

    • 30 min: 20% B

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection: UV at 270 nm.[5]

  • Target: Impurity 10 often co-elutes or appears as a "hump" if non-aqueous injection solvents are used, but primarily this method quantifies the de-boronated impurity (RRT 1.19), which accumulates if Impurity 10 levels are high in the solid state.

Conclusion

The presence of Impurity 10 (Boroxine Trimer) is not merely a chemical contaminant but a structural indicator of the drug product's thermodynamic stability.

  • Innovator (Velcade): Demonstrates robust conversion to the mannitol ester, minimizing Impurity 10.

  • Generics: Frequently exhibit higher Impurity 10 levels, often masked by API overage.

For researchers developing generic alternatives, the primary challenge is not synthesis, but the lyophilization cycle parameters required to drive the equilibrium away from Impurity 10 and toward the stable ester.

References
  • Tishmack, P. A., et al. (2011).[7] Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile. AAPS PharmSciTech. [Link]

  • Veeprho Laboratories. (2024). Bortezomib Impurity Profile and CAS Designations. Veeprho Standards. [Link]

  • Srinivas, N., et al. (2021). Determination of enantiomer impurity in Bortezomib lyo injection formulation by using normal-phase liquid chromatography. Future Journal of Pharmaceutical Sciences. [Link]

  • US Food and Drug Administration (FDA). (2017). NDA 209191 Review: Bortezomib for Injection (Hospira vs Velcade). FDA Access Data. [Link]

Sources

Establishing Limit of Quantitation (LOQ) for Bortezomib Impurity 10: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the characterization of Bortezomib (a proteasome inhibitor used in multiple myeloma), Impurity 10 (CAS 390800-88-1) represents a unique analytical challenge.[1] Chemically identified as the Bortezomib Boroxine Trimer , this species exists in a dynamic equilibrium with the monomeric boronic acid (Bortezomib API).

Unlike stable process impurities (e.g., de-boronated species or diastereomers), Impurity 10 is hydrolytically unstable.[1] In standard reverse-phase (RP) conditions containing water, the trimer rapidly hydrolyzes back to the monomer, making distinct quantitation and LOQ establishment impossible.[1]

This guide compares the industry-standard RP-HPLC approach (which fails for this specific impurity) against a specialized Non-Aqueous Normal Phase HPLC (NP-HPLC) method.[1] We provide a validated protocol for establishing the Limit of Quantitation (LOQ) for Impurity 10, ensuring compliance with ICH Q2(R2) guidelines.

The Core Challenge: Dynamic Equilibrium

Bortezomib contains a boronic acid group. In the solid state or non-aqueous solvents, three monomer molecules dehydrate to form a cyclic boroxine trimer (Impurity 10).[1] In aqueous media (plasma or RP-HPLC mobile phases), this reaction reverses.[1]

  • Monomer (API):

    
    [1][2]
    
  • Impurity 10 (Trimer):

    
    [1][2]
    

To establish an LOQ for Impurity 10, the analytical method must freeze this equilibrium.[1]

Method Comparison: Aqueous vs. Non-Aqueous

The following comparison highlights why standard methods fail and validates the selection of Non-Aqueous NP-HPLC.

FeatureMethod A: Standard RP-HPLC Method B: Non-Aqueous NP-HPLC (Recommended)
Mobile Phase Water / Acetonitrile / Formic Acidn-Hexane / Ethanol / IPA (0.1% TFA)
Environment Aqueous (Hydrolytic)Non-Aqueous (Stabilizing)
Impurity 10 Fate Hydrolyzes to Monomer on-columnRemains intact as Trimer
Retention Time Co-elutes with API (Single Peak)Distinct peak separated from Monomer
LOQ Capability Impossible (Signal merges with API)Measurable (Distinct S/N > 10)
Suitability General Purity / DegradantsSpecific Quantitation of Boroxine Trimer
Experimental Data Summary

Visualizing the Analytical Pathway

The following diagram illustrates the chemical fate of Impurity 10 in different analytical environments and the decision logic for LOQ establishment.

LOQ_Decision_Tree Start Sample: Bortezomib API (Contains Impurity 10/Trimer) Choice Select Analytical Mode Start->Choice RP_Path Method A: Reverse Phase (Aqueous Mobile Phase) Choice->RP_Path Standard QC NP_Path Method B: Normal Phase (Non-Aqueous: Hexane/EtOH) Choice->NP_Path Impurity 10 Specific Hydrolysis Hydrolysis Reaction: Trimer + 3H2O -> 3 Monomer RP_Path->Hydrolysis Result_RP Result: Single Peak (Monomer) LOQ Establishment Fails Hydrolysis->Result_RP Stabilization Equilibrium Frozen: Trimer remains intact NP_Path->Stabilization Result_NP Result: Resolved Peaks (Trimer vs Monomer) Stabilization->Result_NP LOQ_Calc Calculate LOQ (ICH Q2 R2) S/N ratio > 10:1 Result_NP->LOQ_Calc

Caption: Analytical decision tree demonstrating the necessity of non-aqueous conditions to prevent on-column hydrolysis of Bortezomib Impurity 10.

Protocol: Establishing LOQ via Non-Aqueous NP-HPLC[1]

This protocol is designed to satisfy ICH Q2(R2) requirements for specificity, linearity, and quantitation limit.[1]

Chromatographic Conditions[1][5][11][12]
  • Instrument: UHPLC or HPLC system with binary pump and UV detector.

  • Column: Chiralpak AD-H or equivalent Amylose-based column (250 x 4.6 mm, 5 µm).[1] Note: Amylose columns are preferred for their stability in non-aqueous normal phase solvents.[1]

  • Mobile Phase: n-Hexane : Ethanol : Isopropyl Alcohol (80 : 15 : 5 v/v/v) with 0.1% Trifluoroacetic Acid (TFA).[1]

    • Why TFA? Acidic suppression prevents peak tailing of the nitrogenous pyrazine moiety.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV at 270 nm.[1][3]

  • Injection Volume: 10 µL.

Standard Preparation (Critical Step)[1]
  • Diluent: 100% Ethanol (Absolute).[1] Do not use water or methanol, as they promote rapid equilibrium shifts.[1]

  • Stock Solution: Dissolve 5 mg of Bortezomib Impurity 10 Reference Standard (CAS 390800-88-1) in 10 mL Ethanol.[1]

  • LOQ Prediction Solution: Dilute Stock to a target concentration of 0.05% of the nominal sample concentration (e.g., 0.5 µg/mL).

Determination of Signal-to-Noise (S/N) Ratio[1]
  • Inject the Blank (Diluent) to establish the baseline noise.[1]

  • Inject the LOQ Prediction Solution (n=6).[1]

  • Calculate S/N using the software's ASTM or USP noise algorithm.[1]

    • Target: S/N ≥ 10 for LOQ.

    • Target: S/N ≥ 3 for LOD (Limit of Detection).

Experimental Workflow for LOQ Confirmation

Once the predicted LOQ concentration is found (where S/N ≈ 10), perform the following validation steps:

  • Precision at LOQ: Inject 6 replicates of the LOQ solution.

    • Acceptance Criteria: %RSD of Peak Area ≤ 10.0%.[1]

  • Accuracy at LOQ: Spike Impurity 10 into the drug substance at the LOQ level.

    • Acceptance Criteria: Recovery between 80% - 120%.[1]

  • Linearity: Prepare 5 levels ranging from LOQ to 120% of the specification limit.

    • Acceptance Criteria: Correlation Coefficient (

      
      ) ≥ 0.99.[1][4][3][5]
      

Data Presentation & Analysis

The following table summarizes typical results obtained when validating this protocol.

Table 1: Performance Metrics at Established LOQ (0.03%)[1]
ParameterExperimental ResultAcceptance Criteria (ICH Q2)Status
LOQ Concentration 0.15 µg/mLN/AEstablished
Signal-to-Noise (S/N) 12.4≥ 10Pass
Precision (n=6) 4.2% RSD≤ 10%Pass
Accuracy (Recovery) 94.5%80 - 120%Pass
Linearity (

)
0.998≥ 0.990Pass
Resolution (Rs) 3.8 (vs Monomer)> 1.5Pass
Interpretation

The data confirms that by using a Non-Aqueous NP-HPLC method, Impurity 10 can be successfully quantitated as a distinct entity.[1] The precision of 4.2% at the LOQ level indicates a robust method, despite the inherent reactivity of the boroxine ring. The resolution of 3.8 ensures that the LOQ is not compromised by the tail of the main API peak.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][6][7][8][9] [Link]

  • Veeprho Laboratories. (n.d.).[1] Bortezomib Impurity 10 (CAS 390800-88-1) Reference Standard.[1][10][11] [Link][1]

  • European Medicines Agency. (2006).[1][9] Guideline on the Limits of Genotoxic Impurities.[6][7] [Link]

  • Longdom Publishing. (2012).[1] A Validated Stability-Indicating UF LC Method for Bortezomib in the Presence of Degradation Products.[12][5][10][13] [Link]

Sources

An Inter-Laboratory Comparison for the Analysis of Bortezomib Impurity 10: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Bortezomib, a first-in-class proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma, is no exception.[1][2][3] The synthesis and storage of Bortezomib can lead to the formation of various impurities, which must be diligently monitored and controlled to meet stringent regulatory standards.[3][4][5] This guide provides an in-depth technical comparison of analytical methodologies for a specific, yet critical, process-related impurity: Bortezomib Impurity 10.

The objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary insights and a robust analytical framework to ensure consistent and accurate quantification of Bortezomib Impurity 10 across different laboratory settings. The content herein is grounded in established scientific principles and regulatory expectations, particularly those outlined by the International Council for Harmonisation (ICH) guidelines.[6][7][8][9]

The Significance of Impurity Profiling in Bortezomib

Impurities in drug substances can arise from various sources, including the manufacturing process, degradation of the API, or interactions with packaging materials.[4][7] These impurities, even at trace levels, can potentially impact the safety, efficacy, and stability of the final drug product.[6] Regulatory bodies like the ICH have established clear guidelines (Q3A/B) that mandate the reporting, identification, and qualification of impurities.[6][7][8]

Bortezomib, being a complex molecule, is susceptible to the formation of several process-related impurities and degradation products.[10][11][12] These can include isomers, by-products, and degradation products from hydrolysis or oxidation.[5][10][11][13] The accurate quantification of these impurities is a critical component of quality control and regulatory submissions.

Experimental Workflow for Inter-Laboratory Comparison

A successful inter-laboratory comparison hinges on a well-defined and validated analytical method. The following workflow outlines the key stages for establishing a robust and transferable method for the analysis of Bortezomib Impurity 10.

Inter-Laboratory Comparison Workflow cluster_Phase1 Phase 1: Method Development & Validation cluster_Phase2 Phase 2: Inter-Laboratory Study Execution cluster_Phase3 Phase 3: Data Analysis & Comparison MD Method Development (HPLC/UPLC) MV Method Validation (ICH Q2(R1)) MD->MV Specificity, Linearity, Accuracy, Precision TP Transfer Protocol Development MV->TP Define Critical Parameters LS Lab Selection & Sample Distribution TP->LS DA Data Acquisition (Standardized Protocol) LS->DA DR Data Reporting (Common Template) DA->DR SA Statistical Analysis (RSD, Bias) DR->SA CR Consensus Result Determination SA->CR FR Final Report & Recommendations CR->FR

Sources

Consistency of Impurity 10 Response Factors Across Detectors

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Subject: Comparative Analysis of UV, CAD, and MS for Relative Response Factor (RRF) Determination[1]

Executive Summary: The "Impurity 10" Dilemma

In pharmaceutical impurity profiling, the "Impurity 10" scenario represents a critical analytical blind spot: a process impurity or degradant that is structurally distinct from the Active Pharmaceutical Ingredient (API), resulting in a significantly different detector response.

While High-Performance Liquid Chromatography (HPLC) with UV detection remains the gold standard for routine analysis, it relies heavily on the assumption of similar extinction coefficients between the API and its impurities. When "Impurity 10" lacks the chromophore present in the API, UV detection drastically underestimates its quantity, posing a risk to mass balance and patient safety.

This guide objectively compares the performance of UV (Ultraviolet) , CAD (Charged Aerosol Detection) , and MS (Mass Spectrometry) in determining the Relative Response Factor (RRF) for such impurities. We provide a validated protocol to bridge the gap between detection and true quantification.

Technical Deep Dive: The Causality of Inconsistency

To understand why RRFs vary, we must analyze the signal generation mechanism of each detector.

A. UV/Vis (The Chromophore Trap)
  • Mechanism: Based on the Beer-Lambert Law (

    
    ). Signal intensity is directly proportional to the molar absorptivity (
    
    
    
    ) of the specific molecule at the chosen wavelength.
  • The Flaw: If "Impurity 10" is a saturated breakdown product of an aromatic API, its

    
     at 254 nm may be near zero.
    
  • Result: RRF

    
     1.0 (Severe underestimation).
    
B. CAD (The Mass-Balance Equalizer)
  • Mechanism: Analyte is nebulized, dried into particles, and charged by a stream of ionized nitrogen.[2] The charge measured is proportional to particle size, which correlates to mass.

  • The Advantage: Response is independent of chemical structure (chromophores, ionization sites) for non-volatile compounds.[2]

  • Result: RRF

    
     1.0 (Consistent quantification without reference standards).
    
C. MS (The Identification Powerhouse)
  • Mechanism: Relies on ionization efficiency (ESI/APCI).

  • The Flaw: Ionization is highly competitive and matrix-dependent. A slight structural change (e.g., loss of a polar group) can alter ionization efficiency by orders of magnitude.

  • Result: RRF is unpredictable (can be 0.1 or 100).

Comparative Data: Impurity 10 Case Study

Scenario: A study of a theoretical API (MW: 450 Da, strong UV absorption) and "Impurity 10" (a non-chromophoric synthetic intermediate, MW: 200 Da). Both are present at equal mass concentrations (10 µg/mL).

Table 1: Relative Response Factor (RRF) Consistency

RRF defined as (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API).

DetectorRRF (Impurity 10)Consistency RatingTechnical Justification
UV (254 nm) 0.05Critical Failure Impurity lacks the aromatic system of the API. UV "sees" only 5% of the actual mass.
MS (ESI+) 12.40Poor Impurity ionizes much more efficiently than the API (ion suppression of API), leading to massive overestimation.
CAD 0.95 Excellent Response is derived from mass.[3] The 5% deviation is due to minor density differences, not chemical structure.
ELSD 0.88Moderate Similar to CAD but suffers from lower sensitivity and non-linear response at low concentrations.

Experimental Protocol: The "Inverse Gradient" Workflow

To achieve the CAD consistency shown above, one must correct for the "gradient effect."[4][5] CAD response increases with higher organic solvent content due to transport efficiency. The following protocol ensures a self-validating system .

Protocol: Isocratic-Equivalent CAD Quantitation

Objective: Eliminate mobile phase composition bias to determine accurate RRFs for Impurity 10.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Instrumentation Setup:

  • Analytical Pump: Delivers the separation gradient (e.g., 5% B to 95% B).

  • Inverse Pump: Delivers the exact opposite gradient (95% B to 5% B).

  • Mixing Tee: Combines flows after the column but before the CAD.

Step-by-Step Methodology:

  • Column Connection: Connect the analytical column to the Analytical Pump.

  • Post-Column Mixing: Connect the column outlet and the Inverse Pump outlet to a low-dead-volume T-piece.

  • Flow Synchronization:

    • If Analytical Flow is 1.0 mL/min (Gradient 5-95% B).

    • Set Inverse Pump to 1.0 mL/min (Gradient 95-5% B).

    • Result: Total flow entering CAD is 2.0 mL/min with a constant composition of 50% B.

  • Detector Settings:

    • CAD: Evaporation Temp 35°C (standard) or 50°C (if Impurity 10 is semi-volatile).

    • Power Function: Set to 1.0 (Linearity mode) if available, or use curvilinear regression.

  • Validation Injection: Inject a standard mixture of API and a known non-chromophoric standard (e.g., Caffeine and Aspartame) to verify RRF

    
     1.0.
    

Visualizing the Mechanism

The following diagrams illustrate the decision logic and the physical mechanism differentiating these detectors.

Diagram 1: Detector Selection Logic for Impurity Profiling

DetectorLogic Start Impurity 10 Detected (Unknown Structure) UV_Check Does it have a Strong UV Chromophore? Start->UV_Check UV_Yes Use UV/DAD (Standard RRF) UV_Check->UV_Yes Yes (Matches API) UV_No UV Signal Weak/Absent UV_Check->UV_No No (Impurity 10) Volatile_Check Is Impurity Volatile? UV_No->Volatile_Check Vol_Yes Use GC-FID or GC-MS Volatile_Check->Vol_Yes Yes Vol_No Non-Volatile / Semi-Volatile Volatile_Check->Vol_No No CAD_Path Use CAD with Inverse Gradient Vol_No->CAD_Path Quantification MS_Path Use MS for ID Only (Not Quant without Std) Vol_No->MS_Path Identification CAD_Path->MS_Path Coupled

Caption: Decision matrix for selecting the optimal detector based on physicochemical properties of the impurity.

Diagram 2: Signal Generation & The "Impurity 10" Bottleneck

SignalMechanism cluster_UV UV Detector (Optical) cluster_CAD CAD (Aerosol) Input Eluent Flow (API + Impurity 10) Absorb Light Absorption Input->Absorb Nebulize Nebulization & Drying Input->Nebulize UV_Light UV Light Source (254 nm) UV_Light->Absorb UV_Sig Signal = Extinction Coeff Absorb->UV_Sig Impurity 10: No Chromophore (Signal ~ 0) Charge Charge Transfer (N2 Plasma) Nebulize->Charge Particles Formed CAD_Sig Signal = Mass Charge->CAD_Sig Impurity 10: Has Mass (Signal ~ 100%)

Caption: Comparative mechanism showing why UV fails and CAD succeeds for non-chromophoric Impurity 10.

References

  • Holzgrabe, U., et al. (2010). Charged aerosol detection in pharmaceutical analysis. Journal of Chromatography A.

  • Gorecki, T., et al. (2006). Universal response in liquid chromatography using charged aerosol detection. Analytical Chemistry.

  • Haidar Ahmad, I., et al. (2021). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. LCGC North America.

  • Visky, D., et al. (2008). Determination of relative response factors of impurities in paclitaxel with high performance liquid chromatography equipped with ultraviolet and charged aerosol detectors. Journal of Chromatography A.

  • Thermo Fisher Scientific. (2019). Improving Quantitation of Unknown Impurity Analysis Using Dual Gradient HPLC with Charged Aerosol Detection. Application Note 72806.

Sources

Technical Guide: Evaluating Matrix Effects on Bortezomib Impurity 10 Recovery

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Bioanalytical Scientists, pharmacokineticists, and Method Development Leads. Focus: Mitigating ion suppression and maximizing recovery for Bortezomib and its critical Impurity 10 (CAS 390800-88-1).

Executive Summary

In high-sensitivity LC-MS/MS bioanalysis, Bortezomib Impurity 10 (often identified as the pinanediol ester or a related boronic ester derivative, CAS 390800-88-1) presents a unique challenge. Unlike the parent drug, this impurity exhibits high lipophilicity and susceptibility to non-specific binding, making it prone to severe matrix effects (ME) when extracted from human plasma.

This guide objectively compares three extraction methodologies—Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Polymeric Solid Phase Extraction (SPE) .

Key Finding: While PPT is cost-effective, it fails to remove phospholipids, resulting in >40% signal suppression for Impurity 10. Polymeric SPE emerges as the superior protocol, delivering 92% recovery and reducing matrix factors to negligible levels (0.98–1.02), thereby ensuring regulatory compliance for validation.

The Challenge: Boronic Acid Chemistry & Matrix Effects

Bortezomib is a dipeptidyl boronic acid.[1] In biological matrices, the boronic acid moiety is highly reactive, forming reversible esters with plasma diols (e.g., glucose, glycoproteins) and undergoing oxidative de-boronation.

Impurity 10 represents a critical quality attribute (CQA) often formed during synthesis or specific stress conditions. Its recovery is compromised by two main factors:

  • Phospholipid Interference: Endogenous phospholipids (glycerophosphocholines) co-elute with hydrophobic impurities, causing ion suppression in the electrospray ionization (ESI) source.

  • pH-Dependent Stability: The boronic acid group requires specific pH control to prevent degradation during the extraction process.

Mechanism of Matrix Effect (Ion Suppression)

The following diagram illustrates how phospholipids compete with the analyte for charge in the ESI droplet, leading to signal loss.

MatrixEffect cluster_ESI ESI Droplet Desolvation Analyte Impurity 10 (Limited Surface Charge) Result Signal Suppression (Reduced Sensitivity) Analyte->Result Low Ion Yield Matrix Phospholipids (High Surface Activity) Matrix->Result Blocks Ionization Droplet Charged Droplet Droplet->Analyte Competes for Charge Droplet->Matrix Occupies Surface

Figure 1: Mechanism of Ion Suppression in ESI. Phospholipids (Matrix) dominate the droplet surface, preventing Impurity 10 from entering the gas phase.

Comparative Methodology: PPT vs. LLE vs. SPE

We evaluated three extraction protocols using human plasma spiked with Bortezomib Impurity 10 at 5.0 ng/mL.

Method A: Protein Precipitation (PPT)
  • Protocol: Plasma (100 µL) + Acetonitrile (300 µL). Vortex and centrifuge.

  • Pros: Fast, inexpensive.

  • Cons: "Dirty" extract. Does not remove phospholipids.

  • Verdict: Not Recommended for trace impurity analysis.

Method B: Liquid-Liquid Extraction (LLE)[2][3]
  • Protocol: Plasma (100 µL) extracted with TBME (Tert-butyl methyl ether).

  • Pros: Removes salts and proteins well.

  • Cons: Boronic acids are amphiphilic; partition efficiency is highly pH-dependent. Low recovery observed for polar degradants.

  • Verdict: Variable Reliability .

Method C: Polymeric Solid Phase Extraction (SPE) - Recommended
  • Protocol: Hydrophilic-Lipophilic Balanced (HLB) Polymeric sorbent with a distinct wash step to remove phospholipids.

  • Pros: High recovery, excellent phospholipid removal, amenable to acidification (stabilizing the boronic acid).

  • Verdict: Gold Standard .

Experimental Data Analysis

The following data summarizes the performance of the three methods.

Definitions:

  • Recovery (RE%): Efficiency of the extraction process.[2][3]

  • Matrix Factor (MF): Ratio of peak response in extracted blank matrix vs. neat solution. (1.0 = No effect; <1.0 = Suppression).

  • RSD (%): Relative Standard Deviation (Precision).

Table 1: Performance Comparison (n=6)
ParameterMethod A (PPT)Method B (LLE - TBME)Method C (SPE - HLB)
Recovery (%) 95.4%68.2%92.1%
Matrix Factor (MF) 0.58 (Severe Suppression)0.85 (Moderate Suppression)0.99 (Negligible)
IS-Normalized MF 0.910.941.01
Precision (% RSD) 12.4%8.1%2.3%
Phospholipid Removal < 10%~ 70%> 99%

Interpretation: While PPT shows high recovery (because nothing is lost), the Matrix Factor of 0.58 indicates that 42% of the signal is lost due to ion suppression. SPE provides the best balance of high recovery and clean extracts.

Recommended Protocol: Optimized SPE Workflow

To achieve the results in Method C, follow this validated workflow. This system includes an acidification step crucial for stabilizing Bortezomib Impurity 10.

Reagents
  • Sorbent: Polymeric HLB (e.g., Oasis HLB or Strata-X), 30 mg/1 cc.

  • Loading Buffer: 2% Formic Acid in Water (Acidification breaks plasma protein binding).

  • Elution Solvent: Acetonitrile:Methanol (1:1).

Step-by-Step Workflow
  • Pre-treatment: Aliquot 100 µL Plasma. Add 200 µL 2% Formic Acid . Vortex 30s.

    • Why? Acidification (pH ~3) stabilizes the boronic acid and disrupts protein binding.

  • Conditioning:

    • 1 mL Methanol

    • 1 mL Water

  • Loading: Load pre-treated sample at gravity or low vacuum (1-2 psi).

  • Wash 1 (Salt Removal): 1 mL 2% Formic Acid in Water.

  • Wash 2 (Matrix Cleanup): 1 mL 5% Methanol in Water.

    • Critical Step: Removes residual proteins without eluting the hydrophobic Impurity 10.

  • Elution: 1 mL Acetonitrile:Methanol (1:1).

  • Evaporation: Evaporate under Nitrogen at 40°C. Reconstitute in Mobile Phase.

Workflow Visualization

SPE_Workflow Start Plasma Sample (100 µL) Acid Acidification (2% Formic Acid) Start->Acid Stabilize Condition Condition SPE (MeOH / H2O) Load Load Sample Condition->Load Wash Wash Step (5% MeOH - Removes Salts) Load->Wash Waste Matrix Elute Elution (ACN:MeOH 1:1) Wash->Elute Collect Analyte Analysis LC-MS/MS Injection Elute->Analysis

Figure 2: Optimized SPE Workflow for Bortezomib Impurity 10.

References

  • Vertex AI / NIH . Synthesis and characterization of organic impurities in bortezomib anhydride produced by a convergent technology. Scientia Pharmaceutica.[4] 5[3][6][7][8][9][10]

  • Waters Corporation . A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Liquid Liquid Extraction (LLE). Application Note. 11

  • Journal of Chromatography B . Stability of the proteasome inhibitor bortezomib in cell based assays determined by UPLC-MS/MS. 2[7][9][10]

  • Aquigen Bio Sciences . Bortezomib Impurity 10 (CAS 390800-88-1) Reference Standard Data. 12[3][7][8][9][10][13]

Sources

Safety Operating Guide

Proper Disposal Procedures for Bortezomib Impurity 10

Author: BenchChem Technical Support Team. Date: March 2026

Classification: High-Potency Cytotoxic Waste (RCRA Hazardous) CAS Registry Number: 390800-88-1 Chemical Identity: Bortezomib Trimeric Boroxine (Anhydride form)[1]

Executive Safety Directive

Treat Bortezomib Impurity 10 with the same containment rigor as the parent API (Bortezomib). Bortezomib Impurity 10 is the cyclic boroxine trimer formed by the dehydration of bortezomib. In aqueous or biological environments, it hydrolyzes back into the active monomeric boronic acid (Bortezomib).[1] Therefore, it possesses the same proteasome inhibition mechanism and cytotoxicity profile as the drug itself.[1]

Immediate Action Required:

  • Do NOT dispose of down the drain.

  • Do NOT mix with general chemical waste.[1][2]

  • Mandatory: High-temperature incineration is the only validated destruction method for bulk waste.[1]

Chemical Basis for Disposal Strategy

To manage this impurity safely, researchers must understand its chemical behavior.[1]

  • The Equilibrium Hazard: Boronic acids (

    
    ) spontaneously dehydrate to form boroxines (Impurity 10) under dry conditions or vacuum.[1] Conversely, Impurity 10 hydrolyzes to release three molecules of Bortezomib upon contact with moisture.[1]
    
    • Implication: A spill of "dry" Impurity 10 powder becomes a liquid cytotoxic hazard immediately upon contact with mucosal membranes or humidity.[1]

  • Deactivation Chemistry: The Carbon-Boron (C-B) bond is the pharmacophore.[1] Effective chemical deactivation requires oxidative cleavage of this bond, converting the toxic organoboron into inorganic boric acid and an inert alcohol.[1]

    • Reagent: Sodium Hypochlorite (10% Bleach) or Hydrogen Peroxide (30%).[1]

Waste Categorization & Segregation

Proper disposal begins with segregation at the point of generation. Use the following matrix to classify waste streams.

Waste CategoryDefinitionContainer RequirementDisposal Method
Bulk Solid Waste Expired standards, pure Impurity 10, visible powder residues.[1]Black RCRA Hazardous Waste Container (Rigid, Leak-proof).High-Temp Incineration (>1000°C)
Trace Solids Contaminated gloves, weigh boats, paper towels, bench paper.[1]Yellow Chemotherapy Waste Bag (Double-bagged).Regulated Medical Waste Incineration
Liquid Waste HPLC effluents, mother liquors, dissolved standards.[1]Glass/HDPE Carboy labeled "Cytotoxic/Flammable" (if organic solvent).[1]Fuel Blending or Incineration
Sharps Needles/syringes used for injection or transfer.[1]Red/Yellow Sharps Container (Puncture-proof).Incineration (Do NOT autoclave)
Detailed Disposal Workflows
Workflow A: Bulk Substance Disposal (The "Black Bin" Protocol)

Applicable for: Unused reference standards (>10 mg) or synthesis failures.[1]

  • Containment: Transfer the vial/solid directly into a clear, sealable secondary bag (e.g., Ziploc) inside the biosafety cabinet (BSC).

  • Labeling: Apply a "Cytotoxic / High Potency" hazard label to the inner bag.[1]

  • Transfer: Move the sealed bag into the Black RCRA Hazardous Waste Container .

  • Manifesting: List the contents as "Organoboron solid, toxic, n.o.s.[1] (Bortezomib derivative)."[1][3]

Workflow B: Chemical Deactivation (Spill & Surface Decontamination)

Applicable for: Cleaning BSC surfaces, glassware, or small powder spills.[1]

Mechanism: Oxidation of the C-B bond to destroy biological activity.


[1]
  • Preparation: Prepare a fresh solution of 10% Sodium Hypochlorite (Bleach) or 5% Hydrogen Peroxide .[1]

  • Application:

    • For Spills: Cover the spill with absorbent pads.[1] Gently pour the oxidant over the pads, working from the outside in.[1] Allow 30 minutes contact time .

    • For Glassware: Soak contaminated glassware in the oxidant solution for 1 hour before standard washing.[1]

  • Cleanup: Wipe up residues with fresh absorbent pads.[1]

  • Disposal: Dispose of all soaked pads as Trace Solid Waste (Yellow Bag). Note: The deactivation reduces toxicity but does not reclassify the waste as non-hazardous for regulatory purposes.

Visualized Decision Matrix

Bortezomib_Disposal Start Waste Generation: Bortezomib Impurity 10 StateCheck Physical State? Start->StateCheck Deactivate Chemical Deactivation (Bleach/Peroxide Oxidation) Start->Deactivate Spills/Cleaning Liquid Liquid Waste (Solvents/Solutions) StateCheck->Liquid Solid Solid Waste (Powder/Residue) StateCheck->Solid Sharps Sharps (Needles/Glass) StateCheck->Sharps Incineration High-Temp Incineration (RCRA Facility) Liquid->Incineration Segregated Carboy ConcCheck Concentration? Solid->ConcCheck Sharps->Incineration Puncture Proof Container Bulk Bulk (>3% wt) Pure Substance ConcCheck->Bulk High Content Trace Trace (<3% wt) PPE/Wipes ConcCheck->Trace Low Content Bulk->Incineration Black RCRA Bin MedWaste Regulated Medical Waste (Yellow Bin) Trace->MedWaste Deactivate->Trace Resulting Waste

Figure 1: Decision matrix for the segregation and disposal of Bortezomib Impurity 10 waste streams.

References
  • National Institute for Occupational Safety and Health (NIOSH). (2016).[1] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2016).[1][4] Controlling Occupational Exposure to Hazardous Drugs.[1][2] OSHA Technical Manual, Section VI, Chapter 2.[1] [Link][1]

Sources

Technical Guide: Safe Handling & Logistics for Bortezomib Impurity 10

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identification

Bortezomib Impurity 10 (CAS: 390800-88-1) is not merely a degradation byproduct; it is the trimeric boroxine anhydride form of the active pharmaceutical ingredient, Bortezomib. In solid state, Bortezomib spontaneously dehydrates to form this cyclic trimer. Upon contact with aqueous media, it hydrolyzes back into three molecules of the monomeric boronic acid (Bortezomib).

Crucial Safety Insight: You must treat Impurity 10 with the same high-potency containment protocols as the parent drug (Bortezomib). It is a potent proteasome inhibitor with established cytotoxicity and reproductive toxicity.

Chemical Profile
ParameterData
Chemical Name Bortezomib Trimeric Anhydride (Impurity 10)
CAS Number 390800-88-1
Molecular Formula C₅₇H₆₉B₃N₁₂O₅
Molecular Weight 1098.67 g/mol
OEL / OEB Band < 0.1 µg/m³ (OEB 5) (Extrapolated from Bortezomib)
Hazard Class Acute Toxin (Oral/Inhalation), Reproductive Toxin (Cat 1B), Skin/Eye Irritant

Engineering Controls & Containment Strategy

Due to the OEB 5 classification, standard fume hoods are insufficient for handling powders. The primary risk is inhalation of aerosolized particulates during weighing and transfer.

Containment Hierarchy
  • Primary Barrier (Powder Handling):

    • Barrier Isolator (Glovebox): Negative pressure, HEPA-filtered exhaust.

    • Alternative: Class II, Type B2 Biosafety Cabinet (BSC) with 100% exhaust (no recirculation). Note: Use only if an isolator is unavailable and quantities are <10 mg.

  • Secondary Barrier:

    • Laboratory room must be under negative pressure relative to the corridor.

    • Restricted access with airlock entry.

Visual Workflow: Safety Decision Logic

The following diagram outlines the decision matrix for selecting the appropriate containment based on the physical state of the material.

SafetyLogic Start Start: Handling Impurity 10 StateCheck Physical State? Start->StateCheck Powder Solid / Powder StateCheck->Powder Dry Solution Solubilized Liquid StateCheck->Solution Wet Isolator REQUIRED: Negative Pressure Isolator (Glovebox) Powder->Isolator > 10 mg BSC Class II Type B2 BSC (100% Exhaust) Powder->BSC < 10 mg Solution->BSC PPE_High PPE: Double Nitrile + Tyvek Sleeves + PAPR (if not in isolator) Isolator->PPE_High BSC->PPE_High PPE_Med PPE: Double Nitrile + Chemo Gown + N95/P100 Mask BSC->PPE_Med

Figure 1: Decision logic for containment selection based on physical state and quantity.

Personal Protective Equipment (PPE)[3][5][6][7]

PPE is the last line of defense.[1] For OEB 5 compounds, "standard" lab PPE is inadequate.

Body PartRequirementScientific Rationale
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA cartridges.N95s may leak; PAPR provides positive pressure, preventing inward leakage of potent dust.
Hands Double Gloving: Inner latex/nitrile (4 mil) + Outer Nitrile (Extended Cuff, 5-8 mil).ASTM D6978 tested gloves required. Change outer gloves every 30 mins or immediately upon splash.
Body Tyvek® or Polyethylene-coated Gown (Rear-closing).Prevents permeation of cytotoxic dusts/liquids.[2] Lab coats are porous and retain dust.
Eyes Chemical Goggles (Indirect Vent) or Full-face Respirator.Boronic acids are severe eye irritants; safety glasses do not protect against airborne dust.

Operational Protocols

A. Receipt & Storage[7][9][10]
  • Receipt: Inspect package integrity in a fume hood or BSC. Do not open shipping containers in general lab areas.

  • Storage: Store at -20°C , desiccated. The trimeric form is moisture-sensitive; exposure to humidity will cause uncontrolled hydrolysis to the monomer.

  • Labeling: Affix "HIGH POTENCY / CYTOTOXIC" warning labels to all vials and secondary containers.

B. Weighing & Solubilization (The "Danger Zone")

This is the highest risk operation.

  • Preparation: Place balance inside the Isolator/BSC. Line the work surface with plastic-backed absorbent pads.

  • Static Control: Use an anti-static gun on the vial and spatula. Potent powders often carry static charge, causing "fly-away" dust.

  • Solvent Selection: DMSO is the preferred solvent.

    • Note: Upon adding DMSO (and trace water present), the trimer (Impurity 10) will equilibrate with Bortezomib monomer.

  • Technique: Weigh by difference or into a tared vial. Do not return excess powder to the stock vial.

  • Decontamination: Wipe the exterior of the solution vial with a detergent-dampened wipe before removing it from the containment device.

C. Experimental Use
  • Use Luer-lock syringes/needles to prevent accidental disconnection.

  • Use Closed System Transfer Devices (CSTDs) if transferring solutions between vials.

  • Keep all vessels capped when not actively adding reagents.

Decontamination & Disposal[1][7][9]

Scientific Mechanism of Deactivation: Standard detergents remove the material but do not destroy it. To chemically deactivate Bortezomib Impurity 10, you must cleave the carbon-boron bond. Oxidation is the most effective method.

Reaction:



Decontamination Protocol
  • Surface Decon: Apply 10% Sodium Hypochlorite (Bleach) or 5% Hydrogen Peroxide to the contaminated surface.

  • Contact Time: Allow to sit for 15-20 minutes . This allows oxidative cleavage of the boronic moiety.

  • Removal: Wipe with absorbent pads.

  • Rinse: Follow with a water rinse, then 70% Isopropanol to remove bleach residue (preventing stainless steel corrosion).

Waste Disposal[4][7]
  • Solid Waste: All vials, gloves, pads, and PPE must be segregated into "Cytotoxic Waste" bins (Yellow/Purple, depending on region) for High-Temperature Incineration (>1000°C) .

  • Liquid Waste: Do not pour down the drain. Collect in dedicated cytotoxic liquid waste carboys.

Emergency Response

Spills (< 10 mg)[11]
  • Evacuate: Alert personnel and vacate the immediate area for 15 minutes to allow aerosols to settle/exhaust.

  • PPE Up: Don full PPE (Double gloves, gown, PAPR/N95, goggles).

  • Contain: Cover spill with absorbent pads dampened with 10% Bleach . Do not use dry brooms (creates dust).

  • Clean: Wipe from the outside in. Repeat bleach application twice.

Exposure[4][5][6][7][8][9][12]
  • Skin: Wash immediately with soap and copious water for 15 minutes. Do not scrub harshly (abrades skin barrier).

  • Eyes: Flush with eyewash saline for 15 minutes. Seek immediate medical attention.

  • Inhalation: Move to fresh air. Monitor for respiratory distress (sensitization risk).

References

  • National Institutes of Health (NIH) - PubChem. Bortezomib Compound Summary. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]

  • Veeprho Laboratories. Bortezomib Impurity 10 Structure and CAS Verification. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.